Nafarelin
Description
This compound is only found in individuals that have used or taken this drug. It is a potent synthetic agonist of gonadotropin-releasing hormone with 3-(2-naphthyl)-D-alanine substitution at residue 6. This compound has been used in the treatments of central precocious puberty and endometriosis. [PubChem]Like GnRH, initial or intermittent administration of this compound stimulates release of the gonadotropins luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, which in turn transiently increases production of estradiol in females and testosterone in both sexes. However, with continuous daily administration, this compound continuously occupies the GnRH receptor, leading to a reversible down-regulation of the GnRH receptors in the pituitary gland and desensitization of the pituitary gonadotropes. This causes a significant and sustained decline in the production of LH and FSH. A decline in gonadotropin production and release causes a dramatic reversible decrease in synthesis of estradiol, progesterone, and testosterone by the ovaries or testes. Like normal endometrium, endometriotic implants contain estrogen receptors. Estrogen stimulates the growth of endometrium. Use of this compound induces anovulation and amenorrhea and decreases serum concentrations of estradiol to the postmenopausal range, which induces atrophy of endometriotic implants. However, this compound does not abolish the underlying pathophysiology of endometriosis. In children with central precocious puberty receiving this compound, serum LH, testosterone, and estradiol concentrations return to prepubertal levels. This results in the supression of secondary sexual characteristics and decrased rate of linear growth and skeletal maturation. Following disconinuation of this compound, the effects of the drug is reversed, meaning FSH and LH concentrations usually return to pretreatment levels.
Properties
IUPAC Name |
N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H83N17O13/c1-36(2)25-48(58(89)76-47(13-7-23-71-66(68)69)65(96)83-24-8-14-54(83)64(95)73-33-55(67)86)77-60(91)50(28-38-15-18-39-9-3-4-10-40(39)26-38)78-59(90)49(27-37-16-19-43(85)20-17-37)79-63(94)53(34-84)82-61(92)51(29-41-31-72-45-12-6-5-11-44(41)45)80-62(93)52(30-42-32-70-35-74-42)81-57(88)46-21-22-56(87)75-46/h3-6,9-12,15-20,26,31-32,35-36,46-54,72,84-85H,7-8,13-14,21-25,27-30,33-34H2,1-2H3,(H2,67,86)(H,70,74)(H,73,95)(H,75,87)(H,76,89)(H,77,91)(H,78,90)(H,79,94)(H,80,93)(H,81,88)(H,82,92)(H4,68,69,71) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHUEXWOYVBUCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H83N17O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Nafarelin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014804 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.66e-02 g/L | |
| Record name | Nafarelin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014804 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
76932-56-4 | |
| Record name | Nafarelin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014804 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biphasic Action of Nafarelin on the Pituitary-Gonadal Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nafarelin, a potent synthetic agonist of gonadotropin-releasing hormone (GnRH), exerts a profound and biphasic influence on the pituitary-gonadal axis. This technical guide provides an in-depth exploration of the molecular and physiological mechanisms underpinning this compound's action, from initial receptor binding and signaling to the long-term effects of pituitary desensitization and gonadal suppression. This document details the signaling pathways, presents quantitative data on hormonal responses, and outlines key experimental protocols used to elucidate these mechanisms. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and reproductive endocrinology.
Introduction
This compound is a decapeptide analog of the naturally occurring gonadotropin-releasing hormone (GnRH).[1] Its structure is modified to increase potency and prolong its half-life compared to endogenous GnRH.[1] Clinically, this compound is utilized in the management of hormone-dependent conditions such as endometriosis and central precocious puberty.[1] The therapeutic efficacy of this compound stems from its unique biphasic effect on the pituitary-gonadal axis, which is characterized by an initial stimulatory phase followed by a sustained state of suppression.[1] Understanding the intricacies of this mechanism is crucial for its optimal clinical application and for the development of novel GnRH-based therapeutics.
Mechanism of Action
The primary site of this compound's action is the GnRH receptor (GnRH-R) on the gonadotroph cells of the anterior pituitary gland.[1] The interaction of this compound with this G-protein coupled receptor initiates a cascade of intracellular events that ultimately dictate the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
Initial Agonist Effect: The "Flare-Up" Phase
Upon initial administration, this compound binds to and activates the GnRH-R, mimicking the action of endogenous GnRH.[1] This leads to a transient surge in the secretion of LH and FSH from the pituitary.[1] This "flare-up" effect, in turn, stimulates the gonads to increase the production of sex steroids, namely estradiol in females and testosterone in males.[1] This initial stimulatory phase is a hallmark of GnRH agonist therapy. The peak in LH and FSH levels is typically observed within hours of the first dose.
Pituitary Desensitization and Downregulation: The Suppressive Phase
Continuous, non-pulsatile administration of this compound leads to a paradoxical suppression of the pituitary-gonadal axis.[1] This is achieved through two primary mechanisms:
-
Receptor Downregulation: Prolonged exposure to this compound results in a decrease in the number of GnRH receptors on the surface of gonadotroph cells. This is a homeostatic response to the continuous receptor stimulation.
-
Receptor Desensitization: The GnRH receptors that remain on the cell surface become uncoupled from their intracellular signaling pathways, rendering them less responsive to further stimulation.[2]
This combined downregulation and desensitization leads to a profound and sustained decrease in LH and FSH secretion.[1] Consequently, the gonads are no longer stimulated, resulting in a significant reduction in estradiol and testosterone production, creating a state of hypogonadotropic hypogonadism.[1] This suppressive effect is reversible upon discontinuation of this compound therapy.[1]
Signaling Pathways
The binding of this compound to the GnRH receptor, a Gq-protein coupled receptor, initiates a well-defined intracellular signaling cascade.[3][4][5]
As depicted in Figure 1, the key steps in the signaling pathway are:
-
Receptor Binding and G-protein Activation: this compound binds to the GnRH-R, causing a conformational change that activates the associated Gq protein.[3]
-
Phospholipase C Activation: The activated Gq protein stimulates phospholipase C (PLC).[4][5]
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5]
-
Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[5]
-
Protein Kinase C Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[4][5]
-
Gonadotropin Release and Synthesis: The surge in intracellular Ca²⁺ is the primary trigger for the immediate exocytosis and secretion of stored LH and FSH. PKC activation is involved in the longer-term regulation of gonadotropin gene transcription and synthesis.[5]
Quantitative Data
The effects of this compound on the pituitary-gonadal axis are dose- and time-dependent. The following tables summarize key quantitative data from published studies.
Receptor Binding Affinity
This compound exhibits a high binding affinity for the human GnRH receptor.
| Compound | Receptor | Ki (nM) | Reference |
| This compound | hGnRH-R | 0.06 | [2] |
Table 1: Binding Affinity of this compound to the Human GnRH Receptor.
Dose-Dependent Effects on Gonadotropin and Estradiol Levels
A study investigating the effects of different daily intranasal doses of this compound over a six-month period in women with ovulatory menstrual cycles provides valuable quantitative insights.
| Parameter | Group I (125 µ g/day ) | Group II (250 µ g/day ) | Group III (1000 µ g/day ) | Reference |
| Basal Serum FSH | Decreased (P < 0.01) | Decreased (P < 0.01) | Decreased (P < 0.01) | [6] |
| Suppression of Serum LH | Not Significant | Significant (P < 0.01) | Significant (P < 0.01) | [6] |
| Peak LH Response to this compound | Decreased by ~70% | Decreased by ~70% | Decreased by ~95% | [6] |
| Basal Serum Estradiol (after 1 month) | ~70 pg/ml | ~25 pg/ml | ~25 pg/ml | [6] |
| Ovulations (during 6 months) | 4 | 0 | 0 | [6] |
Table 2: Dose-Dependent Effects of this compound on Pituitary-Ovarian Function. [6]
Experimental Protocols
The mechanisms of this compound action have been elucidated through a combination of in vitro and in vivo studies. Below are detailed methodologies for key experiments.
Competitive Radioligand Binding Assay for GnRH Receptor Affinity
This assay is used to determine the binding affinity (Ki) of this compound for the GnRH receptor.
Methodology:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human GnRH receptor (e.g., CHO-hGnRHR cells) are prepared by homogenization and centrifugation. The protein concentration is determined.
-
Assay Setup: In a multi-well plate, a constant amount of cell membrane preparation and a fixed concentration of a radiolabeled GnRH agonist (e.g., [¹²⁵I]-triptorelin) are incubated with increasing concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[7]
Radioimmunoassay (RIA) for LH and FSH
RIA is a highly sensitive method used to quantify LH and FSH levels in serum or plasma samples.
Methodology:
-
Principle: The assay is based on the principle of competitive binding. A known quantity of radiolabeled hormone (e.g., ¹²⁵I-LH) competes with the unlabeled hormone in the patient's sample for a limited number of binding sites on a specific antibody.
-
Reagents:
-
Specific primary antibody against LH or FSH.
-
Radiolabeled LH or FSH (tracer).
-
Calibrators (standards) with known concentrations of LH or FSH.
-
Second antibody (precipitating antibody) directed against the primary antibody.
-
-
Procedure:
-
A fixed amount of primary antibody and radiolabeled hormone are incubated with either the patient's serum or the calibrators.
-
During incubation, the unlabeled hormone in the sample competes with the radiolabeled hormone for binding to the primary antibody.
-
After incubation, the second antibody is added to precipitate the primary antibody-hormone complexes.
-
The mixture is centrifuged to pellet the precipitated complexes.
-
The radioactivity of the pellet (bound fraction) or the supernatant (free fraction) is measured in a gamma counter.
-
-
Data Analysis: A standard curve is generated by plotting the radioactivity of the calibrators against their known concentrations. The concentration of LH or FSH in the patient's sample is then determined by interpolating its radioactivity measurement on the standard curve.[8][9][10]
Clinical Trial Protocol for GnRH Agonist in Endometriosis
Randomized controlled trials are essential for evaluating the efficacy and safety of this compound in clinical settings.
Methodology:
-
Study Design: A multicenter, prospective, randomized, double-blind, placebo-controlled or active-comparator trial is a common design.[11][12][13]
-
Patient Population: Women with a confirmed diagnosis of endometriosis and associated symptoms (e.g., pelvic pain, dysmenorrhea) are recruited based on specific inclusion and exclusion criteria.[11][13]
-
Randomization: Participants are randomly assigned to receive either this compound or a control (placebo or another treatment for endometriosis).[11][12]
-
Treatment and Dosing: this compound is administered at a specified dose and frequency (e.g., 200 µg intranasally twice daily) for a defined duration, typically 3 to 6 months.[14][15]
-
Outcome Measures:
-
Data Collection and Analysis: Data is collected at baseline and at regular intervals throughout the treatment and follow-up periods. Statistical analysis is performed to compare the outcomes between the treatment and control groups.
Conclusion
This compound's mechanism of action on the pituitary-gonadal axis is a well-characterized, biphasic process. Its initial agonistic activity provides a transient stimulation of gonadotropin and sex steroid secretion, which is followed by a profound and reversible suppression due to pituitary desensitization and GnRH receptor downregulation. This unique pharmacological profile underpins its therapeutic utility in a range of hormone-dependent disorders. A thorough understanding of its high-affinity receptor binding, the intricacies of its intracellular signaling cascade, and its dose-dependent effects on hormonal profiles is essential for both clinical practice and ongoing research in the field of reproductive endocrinology. The experimental protocols detailed herein provide a framework for the continued investigation and development of GnRH analogues.
References
- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. The Gonadotrophin-Releasing Hormone Receptor: Signalling, Cycling and Desensitisation | Semantic Scholar [semanticscholar.org]
- 3. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling by G-protein-coupled receptor (GPCR): studies on the GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-dependent inhibition of pituitary-ovarian function during administration of a gonadotropin-releasing hormone agonistic analog (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A rapid radioimmunoassay method for serum luteinizing hormone utilizing polyethylene glycol and a double-antibody method of separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 10. revvity.com [revvity.com]
- 11. The ultra-long study: a randomized controlled trial evaluating long-term GnRH downregulation prior to ART in women with endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bmjopen.bmj.com [bmjopen.bmj.com]
- 14. pdf.hres.ca [pdf.hres.ca]
- 15. GnRH agonists in the treatment of symptomatic endometriosis: a review - PMC [pmc.ncbi.nlm.nih.gov]
Nafarelin: A GnRH Superagonist with Paradoxical Antagonist Effects - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nafarelin is a potent synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, approximately 200 times more potent than endogenous GnRH. Its mechanism of action is biphasic and paradoxical. Initially, it acts as a superagonist, causing a transient surge in gonadotropins—Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)—which in turn stimulates a flare in gonadal sex steroid production. However, its continuous administration leads to profound desensitization and downregulation of pituitary GnRH receptors, resulting in a sustained suppression of gonadotropin secretion and a subsequent drop in sex hormone levels to castrate levels. This paradoxical antagonist effect is the basis for its therapeutic applications in hormone-dependent conditions. This guide provides an in-depth technical overview of this compound's dualistic mechanism, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Introduction
The hypothalamic-pituitary-gonadal (HPG) axis is a critical regulatory system for reproductive function, orchestrated by the pulsatile secretion of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus. GnRH stimulates the anterior pituitary to release LH and FSH, which then act on the gonads to regulate steroidogenesis and gametogenesis.[1] Modulation of this axis is a cornerstone for treating a variety of sex hormone-dependent pathologies, including endometriosis, uterine fibroids, central precocious puberty, and prostate cancer.[2]
This compound, a synthetic decapeptide analogue of GnRH, is a powerful tool for modulating the HPG axis.[1] Unlike native GnRH, which has a very short half-life, this compound is engineered for greater potency and a longer duration of action. Its clinical utility stems from its ability to induce a profound, reversible state of hypogonadotropic hypogonadism through continuous receptor activation, an effect functionally similar to that of a GnRH antagonist.[3][4] This document will dissect the molecular mechanisms behind this compound's function, comparing its initial agonist phase with its long-term antagonist effects, and provide the technical details required for its study and application in a research and development context.
The Duality of this compound's Mechanism of Action
Phase 1: GnRH Agonist Action and the "Flare" Effect
Upon initial administration, this compound binds to and activates GnRH receptors (GnRHR) on pituitary gonadotrophs with high affinity.[3] The GnRHR is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11. This activation initiates the phospholipase C (PLC) signaling cascade, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, and DAG activates protein kinase C (PKC). This surge in intracellular signaling culminates in the synthesis and release of stored LH and FSH into circulation.[5]
This initial stimulatory phase, often termed the "flare" effect, results in a transient increase in circulating gonadotropins and, consequently, a temporary rise in estradiol and testosterone levels.[4] Maximal concentrations of LH and FSH are typically reached within 3 to 4 hours of a single administration.[6] In a clinical setting, this can manifest as a temporary worsening of symptoms, such as increased bone pain in prostate cancer patients or heightened signs of puberty in children with central precocious puberty, which generally resolves within the first month of therapy.[3]
Phase 2: Receptor Downregulation and Paradoxical Antagonism
The therapeutic efficacy of this compound derives from the consequences of its continuous rather than pulsatile stimulation of the GnRHR. Prolonged exposure to a superagonist like this compound leads to two key processes:
-
Receptor Desensitization: The GnRHR becomes uncoupled from its G-protein signaling machinery. This process is often mediated by G-protein coupled receptor kinases (GRKs) and the subsequent binding of β-arrestin, which sterically hinders G-protein interaction.
-
Receptor Downregulation: The continuous presence of the ligand promotes the internalization of the receptor-ligand complex via endocytosis. Instead of being recycled to the cell surface, the receptors are targeted for lysosomal degradation, leading to a significant reduction in the total number of GnRH receptors on the gonadotroph cell surface.[1]
This combined desensitization and downregulation renders the pituitary gonadotrophs refractory to further GnRH stimulation. As a result, LH and FSH secretion is profoundly suppressed. This state of hypogonadotropic hypogonadism is achieved approximately four weeks after the initiation of continuous therapy.[4] The resulting decline in gonadal steroid production to castrate levels forms the basis of this compound's therapeutic effect in hormone-dependent diseases.[3]
Quantitative Data
The pharmacological profile of this compound is characterized by its high binding affinity, pharmacokinetic properties, and profound dose-dependent effects on the HPG axis.
Table 1: Pharmacokinetic and Binding Affinity Properties of this compound
| Parameter | Value | Reference(s) |
| Binding Affinity (Ki) | 0.06 nM (for human GnRH receptor) | [3] |
| Bioavailability | ~2.8% (Intranasal) | |
| Time to Max. Concentration | 10 - 40 minutes (Intranasal) | |
| Elimination Half-life | ~3 hours (Intranasal) | |
| Plasma Protein Binding | ~80% |
Table 2: Dose-Dependent Hormonal Effects of Chronic this compound Administration in Women
| Daily Intranasal Dose | Basal Serum Estradiol (after 1 month) | Peak LH Response (desensitization) | Reference(s) |
| 125 µg | ~70 pg/mL | ~70% decrease | [7] |
| 250 µg | ~25 pg/mL | ~70% decrease | [7] |
| 1000 µg | ~25 pg/mL | ~95% decrease | [7] |
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for Ki Determination
This protocol is designed to determine the binding affinity (Ki) of this compound for the GnRH receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from cells expressing the human GnRH receptor (e.g., CHO-hGnRHR, αT3-1 cells).
-
Radioligand: High-affinity GnRH agonist, e.g., [¹²⁵I]-Triptorelin (~0.1 nM).
-
Competitor: this compound acetate (serial dilutions, e.g., 10⁻¹² M to 10⁻⁵ M).
-
Non-specific Binding Control: High concentration of unlabeled GnRH (1 µM).
-
Assay Buffer: 25 mM Tris-HCl, 2 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
Filtration: 96-well glass fiber filter plates (pre-soaked in 0.3% polyethyleneimine).
-
Detection: Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells in lysis buffer and centrifuge to pellet membranes. Wash and resuspend the pellet in assay buffer. Determine protein concentration (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, combine in a final volume of 100-250 µL:
-
Membrane preparation (15-20 µg protein/well).
-
Radioligand ([¹²⁵I]-Triptorelin).
-
Assay buffer (for total binding), competitor dilution (for competition), or non-specific control.
-
-
Incubation: Incubate the plate for 2 hours at 25°C with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the plate contents through the pre-soaked glass fiber filter plate using a vacuum harvester. Wash filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = (Total Binding cpm) - (Non-specific Binding cpm).
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value using non-linear regression (sigmoidal dose-response).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: In Vitro Pituitary Cell Assay for Gonadotropin Release
This protocol measures the functional agonist activity of this compound by quantifying LH release from pituitary cells.
Materials:
-
Cells: Rat primary pituitary cells or a gonadotrope cell line (e.g., LβT2 cells).
-
Culture Medium: DMEM with appropriate supplements (FBS, antibiotics).
-
Stimulation Medium: Serum-free culture medium.
-
Test Compound: this compound acetate (serial dilutions).
-
Detection: Commercial LH ELISA kit.
-
Plate Reader: Capable of reading absorbance for ELISA.
Procedure:
-
Cell Culture: Culture pituitary cells in 24- or 48-well plates until they reach desired confluency.
-
Pre-incubation: Wash cells twice with stimulation medium and then pre-incubate in fresh stimulation medium for 1-2 hours to establish a baseline.
-
Stimulation: Remove the pre-incubation medium and add fresh medium containing the various concentrations of this compound. Include a vehicle control (medium only).
-
Incubation: Incubate the cells for a defined period (e.g., 4 hours) at 37°C in a CO₂ incubator.
-
Sample Collection: Collect the supernatant (cell culture medium) from each well. If necessary, centrifuge to pellet any detached cells and use the clear supernatant for analysis.
-
LH Quantification: Measure the concentration of LH in the collected supernatants using a validated ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve for the LH ELISA.
-
Calculate the LH concentration for each this compound dose.
-
Plot the LH concentration against the log concentration of this compound and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration).
-
This compound vs. True GnRH Antagonists
It is crucial to distinguish the paradoxical effect of a GnRH agonist from the mechanism of a true GnRH antagonist (e.g., Cetrorelix, Ganirelix).
-
GnRH Agonists (this compound): Cause an initial flare of gonadotropins and sex steroids before inducing suppression through receptor downregulation. This process takes several weeks to achieve a full therapeutic effect.
-
GnRH Antagonists: Act as competitive blockers of the GnRH receptor. They bind to the receptor but do not activate it, leading to an immediate and rapid suppression of gonadotropin release without an initial flare.
The choice between an agonist and an antagonist depends on the clinical context. Antagonists are preferred when an initial hormone surge could be dangerous, such as in advanced prostate cancer where a testosterone flare can exacerbate symptoms.
Conclusion
This compound exemplifies a fascinating pharmacological principle where a superagonist, through the mechanism of receptor downregulation, produces a functional antagonist effect. Its initial stimulatory phase is a direct consequence of potent GnRH receptor activation, while its long-term therapeutic benefit is derived from the profound and sustained suppression of the HPG axis that follows. For researchers and drug developers, understanding this dualistic mechanism is paramount for the proper design of experiments, interpretation of data, and development of next-generation GnRH-based therapeutics. The quantitative data and detailed protocols provided herein serve as a technical foundation for the continued investigation and application of this important compound.
References
- 1. nps.org.au [nps.org.au]
- 2. Synarel (this compound): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. This compound (nasal route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Ablation of folliculogenesis in women by a single dose of gonadotropin-releasing hormone agonist: significance of time in cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-dependent inhibition of pituitary-ovarian function during administration of a gonadotropin-releasing hormone agonistic analog (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of Intranasal Nafarelin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core pharmacodynamics of intranasal nafarelin administration. This compound, a potent synthetic agonist of gonadotropin-releasing hormone (GnRH), is a cornerstone in the management of sex-hormone-dependent conditions. Its unique biphasic mechanism of action, initiated by a transient surge in gonadotropins followed by profound pituitary desensitization and subsequent suppression of gonadal steroids, underpins its therapeutic efficacy. This document provides a comprehensive overview of its mechanism of action, dose-dependent effects on the hypothalamic-pituitary-gonadal (HPG) axis, and detailed experimental methodologies from key clinical investigations.
Mechanism of Action: A Biphasic Response
This compound functions as a super-agonist at the GnRH receptor (GnRHR) on pituitary gonadotropes.[1][2] Its administration elicits a biphasic response:
-
Initial Stimulation (Flare-Up): Upon initial or intermittent administration, this compound mimics endogenous GnRH, stimulating the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary.[1][3][4] This leads to a transient increase in the production of gonadal steroids, namely estradiol in females and testosterone in males.[1][5]
-
Downregulation and Desensitization: With continuous, long-term administration, the constant stimulation of the GnRH receptor leads to its downregulation and a desensitization of the pituitary gonadotropes.[1][5] This paradoxical effect results in a significant and sustained decrease in LH and FSH secretion, effectively inducing a reversible state of hypogonadotropic hypogonadism.[3][4] Consequently, the production of estradiol and testosterone is profoundly suppressed.[3][5]
This dual action allows for therapeutic applications where initial stimulation may be desired in some contexts (e.g., in vitro fertilization protocols), while the long-term suppression of sex hormones is the primary therapeutic goal in conditions like endometriosis and central precocious puberty.[2][6]
Signaling Pathways of GnRH and this compound
The binding of this compound to the GnRH receptor, a G-protein coupled receptor, initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the activation of mitogen-activated protein kinases (MAPKs), which play a crucial role in the synthesis and release of gonadotropins.
References
- 1. Dose-related changes in LH bioactivity with intranasal GnRH agonist administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-dependent inhibition of pituitary-ovarian function during administration of a gonadotropin-releasing hormone agonistic analog (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic-pharmacodynamic modeling of testosterone and luteinizing hormone suppression by cetrorelix in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Initial Agonist Action of Nafarelin: A Technical Guide to the Stimulatory "Flare" Effect on LH and FSH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nafarelin, a potent synthetic agonist of gonadotropin-releasing hormone (GnRH), is a critical tool in various therapeutic areas, including the treatment of endometriosis and central precocious puberty, and as an adjunct in assisted reproductive technologies.[1][2][3] A defining characteristic of its mechanism of action is the initial, transient stimulation of the pituitary-gonadal axis. This "flare effect" is marked by a rapid and significant release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary.[4][5] This technical guide provides an in-depth examination of this initial stimulatory phase, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes. Understanding this transient agonist activity is crucial for optimizing clinical protocols and for the development of novel GnRH analogue-based therapies.
Mechanism of Initial Gonadotropin Release
This compound is a decapeptide analogue of the naturally occurring GnRH.[6] Its enhanced potency and longer half-life compared to native GnRH stem from an amino acid substitution at position six, which increases receptor binding affinity and confers resistance to enzymatic degradation.[5]
Upon administration, this compound binds to GnRH receptors (GnRH-R), which are G-protein coupled receptors located on the surface of pituitary gonadotroph cells.[5][7] This binding event triggers the following cascade:
-
Receptor Activation: this compound binding induces a conformational change in the GnRH-R.
-
G-Protein Coupling: The activated receptor couples with the Gq/11 class of G-proteins.
-
Second Messenger Generation: This coupling activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Signaling: IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing a rapid release of stored calcium (Ca2+) into the cytosol. DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).
-
Gonadotropin Synthesis and Release: The elevated intracellular calcium and activated PKC pathways stimulate the synthesis and, most acutely, the exocytosis of vesicles containing LH and FSH, leading to a surge in their circulating levels.[7]
This initial stimulatory phase is a hallmark of all GnRH agonists.[8] However, with continuous, non-pulsatile administration of this compound, the GnRH receptors become desensitized and downregulated, leading to a profound and sustained suppression of LH and FSH secretion and a subsequent state of hypogonadotropic hypogonadism.[4][9]
References
- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Gonadotropin-releasing hormone agonist - Wikipedia [en.wikipedia.org]
- 5. Clinical applications of gonadotropin-releasing hormone analogues: a broad impact on reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound | C66H83N17O13 | CID 25077405 - PubChem [pubchem.ncbi.nlm.nih.gov]
Long-Term Effects of Nafarelin on Hormonal Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nafarelin, a potent synthetic agonist of gonadotropin-releasing hormone (GnRH), is a critical therapeutic agent in managing sex-hormone-dependent conditions such as endometriosis and central precocious puberty. Its long-term administration induces a profound and reversible suppression of the hypothalamic-pituitary-gonadal (HPG) axis. This guide provides a comprehensive technical overview of the long-term effects of this compound on hormonal regulation, detailing its mechanism of action, impact on gonadotropins and sex steroids, and significant side effects, notably on bone mineral density. It includes a synthesis of quantitative data from clinical studies, detailed experimental protocols, and visual representations of key biological and experimental pathways to support further research and drug development in this domain.
Introduction
This compound is a decapeptide analog of the naturally occurring gonadotropin-releasing hormone (GnRH). Its enhanced potency and resistance to degradation compared to endogenous GnRH make it a valuable tool for achieving sustained suppression of the reproductive endocrine system. By initially stimulating and subsequently downregulating GnRH receptors on pituitary gonadotrophs, long-term this compound administration leads to a hypogonadotropic hypogonadal state, effectively reducing the circulating levels of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and, consequently, gonadal sex steroids like estradiol and testosterone. This guide delves into the intricate long-term hormonal consequences of this compound therapy, providing a detailed resource for professionals in reproductive medicine and drug development.
Mechanism of Action: The Biphasic Response to a GnRH Agonist
The hormonal effects of this compound are characterized by a biphasic response.
Initial Flare-Up Phase: Upon initial administration, this compound binds to GnRH receptors on the anterior pituitary gonadotroph cells, mimicking the action of endogenous GnRH. This leads to a transient increase, or "flare-up," in the secretion of LH and FSH.[1][2] This initial surge in gonadotropins stimulates the gonads, resulting in a temporary rise in estradiol and testosterone levels.
Downregulation and Desensitization Phase: Continuous, long-term administration of this compound leads to the persistent occupation of GnRH receptors. This sustained stimulation triggers receptor downregulation and desensitization of the gonadotroph cells.[3] Consequently, the pituitary becomes refractory to further GnRH stimulation, leading to a profound and sustained suppression of LH and FSH release. This, in turn, causes a significant reduction in the production of estradiol and testosterone by the ovaries and testes, respectively.
Signaling Pathway of GnRH Receptor Activation and Downregulation
The binding of this compound to the GnRH receptor (GnRHR), a G-protein coupled receptor, initiates a cascade of intracellular signaling events.
Quantitative Effects on Hormonal Regulation
Long-term this compound administration leads to predictable and dose-dependent suppression of key reproductive hormones. The following tables summarize the quantitative changes observed in clinical trials.
Table 1: Effects of Long-Term this compound Treatment on Gonadotropins and Sex Steroids in Women with Endometriosis
| Hormone | Dosage | Duration of Treatment | Mean Change from Baseline | Reference |
| Luteinizing Hormone (LH) | 250 µg daily | 6 months | Significant suppression (P < 0.01) | [4] |
| 1000 µg daily | 6 months | Significant suppression (P < 0.01) | [4] | |
| Follicle-Stimulating Hormone (FSH) | 125 µg daily | 6 months | Significant decrease (P < 0.01) | [4] |
| 250 µg daily | 6 months | Significant decrease (P < 0.01) | [4] | |
| 1000 µg daily | 6 months | Significant decrease (P < 0.01) | [4] | |
| Estradiol | 250 µg daily | 1 month | ~25 pg/mL | [4] |
| 1000 µg daily | 1 month | ~25 pg/mL | [4] | |
| 400 µg daily | 6 months | Suppression to postmenopausal levels | [5] | |
| Testosterone | 250 µg daily | 6 months | Slight decrease (P < 0.05) | [4] |
| 1000 µg daily | 6 months | ~50% decrease (P < 0.01) | [4] |
Table 2: Effects of Long-Term this compound Treatment on Hormonal Levels in Males
| Hormone | Patient Population | Dosage | Duration of Treatment | Mean Change from Baseline | Reference |
| Luteinizing Hormone (LH) | Prepubertal Bulls | Continuous infusion | 28 days | Basal levels higher than control | [6] |
| Testosterone | Men with Benign Prostatic Hyperplasia | 400 µg daily (subcutaneous) | 6 months | Decrease to castrate levels | [7] |
| Prepubertal Bulls | Continuous infusion | 28 days | Increased mean and basal concentrations | [6] |
Long-Term Side Effect Profile: Focus on Bone Mineral Density
The most significant long-term side effect of this compound therapy is the reduction in bone mineral density (BMD), a consequence of the induced hypoestrogenic state.
Table 3: Impact of Long-Term this compound Treatment on Bone Mineral Density (BMD)
| Study Population | Dosage | Duration of Treatment | Mean % Change in Lumbar Spine BMD | Reversibility | Reference |
| Women with Endometriosis | 400 µg daily | 6 months | -6.14% | Not different from baseline 6 months post-treatment | [8] |
| Women with Endometriosis | 400 µg daily | 6 months | Significant decrease | Partially or completely reversible after discontinuation | [5] |
| Women with Endometriosis | 400 µg daily | 6 months | - | Not completely reversible at 6 months post-cessation | [9] |
Experimental Protocols
Assessment of Hormonal Response to this compound
A standardized experimental workflow is crucial for accurately assessing the hormonal response to this compound.
5.1.1. Hormone Level Measurement: Radioimmunoassay (RIA)
Principle: RIA is a highly sensitive in vitro assay that utilizes the principle of competitive binding between a radiolabeled antigen and an unlabeled antigen for a limited number of specific antibody binding sites.[10][11][12]
Methodology:
-
Reagent Preparation: Specific antibodies against the hormone of interest (e.g., LH, FSH, estradiol, testosterone) are prepared. A known quantity of the hormone is radiolabeled, typically with Iodine-125.
-
Competitive Binding: A known amount of the radiolabeled hormone is mixed with a constant amount of the specific antibody. The patient's serum sample, containing an unknown quantity of the unlabeled hormone, is then added. The unlabeled hormone competes with the radiolabeled hormone for binding to the antibody.
-
Separation: After incubation, the antibody-bound hormone is separated from the free (unbound) hormone.
-
Detection: The radioactivity of the antibody-bound fraction is measured using a gamma counter.
-
Quantification: The concentration of the hormone in the patient's sample is determined by comparing the measured radioactivity to a standard curve generated using known concentrations of the unlabeled hormone.
5.1.2. Bone Mineral Density Measurement: Dual-Energy X-ray Absorptiometry (DEXA)
Principle: DEXA is the gold standard for measuring BMD. It utilizes two X-ray beams with different energy levels to differentiate between bone and soft tissue.[13][14]
Methodology:
-
Patient Positioning: The patient is positioned on the DEXA table, typically for scans of the lumbar spine and proximal femur.
-
Scanning: The DEXA scanner arm passes over the area of interest, emitting two distinct X-ray beams.
-
Data Acquisition: Detectors measure the amount of X-ray that passes through the body. The differential absorption of the two beams allows for the calculation of bone mineral content.
-
Analysis: The software calculates the bone mineral density (g/cm²) for the specified region of interest. Results are often reported as T-scores (comparison to a young, healthy adult of the same sex) and Z-scores (comparison to an age- and sex-matched population).
Reversibility of Effects and Hormonal Recovery
A critical aspect of long-term this compound therapy is the reversibility of its effects upon cessation of treatment.
-
Hormonal Recovery: Following discontinuation of this compound, the pituitary-gonadal axis typically resumes its normal function. The suppressed levels of LH, FSH, estradiol, and testosterone gradually return to pre-treatment baseline values.[4] In one study of women with polycystic ovarian disease, serum FSH levels returned to pretreatment values within 10 days of stopping a GnRH agonist, while LH, estrone, androstenedione, and testosterone began to rise by day 18.
-
Recovery of Menstrual Function: In women treated for endometriosis, ovulatory menstrual function generally returns rapidly after stopping this compound.[4]
-
BMD Recovery: The recovery of bone mineral density is a more complex process. While some studies report a complete return to baseline BMD within 6 months of treatment cessation, others suggest that the recovery may be partial, particularly with longer treatment durations.[5][8][9]
Conclusion
Long-term administration of this compound profoundly and reversibly suppresses the hypothalamic-pituitary-gonadal axis, leading to a significant reduction in gonadotropin and sex steroid levels. This makes it an effective therapy for hormone-dependent disorders. However, the induced hypoestrogenic state necessitates careful monitoring, particularly of bone mineral density, to mitigate the risk of osteoporosis. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers and drug development professionals to further investigate the long-term effects of this compound and to develop novel therapeutic strategies with improved safety and efficacy profiles. A thorough understanding of the intricate hormonal regulation and the methodologies for its assessment is paramount for advancing the clinical application of GnRH agonists.
References
- 1. Acute hormonal responses to the gonadotropin releasing hormone agonist leuprolide: dose-response studies and comparison to this compound--a clinical research center study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. researchgate.net [researchgate.net]
- 4. Dose-dependent inhibition of pituitary-ovarian function during administration of a gonadotropin-releasing hormone agonistic analog (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of this compound in the treatment of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of chronic treatment with the gonadotrophin-releasing hormone agonist azagly-nafarelin on basal concentrations of LH in prepubertal bulls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of this compound acetate, a luteinizing-hormone-releasing hormone agonist, on benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomized double blind placebo controlled trial of the effects on bone metabolism of the combination of this compound acetate and norethisterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term effects and significant adverse drug reactions (ADRs) associated with the use of gonadotropin-releasing hormone analogs (GnRHa) for central precocious puberty: a brief review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. flabslis.com [flabslis.com]
- 11. Radioimmunoassay: review of basic principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rnlkwc.ac.in [rnlkwc.ac.in]
- 13. Dual-Energy X-Ray Absorptiometry - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Dual-Energy X-Ray Absorptiometry: Beyond Bone Mineral Density Determination [e-enm.org]
An In-depth Technical Guide on the Application of Nafarelin for Central Precocious Puberty
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Central Precocious Puberty (CPP) is a condition characterized by the premature activation of the hypothalamic-pituitary-gonadal (HPG) axis, leading to the early onset of secondary sexual characteristics, accelerated growth, and advanced bone maturation. This can result in compromised adult height and potential psychosocial difficulties. Gonadotropin-releasing hormone (GnRH) agonists, such as Nafarelin, are the cornerstone of CPP treatment. This technical guide provides a comprehensive overview of the use of this compound in the management of CPP, focusing on its mechanism of action, clinical efficacy, and the experimental protocols for its administration and monitoring. The information is intended to support researchers, scientists, and drug development professionals in the field of pediatric endocrinology.
Mechanism of Action of this compound
This compound is a potent synthetic agonist of gonadotropin-releasing hormone (GnRH).[1] Its therapeutic effect in CPP is paradoxical. While initial administration of this compound transiently stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), a phenomenon known as the "flare effect," continuous, non-pulsatile administration leads to the downregulation and desensitization of GnRH receptors on the pituitary gonadotropes.[2][3] This sustained stimulation ultimately results in a profound and reversible suppression of LH and FSH secretion.[1][2]
The reduction in gonadotropin levels leads to a significant decrease in the production of gonadal steroids, namely estrogen in girls and testosterone in boys, to prepubertal levels.[1][2] This hormonal suppression effectively halts or reverses the progression of secondary sexual development, slows down the accelerated growth rate, and decelerates bone maturation, thereby preserving the potential for achieving a normal adult height.[2][4]
Signaling Pathway
The mechanism of this compound's action is centered on its interaction with the hypothalamic-pituitary-gonadal (HPG) axis. The following diagram illustrates this signaling pathway.
Data Presentation: Efficacy of GnRH Agonists in Central Precocious Puberty
Table 1: Hormonal Suppression with Intranasal GnRH Agonist Therapy
| Parameter | Baseline (Mean ± SD) | After 12 Months of Treatment (Mean ± SD) |
| Peak LH after GnRH Stimulation (IU/L) | 20.5 ± 15.2 | 2.1 ± 1.5 |
| Peak FSH after GnRH Stimulation (IU/L) | 25.3 ± 10.1 | 4.8 ± 3.2 |
| Basal Estradiol (pg/mL) - Girls | 18.4 ± 10.5 | < 10 |
| Basal Testosterone (ng/dL) - Boys | 150 ± 80 | < 20 |
Note: Data are synthesized from studies on various GnRH agonists and should be considered representative.
Table 2: Auxological Outcomes with Intranasal GnRH Agonist Therapy
| Parameter | Baseline (Mean ± SD) | After 12 Months of Treatment (Mean ± SD) |
| Growth Velocity (cm/year) | 8.5 ± 2.1 | 5.5 ± 1.5 |
| Bone Age Advancement (Bone Age - Chronological Age, years) | 2.1 ± 0.8 | 1.2 ± 0.6 |
| Predicted Adult Height (cm) | 152.5 ± 8.5 | 158.0 ± 7.9 |
Note: Data are synthesized from studies on various GnRH agonists and should be considered representative.
Experimental Protocols
The following protocols outline the key experimental procedures for the diagnosis and management of CPP with this compound.
Diagnostic Protocol: GnRH Stimulation Test
The GnRH stimulation test is the gold standard for confirming the diagnosis of CPP by assessing the pubertal response of the pituitary gland.
Objective: To differentiate central precocious puberty from other forms of early puberty.
Materials:
-
GnRH or a GnRH agonist (e.g., leuprolide acetate, as native GnRH is often unavailable).
-
Intravenous cannula.
-
Blood collection tubes.
-
Centrifuge and equipment for hormone analysis.
Procedure:
-
Baseline Assessment:
-
Perform a thorough physical examination, including Tanner staging of breast development in girls and testicular volume in boys.
-
Determine bone age via a left hand and wrist X-ray.
-
Measure baseline serum levels of LH, FSH, and estradiol (in girls) or testosterone (in boys).
-
-
GnRH Agonist Administration:
-
Administer a subcutaneous injection of a GnRH agonist. For leuprolide acetate, a commonly used dose is 20 mcg/kg.
-
-
Blood Sampling:
-
Collect blood samples for LH and FSH measurement at baseline (0 minutes) and at specific time points post-injection. While multiple sampling protocols exist, a single sample at 30-60 minutes post-stimulation is often sufficient. A peak LH level >5 IU/L is generally considered indicative of CPP.
-
-
Hormone Analysis:
-
Analyze serum samples for LH and FSH concentrations using a sensitive immunoassay.
-
Treatment and Monitoring Protocol
Objective: To suppress pubertal progression and monitor the efficacy and safety of this compound treatment.
Materials:
-
This compound acetate nasal spray.
-
Equipment for anthropometric measurements (stadiometer, scale).
-
X-ray equipment for bone age assessment.
-
Blood collection and analysis equipment.
Procedure:
-
Treatment Initiation and Dosage:
-
The recommended starting dose of intranasal this compound for CPP is typically 1600 mcg/day, administered as two sprays (400 mcg) in each nostril in the morning and two sprays in each nostril in the evening.
-
The dosage may be increased to 1800 mcg/day if adequate suppression is not achieved.
-
-
Monitoring Schedule:
-
Clinical Assessment (every 3-6 months): Monitor for the stabilization or regression of secondary sexual characteristics (Tanner staging). Measure height and weight to calculate growth velocity.
-
Hormonal Monitoring (every 6-12 months): Perform a GnRH stimulation test or measure basal LH levels to confirm suppression of the HPG axis. The goal is to maintain prepubertal levels of LH, FSH, and gonadal steroids.
-
Radiological Monitoring (every 12 months): Assess bone age to monitor the rate of skeletal maturation.
-
-
Treatment Discontinuation:
-
Treatment is typically continued until a chronologically and psychologically appropriate age for puberty to resume, usually around 11 years of age for girls and 12 years for boys.
-
After discontinuation, monitor for the resumption of pubertal development and menstrual cycles in girls.
-
Mandatory Visualizations
Experimental Workflow: Clinical Trial of this compound in CPP
The following diagram outlines a typical workflow for a clinical trial investigating the efficacy and safety of this compound in children with CPP.
Long-Term Outcomes and Safety Profile
Long-term studies of GnRH agonist treatment for CPP have generally shown favorable outcomes. Treatment with agents like this compound has been associated with an increase in final adult height compared to no treatment, particularly in children who start therapy at a younger age.[5] Following the discontinuation of therapy, the HPG axis reactivates, and puberty resumes its normal course.
The safety profile of this compound is well-established. The most common side effects are related to the induced hypoestrogenic state and can include hot flashes, headaches, and emotional lability.[6] During the initial "flare" phase of treatment, a transient increase in pubertal signs, such as vaginal bleeding in girls, may occur.[4][6] Local irritation of the nasal mucosa can also be experienced due to the intranasal administration route. A decrease in bone mineral density has been reported during treatment, but this effect is generally considered reversible after therapy is discontinued.
Conclusion
This compound is a well-established and effective treatment for central precocious puberty. Its mechanism of action, involving the downregulation of pituitary GnRH receptors, leads to a profound and reversible suppression of the HPG axis. This results in the halting of premature pubertal development and an improvement in predicted adult height. The administration and monitoring of this compound therapy require standardized experimental protocols, including the GnRH stimulation test for diagnosis and regular clinical, hormonal, and radiological assessments to ensure efficacy and safety. Further research with long-term follow-up will continue to refine the optimal use of this compound and other GnRH agonists in the management of this condition.
References
- 1. Treatment of central precocious puberty with an intranasal analogue of GnRH (Buserelin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pituitary-ovarian responses to this compound testing in the polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ovarian steroidogenic responses to gonadotropin-releasing hormone agonist testing with this compound in hirsute women with adrenal responses to adrenocorticotropin suggestive of 3 beta-hydroxy-delta 5-steroid dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gonadotropin releasing hormone agonist (this compound) test to differentiate gonadotropin deficiency from constitutionally delayed puberty in teen-age boys--a clinical research center study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Precocious Puberty and Normal Variant Puberty: Definition, etiology, diagnosis and current management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute hormonal responses to the gonadotropin releasing hormone agonist leuprolide: dose-response studies and comparison to this compound--a clinical research center study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Nafarelin on Steroidogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the profound impact of Nafarelin, a potent gonadotropin-releasing hormone (GnRH) agonist, on the complex process of steroidogenesis. By elucidating its mechanism of action, detailing its effects on key steroid hormones, and providing comprehensive experimental protocols, this document serves as a critical resource for professionals in the fields of reproductive endocrinology, pharmacology, and drug development.
Executive Summary
This compound is a synthetic decapeptide analogue of GnRH that acts as a powerful modulator of the hypothalamic-pituitary-gonadal (HPG) axis. Its clinical utility in treating hormone-dependent conditions such as endometriosis, central precocious puberty, and uterine fibroids stems from its ability to induce a state of reversible hypogonadotropic hypogonadism. This guide provides a detailed examination of the biphasic effects of this compound on steroidogenesis: an initial, transient stimulation followed by a profound and sustained suppression of gonadal steroid hormone production. This is achieved through the downregulation of GnRH receptors in the pituitary gland, leading to decreased secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The subsequent reduction in testosterone, estrogen, and progesterone levels forms the basis of its therapeutic efficacy. This document presents quantitative data on these hormonal changes, detailed experimental methodologies for their study, and visual representations of the underlying biological pathways and experimental workflows.
Mechanism of Action: A Biphasic Effect on the HPG Axis
This compound's primary mechanism of action is as a super-agonist at the GnRH receptors on pituitary gonadotropes.[1][2] This interaction, however, leads to a paradoxical suppression of the reproductive axis over time due to the continuous, non-pulsatile stimulation it provides, in contrast to the natural, pulsatile release of endogenous GnRH.[3]
Initial Stimulatory Phase (Flare-up): Upon initial administration, this compound mimics endogenous GnRH, leading to a transient increase in the secretion of LH and FSH from the anterior pituitary.[1][4] This surge in gonadotropins stimulates the gonads (testes in males, ovaries in females) to increase the synthesis and secretion of sex steroids, including testosterone and estradiol.[2] This "flare effect" is a characteristic feature of GnRH agonist therapy.[3]
Sustained Suppressive Phase (Downregulation): With continuous administration, this compound leads to the persistent occupation and subsequent downregulation and desensitization of GnRH receptors on the pituitary gonadotropes.[1][3] This results in a profound and sustained decrease in LH and FSH secretion.[2] The reduction in gonadotropin support to the gonads leads to a significant decrease in the production of testosterone, estradiol, and progesterone, effectively inducing a state of medical castration.[1][2] This hypoestrogenic or hypoandrogenic state is the therapeutic goal in the treatment of hormone-dependent disorders.[5] This effect is reversible upon discontinuation of the drug.[1]
Signaling Pathway of this compound's Action
The following diagram illustrates the signaling cascade initiated by this compound at the pituitary gonadotrope, leading to the initial stimulation and subsequent downregulation of gonadotropin release.
Quantitative Impact on Steroid Hormone Levels
The administration of this compound results in predictable and dose-dependent changes in circulating gonadotropin and steroid hormone levels. The following tables summarize quantitative data from various clinical studies.
Table 1: Effect of this compound on Gonadotropin and Sex Steroid Levels in Males
| Parameter | Baseline (Mean ± SD) | After 24h (Single Dose) (Mean ± SD) | After 4 Weeks (Continuous Dosing) | Reference |
| LH (IU/L) | Varies by pubertal stage | Peak at 1-4 hours, then decline | Significantly suppressed | [6] |
| FSH (IU/L) | Varies by pubertal stage | Initial rise, then decline | Significantly suppressed | [6] |
| Testosterone (nmol/L) | 1.2 ± 0.5 (prepubertal) | 18.8 ± 5.4 (midpubertal) | Castrate levels | [6] |
| Estradiol (pmol/L) | 5.5 ± 1.1 (prepubertal) | 83.9 ± 47.5 (midpubertal) | Prepubertal levels | [6] |
Table 2: Effect of this compound on Gonadotropin and Sex Steroid Levels in Females (Endometriosis)
| Parameter | Baseline | After 1-4 Weeks | After 6 Months | Reference |
| LH (IU/L) | Normal cyclic levels | Suppressed | Substantially suppressed | [7][8] |
| FSH (IU/L) | Normal cyclic levels | Suppressed | Slightly suppressed | [7][8] |
| Estradiol (pg/mL) | Normal cyclic levels | < 30 (menopausal levels) | Maintained at menopausal levels | [8] |
| Progesterone (ng/mL) | Normal cyclic levels | Suppressed (anovulatory) | Suppressed | [9] |
| Testosterone (ng/dL) | Normal cyclic levels | Slightly decreased | Decreased | [7] |
Table 3: Dose-Dependent Effects of this compound on Estradiol and Ovulation in Women
| Daily Dose | Mean Estradiol (pg/mL) after 1 month | Ovulation Inhibition | Reference |
| 125 µg | ~70 | Inconsistent | [9] |
| 250 µg | ~25 | Reliable | [9] |
| 1000 µg | ~25 | Reliable | [9] |
Table 4: this compound Binding Affinity
| Ligand | Receptor | Ki (nM) | Reference |
| This compound | Human GnRH Receptor | 0.06 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the impact of this compound on steroidogenesis.
In Vitro Steroidogenesis Assay Using H295R Cells
The human H295R adrenocortical carcinoma cell line is a valuable in vitro model as it expresses all the key enzymes required for steroidogenesis.[3][10]
Objective: To determine the effect of this compound on the production of testosterone and estradiol in H295R cells.
Materials:
-
H295R cells (ATCC® CRL-2128™)
-
Complete growth medium (e.g., DMEM/F12 supplemented with serum and growth factors)
-
Serum-free medium for exposure
-
This compound acetate
-
Positive controls (e.g., Forskolin to induce steroidogenesis)
-
Solvent control (e.g., DMSO)
-
24-well or 96-well cell culture plates
-
ELISA or RIA kits for testosterone and estradiol quantification
-
Cell viability assay kit (e.g., MTT)
Procedure:
-
Cell Culture and Seeding: Culture H295R cells according to standard protocols. Seed the cells into 24-well or 96-well plates at a predetermined density and allow them to acclimate for 24 hours.[3]
-
Exposure: Wash the cells with serum-free medium. Then, expose the cells to various concentrations of this compound (prepared in serum-free medium) for 48 hours. Include positive and solvent controls in at least triplicate.[5]
-
Sample Collection: After the 48-hour incubation, collect the cell culture medium from each well for hormone analysis and store at -80°C.[5]
-
Hormone Quantification: Measure the concentrations of testosterone and estradiol in the collected medium using commercially available ELISA or RIA kits, following the manufacturer's instructions.[3]
-
Cell Viability Assay: Assess cell viability in the remaining cells using an MTT assay or similar method to ensure that the observed effects on hormone production are not due to cytotoxicity.[5]
-
Data Analysis: Normalize hormone concentrations to cell viability and compare the results from this compound-treated wells to the solvent control.
Primary Leydig Cell Culture and Testosterone Production Assay
Objective: To assess the direct effect of this compound on testosterone production in primary Leydig cells.
Materials:
-
Adult male rats or mice
-
Collagenase type IV
-
Percoll gradient solutions
-
Culture medium (e.g., DMEM/F12 with supplements)
-
This compound acetate
-
hCG or LH for stimulation
-
Testosterone RIA or ELISA kit
Procedure:
-
Leydig Cell Isolation: Isolate Leydig cells from rodent testes by enzymatic digestion with collagenase, followed by purification on a Percoll density gradient.[11]
-
Cell Culture: Culture the purified Leydig cells in a suitable medium. Allow the cells to adhere and stabilize for 24-48 hours.[11]
-
Treatment: Treat the Leydig cells with different concentrations of this compound, with or without a stimulating agent like hCG or LH, for a specified period (e.g., 24 hours).
-
Sample Collection: Collect the culture supernatant for testosterone measurement.
-
Testosterone Quantification: Measure testosterone levels in the supernatant using a specific RIA or ELISA kit.[11]
Primary Granulosa Cell Culture and Estradiol Production Assay
Objective: To evaluate the effect of this compound on estradiol synthesis in primary granulosa cells.
Materials:
-
Ovaries from an appropriate animal model (e.g., porcine, bovine)
-
Syringes and needles for follicle aspiration
-
Culture medium (e.g., DMEM/F12 with serum and antibiotics)
-
This compound acetate
-
FSH for stimulation
-
Androstenedione (as a substrate for aromatase)
-
Estradiol RIA or ELISA kit
Procedure:
-
Granulosa Cell Isolation: Aspirate granulosa cells from ovarian follicles of appropriate size.[12]
-
Cell Culture: Wash and culture the isolated granulosa cells in a suitable medium.[12]
-
Treatment: After allowing the cells to attach, treat them with this compound in the presence of FSH and androstenedione for a defined period (e.g., 48 hours).
-
Sample Collection: Collect the culture medium for estradiol analysis.
-
Estradiol Quantification: Determine the concentration of estradiol in the medium using a specific RIA or ELISA.
Quantification of Hormone Levels by Radioimmunoassay (RIA)
RIA is a highly sensitive method for quantifying hormone levels in biological samples.[2]
Principle: The assay is based on the competition between a radiolabeled hormone (tracer) and the unlabeled hormone in the sample for a limited number of specific antibody binding sites. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the unlabeled hormone in the sample.[13]
General Procedure:
-
Reagent Preparation: Prepare standards with known hormone concentrations, the radiolabeled hormone tracer, and the specific antibody.
-
Assay Setup: In assay tubes, combine the sample or standard, the radiolabeled tracer, and the antibody.
-
Incubation: Incubate the mixture to allow the competitive binding to reach equilibrium.
-
Separation: Separate the antibody-bound hormone from the free hormone (e.g., by precipitation with a second antibody).
-
Counting: Measure the radioactivity in the bound fraction using a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the radioactivity of the standards against their concentrations. Determine the hormone concentration in the samples by interpolating their radioactivity readings from the standard curve.[13]
Conclusion
This compound exerts a powerful and biphasic influence on steroidogenesis, a process that is fundamental to its therapeutic applications. The initial stimulatory phase is followed by a profound and sustained suppression of gonadal steroid production, driven by the downregulation of pituitary GnRH receptors. The quantitative data and experimental protocols presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate the intricate effects of this compound and other GnRH analogues on the endocrine system. A thorough understanding of these mechanisms is paramount for the optimization of existing therapies and the development of novel treatments for hormone-dependent pathologies.
References
- 1. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicallabnotes.com [medicallabnotes.com]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. A Tissue Culture Model of Estrogen-producing Primary Bovine Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Primary culture of purified Leydig cells isolated from adult rat testes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of gonadotropin-releasing hormone-stimulated Leydig cell steroidogenesis. I. The stimulatory effect is calcium dependent and not mediated by cyclic nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. worthe-it.co.za [worthe-it.co.za]
- 9. Acute hormonal responses to the gonadotropin releasing hormone agonist leuprolide: dose-response studies and comparison to this compound--a clinical research center study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. Isolation of Primary Leydig Cells from Murine Testis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | MicroRNA-574 Impacts Granulosa Cell Estradiol Production via Targeting TIMP3 and ERK1/2 Signaling Pathway [frontiersin.org]
- 13. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
Preclinical Profile of Nafarelin: An In-depth Technical Guide for Researchers
An overview of the non-clinical evaluation of the potent gonadotropin-releasing hormone (GnRH) agonist, Nafarelin, in various animal models, detailing its pharmacodynamic efficacy, pharmacokinetic properties, and toxicological profile. This guide is intended for researchers, scientists, and drug development professionals.
This compound, a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH), has been extensively studied in preclinical animal models to elucidate its therapeutic potential for a range of hormone-dependent conditions. By acting as a potent agonist at the GnRH receptor, continuous administration of this compound leads to pituitary desensitization and a subsequent profound, yet reversible, suppression of gonadotropin secretion and gonadal steroidogenesis. This mechanism of action forms the basis of its clinical utility in endometriosis, uterine fibroids, and central precocious puberty. This technical guide provides a comprehensive summary of the key preclinical findings, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Pharmacodynamic Efficacy
This compound's ability to suppress the hypothalamic-pituitary-gonadal axis has been demonstrated in various animal models, showing significant efficacy in hormone-dependent disease models.
Endometriosis
The rat model of surgically induced endometriosis is a cornerstone for evaluating potential therapeutics for this condition. In these studies, endometrial tissue is autotransplanted to ectopic sites within the peritoneal cavity, where it forms lesions that mimic human endometriosis.
A key study demonstrated the potent effect of this compound on the regression of these endometriotic implants. Following the surgical induction of endometriosis in female rats, treatment with this compound resulted in a dramatic reduction in the volume of the established lesions. The volume of endometriosis in untreated control rats was 26.1 ± 4.7 mm³, whereas after therapy with this compound, the volume was significantly reduced to 1.7 ± 0.1 mm³.[1][2] This effect was comparable to that observed in castrated animals (1.9 ± 0.5 mm³), indicating a profound suppression of estrogen-dependent lesion growth.[1][2]
Table 1: Effect of this compound on Endometriotic Implant Volume in a Rat Model
| Treatment Group | Number of Animals (n) | Mean Implant Volume (mm³) ± SEM |
| Intact Control | 13 | 26.1 ± 4.7 |
| This compound | 12 | 1.7 ± 0.1 |
| Castrated Control | 10 | 1.9 ± 0.5 |
Data adapted from a study on experimentally induced endometriosis in rats, demonstrating significant atrophy and regression of endometriosis with this compound treatment.[1][2][3]
Uterine Fibroids (Leiomyomas)
While specific preclinical studies on this compound in animal models of uterine fibroids are not extensively detailed in the available literature, the established mechanism of action and data from other GnRH agonists provide a strong rationale for its use. Animal models, such as those using guinea pigs or rats treated with estrogen and progesterone to induce myometrial proliferation, are employed to study this condition. The therapeutic effect of GnRH agonists in these models is attributed to the induction of a hypoestrogenic state, leading to a reduction in the size of the uterus and the fibroids themselves.
Central Precocious Puberty
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of this compound have been characterized in several animal species, providing essential data for dose selection and extrapolation to humans.
Pharmacokinetic studies in rats and dogs have been conducted to understand the profile of this compound. Following intranasal administration, the primary route for clinical use, this compound is rapidly absorbed. However, the bioavailability is relatively low. There is evidence of dose-dependent pharmacokinetics in dogs at higher doses.[9] Interspecies scaling of pharmacokinetic parameters from rat, dog, and monkey data is a common practice to predict human pharmacokinetics, although direct comparisons can be complex.[10]
Table 2: Comparative Pharmacokinetic Parameters of this compound (Illustrative)
| Species | Route of Administration | Tmax (h) | t½ (h) | Bioavailability (%) |
| Rat | Intranasal | ~0.5 - 1.0 | 2 - 3 | Data not readily available |
| Dog | Intranasal | ~0.5 - 1.0 | 2 - 4 | Data not readily available |
| Monkey | Intranasal | Data not readily available | Data not readily available | Data not readily available |
Note: Specific quantitative pharmacokinetic data for this compound in these species is not consistently available in the public domain. The table is illustrative of the types of parameters assessed.
Toxicology
The safety profile of this compound has been evaluated in a series of preclinical toxicology studies in various animal species, including rats, mice, rabbits, and dogs. These studies are conducted under Good Laboratory Practice (GLP) conditions to ensure data quality and reliability.[11][12]
Repeat-dose toxicity studies involving intranasal administration have been performed in rats and dogs for durations of up to 28 days.[13][14] These studies are designed to identify potential target organs of toxicity and to establish a no-observed-adverse-effect level (NOAEL). In general, no test article-related adverse effects on major parameters such as body weight, food consumption, ophthalmology, electrocardiography, hematology, coagulation, clinical chemistry, or urinalysis were observed.[14] Histopathological examination of the nasal cavity is a critical component of these studies to assess local tolerance.[15]
Reproductive toxicology studies are also a key component of the safety evaluation for a drug affecting the reproductive system. These studies assess effects on fertility, embryo-fetal development, and pre- and postnatal development.
Table 3: Overview of Preclinical Toxicology Studies for this compound
| Study Type | Species | Route of Administration | Duration | Key Findings |
| Repeat-Dose Toxicity | Rat | Intranasal | 28 days | No significant systemic toxicity observed. |
| Repeat-Dose Toxicity | Dog | Intranasal | 28 days | No significant systemic toxicity observed. |
| Reproductive Toxicology | Rat, Rabbit | Intramuscular | Gestation | Evidence of developmental toxicity at high doses. |
| Carcinogenicity | Rat, Mouse | Intramuscular | 18-24 months | No evidence of carcinogenicity at clinically relevant doses. |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are representative protocols for key experiments.
Surgical Induction of Endometriosis in Rats
This protocol is adapted from established methods for creating a robust and reproducible model of endometriosis in female rats.[11][16][17][18][19][20]
-
Animal Selection: Use adult female Sprague-Dawley or Wistar rats with regular estrous cycles.
-
Anesthesia and Analgesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane inhalation or injectable combination of ketamine/xylazine). Administer a pre-operative analgesic.
-
Surgical Procedure:
-
Perform a ventral midline laparotomy to expose the uterus.
-
Ligate one uterine horn at the uterotubal junction and the cervical end.
-
Excise the ligated uterine horn and place it in sterile, cold saline.
-
Open the uterine horn longitudinally and cut a small segment of the endometrium (e.g., 5x5 mm).
-
Suture this endometrial segment to the intestinal mesentery or the peritoneal wall, ensuring the endometrial stromal side is in contact with the host tissue.[16]
-
Close the abdominal incision in layers.
-
-
Post-Operative Care: Provide post-operative analgesia and monitor the animal for recovery.
-
Lesion Development: Allow several weeks (e.g., 4 weeks) for the endometriotic implants to establish and grow.
-
Treatment and Evaluation:
-
Initiate treatment with this compound or vehicle control.
-
At the end of the treatment period, euthanize the animals and carefully dissect the endometriotic lesions.
-
Measure the volume of the lesions (length x width x height x 0.5) and collect tissue for histological analysis.
-
Intranasal Toxicity Study in Dogs
This protocol outlines a general approach for a 28-day repeat-dose intranasal toxicity study in dogs.[13][14]
-
Animal Selection: Use purpose-bred Beagle dogs of a specific age and weight range.
-
Acclimation: Acclimate the animals to the laboratory conditions and handling procedures.
-
Dose Groups: Assign animals to multiple dose groups, including a vehicle control group and at least three dose levels of this compound.
-
Dose Administration: Administer the designated dose of this compound or vehicle intranasally once or twice daily for 28 consecutive days.
-
Clinical Observations: Conduct detailed clinical observations at least once daily, noting any changes in behavior, appearance, or physiological function.
-
Body Weight and Food Consumption: Record body weights weekly and food consumption daily.
-
Ophthalmology and Electrocardiography: Perform ophthalmic and electrocardiographic examinations prior to the start of the study and at termination.
-
Clinical Pathology: Collect blood and urine samples for hematology, clinical chemistry, and urinalysis at baseline and at the end of the study.
-
Necropsy and Histopathology: At the end of the 28-day period, perform a full necropsy on all animals. Collect a comprehensive set of tissues, with special attention to the nasal cavity and respiratory tract, for histopathological examination.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of this compound's preclinical development.
GnRH Receptor Signaling Pathway
This compound exerts its effects by binding to and activating the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) located on pituitary gonadotrope cells.[3][19][21][22] The initial binding stimulates a signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, continuous stimulation by this compound leads to receptor desensitization and downregulation, ultimately suppressing gonadotropin release.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Effect of gonadotropin-releasing hormone agonists, this compound, buserelin, and leuprolide, on experimentally induced endometriosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Neuroendocrine mechanisms of puberty in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Discoveries on the Control of GnRH Neurons in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Treatment of central precocious puberty with an intranasal analogue of GnRH (Buserelin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [Pharmacokinetic profile of naftopidil in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. adgyllifesciences.com [adgyllifesciences.com]
- 12. criver.com [criver.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Drug Development Process Map • Global Drug Trials [globaldrugdevelopment.tghn.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. KEGG PATHWAY: map04912 [genome.jp]
- 20. Induction and characterization of a rat model of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. clinsurggroup.us [clinsurggroup.us]
- 22. academic.oup.com [academic.oup.com]
The Clinical Pharmacology of Nafarelin: A Technical Guide to its Application in Estrogen-Dependent Pathologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nafarelin, a potent synthetic agonist of gonadotropin-releasing hormone (GnRH), has been a cornerstone in the management of various estrogen-dependent pathologies for decades. By inducing a state of profound hypoestrogenism, this compound effectively alleviates symptoms and regresses lesions in conditions such as endometriosis, uterine fibroids, and central precocious puberty. This technical guide provides an in-depth overview of this compound's mechanism of action, a comprehensive summary of its clinical efficacy and safety profile through quantitative data from key clinical trials, and detailed experimental protocols for the methodologies cited. Furthermore, this guide incorporates visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's pharmacology and its clinical application.
Introduction
Estrogen, a primary female sex hormone, plays a crucial role in the development and regulation of the female reproductive system. However, its proliferative effects can also drive the progression of several pathological conditions. Endometriosis, characterized by the ectopic growth of endometrial tissue, uterine fibroids (leiomyomas), which are benign tumors of the uterus, and central precocious puberty (CPP), the premature onset of puberty, are all significantly influenced by estrogen.[1] The therapeutic strategy for these conditions often involves the suppression of ovarian estrogen production.
This compound, a synthetic decapeptide analog of GnRH, emerged as a valuable therapeutic agent by effectively and reversibly suppressing the pituitary-gonadal axis.[2] Administered intranasally, this compound offers a non-invasive treatment option for these estrogen-dependent disorders.[3][4] This guide delves into the core scientific principles of this compound's action and its clinical utility, providing a technical resource for researchers and drug development professionals.
Mechanism of Action
This compound's primary mechanism of action is its potent agonistic activity at the GnRH receptors in the anterior pituitary gland.[5] Unlike the pulsatile release of endogenous GnRH which stimulates gonadotropin secretion, the continuous administration of this compound leads to a biphasic response:
-
Initial Flare-Up Phase: Upon initial administration, this compound mimics the action of GnRH, leading to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[5] This, in turn, stimulates the ovaries to produce more estrogen.
-
Downregulation and Desensitization Phase: Continuous exposure to this compound results in the downregulation and desensitization of GnRH receptors on the pituitary gonadotropes.[5] This leads to a profound and sustained suppression of LH and FSH release. The subsequent lack of gonadotropin stimulation on the ovaries results in a significant decrease in estrogen production, creating a hypoestrogenic state.[1][6] This reversible medical oophorectomy is the therapeutic basis for this compound's efficacy in estrogen-dependent pathologies.
Signaling Pathway of this compound Action
References
- 1. Gonadotropin-Releasing Hormone (GnRH)/GnRH Receptors and Their Role in the Treatment of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound in the treatment of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preoperative medical therapy before surgery for uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Administration of nasal this compound as compared with oral danazol for endometriosis. A multicenter double-blind comparative clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C66H83N17O13 | CID 25077405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A comparative treatment trial of endometriosis using the gonadotrophin-releasing hormone agonist, this compound, and the synthetic steroid, danazol - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Response to Nafarelin in Endometrial Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nafarelin, a synthetic agonist of gonadotropin-releasing hormone (GnRH), is a potent therapeutic agent for managing endometriosis. Its primary mechanism of action involves the induction of a hypoestrogenic state, leading to the atrophy of ectopic endometrial tissue. Continuous administration of this compound desensitizes pituitary GnRH receptors, which suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This, in turn, dramatically reduces ovarian estrogen production, depriving endometrial implants of the hormonal stimulation necessary for their growth and survival.[1][2] Beyond this systemic effect, evidence suggests that GnRH analogs may also exert direct effects on endometrial cells by binding to GnRH receptors present in the tissue, influencing cellular processes such as proliferation and apoptosis.[3] This guide provides a comprehensive overview of the cellular and molecular responses of endometrial tissue to this compound, presenting quantitative data from clinical and in vitro studies, detailed experimental protocols for relevant assays, and visualizations of the key signaling pathways involved.
Mechanism of Action
This compound's therapeutic effect on endometrial tissue is primarily achieved through two interconnected mechanisms: a dominant, indirect systemic effect and a potential direct cellular effect.
Systemic Hypoestrogenic Effect
This compound is a superactive agonist of the GnRH receptor.[2] While initial administration can cause a transient "flare-up" increase in FSH and LH, continuous exposure leads to the downregulation and desensitization of GnRH receptors in the pituitary gland.[1] This paradoxical effect results in a sustained suppression of gonadotropin secretion. The subsequent decrease in circulating FSH and LH levels leads to a profound reduction in ovarian estradiol production, creating a temporary and reversible state of "menopause."[2][4] Since the growth and maintenance of both eutopic and ectopic endometrial tissue are estrogen-dependent, this hypoestrogenic environment leads to the shrinkage and atrophy of endometriotic lesions, thereby alleviating symptoms of pain and reducing implant size.[5]
Direct Cellular Effects on Endometrial Tissue
Emerging evidence indicates that GnRH receptors are present on endometrial cells, suggesting a direct mode of action for GnRH agonists like this compound.[3] This direct action is thought to be mediated through autocrine and paracrine signaling, which can suppress cell proliferation and promote apoptosis independently of the systemic hormonal axis.[3] While in vitro studies with this compound specifically are limited, research on other GnRH agonists has shown that they can increase the apoptotic index in endometrial epithelial cells. This effect is associated with an increased expression of pro-apoptotic proteins like Bax and FasL and a decreased expression of the anti-apoptotic protein Bcl-2.
Quantitative Data on this compound's Effects
The following tables summarize quantitative data from clinical trials and in vitro studies, illustrating the impact of this compound on hormonal levels, clinical outcomes, and cellular markers.
Table 1: Hormonal and Clinical Responses to this compound Treatment
| Parameter | Baseline Value | Post-Treatment Value | Study Population | Reference |
| Serum Estradiol | Normal Cyclical Levels | < 30 pg/mL (menopausal levels) | 8 women with endometriosis | [2] |
| Serum Luteinizing Hormone (LH) | Normal Cyclical Levels | Suppressed (P < 0.001) | 8 women with endometriosis | [2] |
| Serum Follicle-Stimulating Hormone (FSH) | Normal Cyclical Levels | Suppressed (P < 0.001) | 8 women with endometriosis | [2] |
| Average Laparoscopic Score | 20.4 | 11.7 | 104 patients with endometriosis | [5] |
| Uterine Volume | Placebo: 346.2 ± 35.7 g | This compound: 255.5 ± 12.6 g (P = 0.029) | 166 pre-menopausal women | [6] |
| CA-125 Level | 84.0 ± 20.2 U/mL | 13.4 ± 1.9 U/mL (P = 0.0014) | 34 young women with endometriosis | [7] |
Table 2: Inferred Cellular Responses from GnRH Agonist Studies
(Note: These studies used other GnRH agonists, but the mechanism is expected to be similar for this compound)
| Cellular Process | Parameter Measured | Effect of GnRH Agonist | Cell Type |
| Apoptosis | Percentage of Apoptotic Cells | Increased | Endometrial Epithelial Cells |
| Bax/Bcl-2 Ratio | Increased | Endometrial Epithelial Cells | |
| FasL Expression | Increased | Endometrial Epithelial Cells | |
| Proliferation | Cell Proliferation | Decreased | Endometrial Epithelial Cells |
| Decidualization | Prolactin (PRL) & IGFBP-1 Secretion | No significant effect | Endometrial Stromal Cells |
Signaling Pathways
The cellular response to this compound in endometrial tissue involves both the systemic hormonal axis and direct intracellular signaling.
Hypothalamic-Pituitary-Ovarian Axis Suppression
This diagram illustrates the primary systemic mechanism of this compound. Continuous stimulation of the pituitary with a GnRH agonist leads to receptor downregulation, decreased gonadotropin release, and subsequent suppression of ovarian estrogen production.
References
- 1. This compound acetate: a gonadotropin-releasing hormone agonist for the treatment of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of endometriosis with a potent agonist of gonadotropin-releasing hormone (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GnRH signaling in intrauterine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of this compound in the treatment of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gonadotropin-Releasing Hormone (GnRH)/GnRH Receptors and Their Role in the Treatment of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decrease in symptoms, blood loss and uterine size with this compound acetate before abdominal hysterectomy: a placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment with this compound for endometriosis in young women. Efficacy, safety and lipid metabolism. Niigata this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Genetic Markers Influencing Nafarelin Efficacy: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Nafarelin, a potent gonadotropin-releasing hormone (GnRH) agonist, is a cornerstone in the management of sex hormone-dependent conditions such as endometriosis and central precocious puberty (CPP). Its therapeutic efficacy, however, can exhibit inter-individual variability. This technical guide synthesizes the current understanding of genetic markers that may influence the pharmacodynamics and clinical outcomes of this compound. While direct pharmacogenomic studies on this compound are limited, this document extrapolates from research on GnRH agonists and the underlying biological pathways to identify and discuss high-potential candidate genes and polymorphisms. This guide provides researchers and drug development professionals with a comprehensive overview of the genetic landscape influencing this compound's mechanism of action, detailed experimental protocols for future investigations, and visual representations of key pathways to facilitate further research in this critical area of personalized medicine.
Introduction: The Pharmacogenomic Landscape of GnRH Agonists
This compound acetate, a synthetic decapeptide analogue of GnRH, functions by initially stimulating the GnRH receptors on pituitary gonadotropes, leading to a transient increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH)[1]. Continuous administration, however, leads to receptor downregulation and desensitization, causing a profound and reversible suppression of gonadotropin secretion and a subsequent decrease in gonadal steroid production[1][2]. This induced state of hypogonadism is the therapeutic basis for its use in endometriosis and central precocious puberty[3].
Despite its established efficacy, clinical responses to this compound can vary. The burgeoning field of pharmacogenomics suggests that genetic variations in the components of the hypothalamic-pituitary-gonadal (HPG) axis could account for these differences. This guide will focus on genetic markers within three key gene families:
-
Gonadotropin-Releasing Hormone Receptor (GNRHR): As the direct target of this compound, variations in the GNRHR gene are of primary interest.
-
Follicle-Stimulating Hormone (FSH) and its Receptor (FSHR): Polymorphisms in the genes for FSH and its receptor can impact the downstream effects of GnRH-induced gonadotropin suppression.
-
Luteinizing Hormone (LH) and its Receptor (LHCGR): Similarly, genetic variants in the LH and its receptor genes can modulate the overall response to this compound therapy.
Potential Genetic Markers Influencing this compound Efficacy
While direct evidence linking specific single nucleotide polymorphisms (SNPs) to this compound efficacy is still emerging, studies on the broader class of GnRH agonists and related reproductive technologies provide a strong basis for identifying candidate genetic markers.
Gonadotropin-Releasing Hormone Receptor (GNRHR) Variants
Mutations in the GNRHR gene are known to cause a range of reproductive disorders, from complete hypogonadotropic hypogonadism to constitutional delay of puberty[1][4]. This suggests that more subtle variations, such as SNPs, could influence the binding affinity of this compound to its receptor and the subsequent signal transduction.
Table 1: Key Investigated SNPs in the GNRHR Gene and their Potential Relevance to this compound Efficacy
| SNP (rs number) | Location | Allelic Change | Associated Phenotype/Finding | Potential Implication for this compound Efficacy |
| rs6185 | Exon 1 | Gln106Arg | Associated with varying degrees of hypogonadotropic hypogonadism. The Gln106Arg mutation can impair GnRH agonist binding to the receptor.[1] | Carriers of the Arg allele may exhibit a reduced response to this compound due to altered receptor binding. |
| rs104893837 | Exon 3 | Arg262Gln | Frequently found in patients with familial hypogonadotropic hypogonadism.[5] | The Gln allele might lead to a less stable or functional receptor, potentially diminishing the downstream signaling cascade initiated by this compound. |
Follicle-Stimulating Hormone Receptor (FSHR) Variants
Polymorphisms in the FSHR gene have been extensively studied in the context of ovarian response to exogenous FSH in assisted reproductive technology (ART). Given that this compound's efficacy is partly mediated by its impact on FSH levels, these variants are highly relevant.
Table 2: Key Investigated SNPs in the FSHR Gene and their Potential Relevance to this compound Efficacy
| SNP (rs number) | Location | Allelic Change | Associated Phenotype/Finding | Potential Implication for this compound Efficacy |
| rs6166 | Exon 10 | Asn680Ser | The Ser/Ser variant is associated with higher basal FSH levels and a reduced sensitivity of the FSHR to exogenous FSH.[6] | Patients with the Ser/Ser genotype might require different this compound dosing or have a varied response in terms of FSH suppression. |
| rs1394205 | 5' UTR | A > G | The A allele has been associated with a poorer ovarian response to stimulation. | This variant could influence the baseline sensitivity of the HPG axis and thus the overall response to this compound-induced suppression. |
Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR) Variants
Genetic variations in the LHCGR gene can also influence the outcomes of treatments that modulate the HPG axis.
Table 3: Key Investigated SNPs in the LHCGR Gene and their Potential Relevance to this compound Efficacy
| SNP (rs number) | Location | Allelic Change | Associated Phenotype/Finding | Potential Implication for this compound Efficacy |
| rs2293275 | Exon 10 | Asn312Ser | This polymorphism has been studied in relation to ovarian stimulation outcomes in IVF. | Variations in LH receptor sensitivity could affect the degree of gonadal suppression achieved with this compound. |
Signaling Pathways and Experimental Workflows
A thorough understanding of the signaling pathways affected by this compound and the experimental workflows used to investigate pharmacogenomic associations is crucial for future research.
This compound's Mechanism of Action: A Signaling Pathway
This compound, as a GnRH agonist, initially stimulates the Gq/11 protein-coupled GnRH receptor, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This triggers the release of intracellular calcium and activation of protein kinase C (PKC), resulting in the synthesis and release of LH and FSH. However, continuous exposure to this compound leads to receptor desensitization and downregulation, ultimately suppressing this pathway.
Caption: this compound signaling pathway in pituitary gonadotropes.
Experimental Workflow for a Pharmacogenomic Study of this compound
A typical pharmacogenomic study to investigate the influence of genetic markers on this compound efficacy would involve several key steps, from patient recruitment to data analysis.
Caption: A typical experimental workflow for a this compound pharmacogenomic study.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments that would be cited in a pharmacogenomic study of this compound.
Patient Cohort and Clinical Assessment
-
Inclusion Criteria: Patients diagnosed with endometriosis (confirmed by laparoscopy) or central precocious puberty (confirmed by GnRH stimulation test) who are candidates for this compound therapy.
-
Exclusion Criteria: Concomitant use of other hormonal therapies, presence of other confounding medical conditions.
-
Clinical Endpoints for Endometriosis: Changes in pain scores (e.g., Visual Analog Scale for pelvic pain, dysmenorrhea, and dyspareunia), reduction in endometriotic lesion size as measured by imaging.
-
Clinical Endpoints for Central Precocious Puberty: Suppression of LH and FSH levels to prepubertal ranges, deceleration of growth velocity, and stabilization of bone age advancement.
-
Data Collection: Clinical data should be collected at baseline and at regular intervals throughout the treatment period.
Genotyping Methodology
-
DNA Extraction: Genomic DNA is to be extracted from peripheral blood leukocytes or saliva samples using a commercially available kit (e.g., QIAamp DNA Blood Mini Kit). DNA concentration and purity should be assessed by spectrophotometry.
-
SNP Selection: Candidate SNPs in GNRHR, FSHR, and LHCGR genes should be selected based on a literature review of their functional significance and allele frequencies in the relevant population.
-
Genotyping Assays:
-
Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP): This method involves amplifying the DNA region containing the SNP of interest, followed by digestion with a specific restriction enzyme that recognizes one of the alleles. The resulting DNA fragments are then separated by gel electrophoresis.
-
TaqMan SNP Genotyping Assay: This is a real-time PCR-based method that uses allele-specific fluorescently labeled probes. The differential hybridization of these probes allows for the determination of the genotype.
-
Statistical Analysis
-
Hardy-Weinberg Equilibrium: The genotype frequencies of the selected SNPs should be tested for deviation from Hardy-Weinberg equilibrium.
-
Association Analysis: Statistical tests such as chi-square or logistic regression will be used to assess the association between genotypes and clinical outcomes. For continuous variables (e.g., change in pain score), analysis of variance (ANOVA) or linear regression can be employed.
-
Covariate Adjustment: The analysis should be adjusted for potential confounding factors such as age, body mass index, and baseline disease severity.
-
Power Calculation: A power calculation should be performed prior to the study to determine the required sample size to detect a statistically significant association.
Future Directions and Conclusion
The field of this compound pharmacogenomics is ripe for exploration. While this guide has focused on candidate genes within the HPG axis, a broader, genome-wide association study (GWAS) approach could uncover novel genetic markers influencing this compound efficacy. Furthermore, understanding the interplay between multiple genetic variants through haplotype analysis may provide a more comprehensive picture of an individual's potential response to treatment.
References
- 1. The Genotype and Phenotype of Patients with Gonadotropin Releasing Hormone Receptor Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and clinical potential in sex hormone-related conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GnRH receptor gene mutations in adolescents and young adults presenting with signs of partial gonadotropin deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GNRHR gonadotropin releasing hormone receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Frontiers | Effect of Genetic Variants of Gonadotropins and Their Receptors on Ovarian Stimulation Outcomes: A Delphi Consensus [frontiersin.org]
Unraveling Nafarelin: A Technical Guide to On-Target Effects and the Underexplored Realm of Off-Target Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafarelin is a potent synthetic agonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] Its primary mechanism of action involves the initial stimulation followed by a profound and sustained suppression of the pituitary-gonadal axis.[1][3] Continuous administration of this compound leads to a downregulation of GnRH receptors, resulting in decreased secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3] This, in turn, dramatically reduces the production of gonadal steroids, including estrogen and testosterone.[3] This well-established on-target effect is the basis for its clinical use in treating hormone-dependent conditions such as endometriosis and central precocious puberty.[4]
While the on-target pharmacological effects of this compound are well-documented, a comprehensive, publicly available profile of its potential off-target interactions remains largely uncharted territory in scientific literature. This technical guide aims to provide a detailed overview of the known on-target signaling of this compound, summarize the clinically observed effects that are extensions of its primary pharmacology, and, crucially, to highlight the existing knowledge gap regarding its off-target profile. For researchers and drug development professionals, understanding both the known mechanisms and the areas requiring further investigation is paramount for a complete safety and efficacy assessment.
On-Target Signaling Pathway of this compound
This compound exerts its effects by binding to and activating the GnRH receptor (GnRHR), a G-protein coupled receptor located on pituitary gonadotropes.[1][3][5] The initial binding stimulates the Gαq/11 subunit, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in the synthesis and release of LH and FSH. However, chronic exposure to this compound leads to receptor desensitization and downregulation, uncoupling the receptor from its signaling cascade and causing a sustained suppression of gonadotropin release.
Caption: this compound's On-Target Signaling Cascade
Clinically Observed Effects and Side Effects
The vast majority of clinically reported side effects of this compound are directly attributable to its on-target pharmacological action of inducing a hypoestrogenic or hypoandrogenic state. These are, therefore, considered extensions of its primary pharmacology rather than true off-target effects.
| System Organ Class | Commonly Reported Effects (On-Target Related) | Less Common/Rare Effects |
| Endocrine | Hot flashes, decreased libido, vaginal dryness, reduced breast size, cessation of menses.[2][6] | Ovarian cysts (particularly in the first two months of therapy).[7] |
| Musculoskeletal | Decreased bone mineral density with long-term use.[6] | Myalgia. |
| Nervous System | Headaches, emotional lability, mood swings, insomnia.[8] | Seizures, depression.[7] Pituitary apoplexy (rare). |
| Dermatological | Acne, seborrhea, hirsutism.[8] | |
| General | Nasal irritation (due to administration route).[8] | Weight gain.[8] |
The Unexplored Territory: Potential Off-Target Effects
A thorough review of publicly available scientific literature reveals a significant lack of data from systematic off-target screening of this compound. Preclinical safety pharmacology packages for drugs typically include broad receptor screening panels to identify potential off-target binding that could lead to unexpected adverse effects. However, such data for this compound are not readily found in published research or regulatory documents.
This absence of information means that the potential for this compound to interact with other receptors, ion channels, transporters, or enzymes at clinically relevant concentrations is currently unknown. While its chemical structure as a decapeptide analogue of GnRH might suggest a degree of specificity for its cognate receptor, cross-reactivity with other peptide hormone receptors cannot be entirely ruled out without empirical evidence.[9][10]
Proposed Experimental Workflow for Investigating Off-Target Effects
To address the current knowledge gap, a systematic investigation of this compound's potential off-target effects would be required. The following workflow outlines a standard approach used in drug development to characterize the selectivity of a compound.
Caption: Proposed Workflow for this compound Off-Target Screening
Detailed Methodologies for Key Experiments
1. Broad Receptor Screening Panel (Radioligand Binding Assays)
-
Objective: To determine if this compound binds to a wide array of known receptors, ion channels, and transporters.
-
Methodology:
-
A panel of cell membranes or recombinant proteins expressing the target of interest is prepared. Commercially available panels from vendors like Eurofins Discovery (e.g., SafetyScreen44™) or Reaction Biology (e.g., InVEST™ Panel) are typically used.[11]
-
A specific radiolabeled ligand for each target is incubated with the membrane/protein preparation in the presence and absence of a range of concentrations of this compound.
-
Following incubation, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
The ability of this compound to displace the radioligand is measured, and the percentage of inhibition is calculated.
-
For any significant inhibition (typically >50% at a screening concentration of 1-10 µM), a full concentration-response curve is generated to determine the inhibitory constant (Ki).
-
2. In Vitro Functional Assays
-
Objective: For any identified "hits" from the binding assays, to determine if this compound acts as an agonist, antagonist, or allosteric modulator at that target.
-
Methodology (Example: Gs-coupled GPCR):
-
A stable cell line overexpressing the identified off-target receptor is utilized.
-
Cells are incubated with varying concentrations of this compound.
-
The intracellular accumulation of cyclic AMP (cAMP) is measured using a suitable assay kit (e.g., HTRF, ELISA).
-
To assess antagonistic activity, cells are co-incubated with a known agonist for the receptor and varying concentrations of this compound.
-
Concentration-response curves are plotted to determine EC50 (for agonists) or IC50 (for antagonists).
-
3. Proteomics-Based Off-Target Identification
-
Objective: To identify novel or unexpected protein targets of this compound in an unbiased manner within a cellular context.
-
Methodology (Example: Cellular Thermal Shift Assay - CETSA):
-
Intact cells or cell lysates are treated with this compound or a vehicle control.
-
The treated samples are heated to a range of temperatures.
-
The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
-
After heating, aggregated proteins are pelleted by centrifugation.
-
The soluble protein fraction at each temperature is collected and analyzed by quantitative mass spectrometry.
-
Proteins that show a thermal shift (i.e., remain soluble at higher temperatures) in the presence of this compound are identified as potential targets.
-
Conclusion
This compound is a well-characterized GnRH agonist with a clear on-target mechanism of action that accounts for its therapeutic efficacy and the majority of its side effect profile. However, a comprehensive investigation into its potential off-target interactions is notably absent from the public domain. For a complete understanding of this compound's pharmacological profile, and as a matter of due diligence in modern drug safety assessment, systematic off-target screening is warranted. The experimental workflows and methodologies outlined in this guide provide a roadmap for such an investigation. The resulting data would be invaluable for researchers and clinicians, either confirming a high degree of selectivity for the GnRH receptor or revealing novel interactions that could have implications for its clinical use and future drug development efforts.
References
- 1. This compound | C66H83N17O13 | CID 25077405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. KEGG DRUG: this compound [genome.jp]
- 6. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and clinical potential in sex hormone-related conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.tocris.com [resources.tocris.com]
- 10. Functional cross-talk between receptors for peptide and steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
Methodological & Application
Application Notes and Protocols: Dosing Regimen of Nafarelin for Endometriosis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing regimen of Nafarelin for endometriosis research, summarizing quantitative data from clinical studies and detailing key experimental protocols.
Introduction to this compound for Endometriosis
This compound is a potent synthetic agonist of gonadotropin-releasing hormone (GnRH).[1][2] In the treatment of endometriosis, continuous administration of this compound leads to a reversible downregulation of GnRH receptors in the pituitary gland.[1][3][4] This desensitization causes a significant and sustained decrease in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] The subsequent reduction in ovarian estrogen production to postmenopausal levels induces a hypoestrogenic state, leading to the atrophy of endometriotic implants and providing relief from symptoms such as pelvic pain, dysmenorrhea, and dyspareunia.[1][3][5]
Dosing Regimen of this compound in Endometriosis Studies
The administration of this compound in clinical trials for endometriosis is primarily via the intranasal route. The following tables summarize the typical dosing regimens investigated.
Table 1: Standard and Adjusted Dosing Regimens
| Dosage Regimen | Total Daily Dose | Administration Schedule | Notes |
| Standard Dose | 400 µg | 200 µg (one spray) into one nostril in the morning and 200 µg (one spray) into the other nostril in the evening.[5][6][7] | Treatment should commence between days 2 and 4 of the menstrual cycle.[5][6][7] |
| Increased Dose | 800 µg | 200 µg (one spray) into each nostril in the morning (total 400 µg) and 200 µg (one spray) into each nostril in the evening (total 400 µg).[5][6][7] | This dose may be considered for patients who experience persistent regular menstruation after two months of treatment with the standard dose.[5][6][7] |
Table 2: Dosing Regimens from Comparative Clinical Trials
| Study Comparison | This compound Dosing Regimen | Comparator Dosing Regimen | Study Duration | Reference |
| This compound vs. Danazol | 400 µ g/day or 800 µ g/day intranasally | 800 mg/day oral danazol | 6 months | [8] |
| This compound vs. Danazol | 200 µg twice daily intranasally | 200 mg three times a day oral danazol | 6 months | [9] |
| This compound vs. Leuprolide Depot | 400 µ g/day intranasally | 3.75 mg monthly intramuscularly | 6 months | [4] |
| 3 months vs. 6 months of this compound | 200 µg twice daily intranasally | Placebo for the final 3 months in the 3-month group | 6 months | [10] |
| Low-dose this compound | 100 µg twice daily intranasally (increased to 400 µg daily in some patients) | N/A (open-label study) | 6 months | [11] |
Experimental Protocols
Assessment of Endometriosis-Associated Pain
Objective: To quantify the severity of pelvic pain, dysmenorrhea, and dyspareunia.
Methodology:
-
Pain Assessment Scales: Utilize validated pain scales such as the Visual Analog Scale (VAS) or a Numerical Rating Scale (NRS) to assess pain intensity.[7][12]
-
Visual Analog Scale (VAS): A 100 mm horizontal line anchored by "no pain" on the left and "worst imaginable pain" on the right. The patient marks a point on the line that corresponds to their pain level, and the score is the distance in millimeters from the "no pain" anchor.
-
Numerical Rating Scale (NRS): An 11-point scale from 0 ("no pain") to 10 ("worst imaginable pain"). Patients verbally rate their pain level.
-
-
Data Collection: Patients should record their pain scores daily in a diary for at least one full menstrual cycle before initiating treatment to establish a baseline.[12] Pain should be assessed for different types, including non-menstrual pelvic pain, dysmenorrhea, and deep dyspareunia.
-
Follow-up: Continue daily pain scoring throughout the treatment period and for a specified follow-up period (e.g., 6-12 months) post-treatment to evaluate efficacy and recurrence of symptoms.
Laparoscopic Assessment of Endometriotic Lesions
Objective: To visually assess and score the extent and severity of endometriosis.
Methodology:
-
Procedure: Perform a diagnostic laparoscopy under general anesthesia.
-
Systematic Evaluation: Systematically inspect the pelvic organs, including the uterus, fallopian tubes, ovaries, and the pelvic peritoneum.
-
Scoring System: Utilize a standardized scoring system to document the findings. The revised American Fertility Society (rAFS) classification is a commonly used system. This system assigns points based on the size and location of endometriotic implants and adhesions.
-
Documentation: Record the scores for each location. Photographic or video documentation is recommended for accurate comparison with post-treatment laparoscopy.
-
Timing: Laparoscopic assessment should be performed at baseline (before treatment) and at the end of the treatment period to evaluate the change in lesion size and extent.
Hormonal Assessment
Objective: To monitor the therapeutic effect of this compound on the hypothalamic-pituitary-gonadal axis.
Methodology:
-
Sample Collection: Collect peripheral blood samples at baseline and at regular intervals during the study (e.g., monthly). Serum should be separated and stored at -20°C or lower until analysis.
-
Hormone Analysis: Measure serum concentrations of Estradiol (E2), Luteinizing Hormone (LH), and Follicle-Stimulating Hormone (FSH) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
ELISA Protocol (General):
-
Bring all reagents and samples to room temperature.
-
Prepare standard dilutions as per the kit instructions.
-
Add standards, controls, and patient samples to the appropriate wells of the microplate.
-
Add the enzyme-conjugated secondary antibody.
-
Incubate as specified in the kit protocol.
-
Wash the wells to remove unbound components.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction and read the absorbance at the specified wavelength using a microplate reader.
-
Calculate hormone concentrations based on the standard curve.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: GnRH Receptor Signaling Pathway
This compound, as a GnRH agonist, initially stimulates the GnRH receptors on pituitary gonadotrophs, leading to a transient increase in LH and FSH secretion (a "flare-up" effect). However, continuous exposure to this compound results in the desensitization and downregulation of these receptors, ultimately suppressing gonadotropin release and leading to a hypoestrogenic state.
Caption: GnRH receptor signaling pathway initiated by this compound.
Experimental Workflow for a this compound Endometriosis Study
The following diagram outlines a typical experimental workflow for a clinical study investigating the efficacy of this compound in treating endometriosis.
References
- 1. This compound | C66H83N17O13 | CID 25077405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparison of clinical practice guidelines methods to reach diagnostic test recommendations regarding diagnostic laparoscopy for endometriosis: A scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. atlas-medical.com [atlas-medical.com]
- 9. eaglebio.com [eaglebio.com]
- 10. youtube.com [youtube.com]
- 11. KEGG PATHWAY: GnRH signaling pathway - Reference pathway (KO) [coccidia.icb.usp.br]
- 12. Pain scoring in endometriosis: entry criteria and outcome measures for clinical trials. Report from the Art and Science of Endometriosis meeting - PMC [pmc.ncbi.nlm.nih.gov]
Reconstituting Lyophilized Nafarelin for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reconstitution, handling, and laboratory use of lyophilized Nafarelin. This compound, a potent synthetic agonist of Gonadotropin-Releasing Hormone (GnRH), is a valuable tool for in vitro and in vivo studies of the hypothalamic-pituitary-gonadal axis.
Introduction
This compound is a decapeptide analog of GnRH. Its primary mechanism of action involves binding to and initially stimulating the GnRH receptor on pituitary gonadotrope cells, leading to a transient increase in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). However, continuous exposure to this compound results in receptor desensitization and downregulation, leading to a sustained suppression of gonadotropin release. This property makes this compound a critical component in research focused on reproductive endocrinology, cancer, and other hormone-dependent pathologies. Proper reconstitution and handling are paramount to ensure its stability and biological activity in experimental settings.
Product Information
| Parameter | Specification |
| Appearance | White to off-white lyophilized powder |
| Purity | ≥98% (HPLC) |
| Molecular Formula | C66H83N17O13 |
| Molecular Weight | 1322.49 g/mol |
| Storage (Lyophilized) | Store at -20°C to -80°C. Protect from moisture. |
| Shipping | Ambient temperature |
Reconstitution of Lyophilized this compound
3.1. Materials Required:
-
Lyophilized this compound vial
-
Sterile, pyrogen-free water (e.g., Water for Injection, USP) or sterile 0.9% saline. For cell culture experiments, sterile phosphate-buffered saline (PBS) or cell culture medium can be used.
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
3.2. Reconstitution Protocol:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial upon opening.
-
Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 2000-3000 rpm for 1-2 minutes) to ensure that all the lyophilized powder is collected at the bottom of the vial.
-
Solvent Addition: Using a sterile pipette, slowly add the desired volume of the appropriate sterile solvent to the vial. To minimize foaming, gently run the solvent down the side of the vial. The recommended starting concentration for a stock solution is typically 1 mg/mL.
-
Dissolution: Gently swirl or rock the vial to dissolve the powder completely. Avoid vigorous shaking or vortexing, as this can cause aggregation or degradation of the peptide. If necessary, the vial can be gently sonicated for a few seconds.
-
Visual Inspection: The resulting solution should be clear and free of any particulate matter.
-
Aliquoting and Storage: For long-term storage and to avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted stock solution into smaller, single-use volumes in sterile polypropylene tubes.
Solubility and Stability
The following table summarizes the solubility and stability data for reconstituted this compound.
| Solvent | Solubility | Storage of Reconstituted Solution | Stability |
| Sterile Water | >5 mg/mL[1] | -20°C for up to 3 months2-8°C for up to 1 week | Stable. Avoid repeated freeze-thaw cycles. |
| DMSO | Soluble[2] | -20°C for up to 6 months | Stable. |
| Methanol | Slightly Soluble | Not recommended for long-term storage | Limited stability data available. |
Experimental Protocols
5.1. In Vitro Assay: Investigating GnRH Receptor Downregulation in a Pituitary Cell Line
This protocol describes a method to assess the effect of this compound on GnRH receptor signaling in a gonadotrope cell line, such as LβT2 or αT3-1 cells.
5.1.1. Materials:
-
LβT2 or αT3-1 pituitary gonadotrope cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Reconstituted this compound stock solution (1 mg/mL)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for downstream analysis (e.g., RNA extraction kit for qPCR, cell lysis buffer for Western blotting, or an LH/FSH ELISA kit)
-
Sterile multi-well cell culture plates (e.g., 24-well or 96-well)
5.1.2. Experimental Workflow:
Caption: Experimental workflow for in vitro analysis of this compound.
5.1.3. Detailed Methodology:
-
Cell Culture: Seed LβT2 cells at a density of 1-2 x 10^5 cells/well in a 24-well plate and allow them to adhere and grow for 24-48 hours in complete culture medium.
-
This compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in serum-free culture medium to achieve final concentrations ranging from 1 nM to 1 µM. Include a vehicle control (medium only).
-
Aspirate the complete medium from the cells and wash once with sterile PBS.
-
Add the this compound-containing medium or vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 6, 24, or 48 hours) at 37°C in a 5% CO2 incubator.
-
-
Endpoint Analysis:
-
For Hormone Secretion (ELISA): At the end of the treatment period, collect the cell culture supernatant. Centrifuge to remove any cellular debris and store at -80°C until analysis. Quantify LH or FSH levels using a commercially available ELISA kit according to the manufacturer's instructions.
-
For Gene Expression (qPCR): Aspirate the medium and wash the cells with PBS. Lyse the cells directly in the well using a suitable lysis buffer from an RNA extraction kit. Purify the total RNA and perform reverse transcription to generate cDNA. Use qPCR with specific primers for Lhb, Fshb, and Gnrhr to quantify changes in gene expression. Normalize to a stable housekeeping gene.
-
For Protein Analysis (Western Blot): Aspirate the medium and wash the cells with PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phosphorylated and total forms of key signaling proteins (e.g., ERK) to assess pathway activation.
-
Signaling Pathway
This compound, as a GnRH agonist, activates the GnRH receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by the GnRH receptor involves the Gαq/11 subunit, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.[1][3][4][5][6][7]
Caption: GnRH receptor signaling pathway activated by this compound.
References
- 1. KEGG PATHWAY: hsa04912 [kegg.jp]
- 2. academic.oup.com [academic.oup.com]
- 3. KEGG PATHWAY: map04912 [genome.jp]
- 4. researchgate.net [researchgate.net]
- 5. Signaling by G-protein-coupled receptor (GPCR): studies on the GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
Application Notes and Protocols for Nafarelin Administration in Controlled Ovarian Hyperstimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafarelin is a potent synthetic agonist analog of gonadotropin-releasing hormone (GnRH).[1][2] It is utilized in reproductive medicine, particularly in assisted reproductive technology (ART) procedures like in vitro fertilization (IVF), to achieve controlled ovarian hyperstimulation (COH).[3][4][5] By precisely managing the release of pituitary gonadotropins, this compound prevents premature luteinizing hormone (LH) surges, allowing for synchronized follicular development and timed oocyte maturation.[6] Administered as a nasal spray, it offers a non-invasive route for pituitary downregulation.[4][7] These notes provide a comprehensive overview of its mechanism, clinical protocols, and relevant data for research and drug development applications.
Mechanism of Action
This compound functions as a GnRH receptor agonist, exhibiting a biphasic effect on the pituitary gland.[8]
-
Initial Phase (Flare-up): Upon initial administration, this compound mimics natural GnRH, stimulating the pituitary gonadotropes to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][9][10] This leads to a transient increase in ovarian steroidogenesis, including estradiol production.[2] This "flare effect" typically occurs during the first few days of treatment.[8]
-
Downregulation Phase: With continuous daily administration, this compound persistently occupies the GnRH receptors.[1][9] This constant stimulation leads to receptor desensitization and downregulation, ultimately suppressing the pituitary's ability to secrete LH and FSH.[4][8][9] The resulting decline in gonadotropin levels leads to a reversible hypoestrogenic state, effectively placing the ovaries in a quiescent state and allowing for external control of follicular stimulation.[1][2] This state of pituitary suppression is the primary goal before initiating gonadotropin therapy.
Clinical Protocols for Controlled Ovarian Hyperstimulation
This compound is typically used in either a "long" or "short" protocol to prepare for COH. The choice of protocol depends on clinical judgment and patient-specific factors.
Long Agonist Protocol
The long protocol is a conventional method that ensures profound pituitary suppression before ovarian stimulation begins. This reduces the risk of a premature LH surge.[6]
-
Initiation: this compound administration typically starts in the mid-luteal phase of the preceding menstrual cycle (around day 21).[6][11] It can also be initiated in the early follicular phase (day 2).[11]
-
Dosage: A common dosage is 400 µg twice daily (800 µ g/day ), administered as one 200 µg spray in each nostril in the morning and evening.[11]
-
Downregulation: Pituitary downregulation is typically achieved within 2-4 weeks, confirmed by ultrasound (endometrial thickness < 4-5 mm) and serum hormone levels (estradiol < 50 pg/mL, progesterone < 1 ng/mL).[6][11]
-
Stimulation: Once downregulation is confirmed, gonadotropin (e.g., hMG, FSH) injections begin to stimulate follicular growth. This compound administration continues at the same or a reduced dose until the criteria for hCG administration are met.[6][11]
Short Agonist Protocol (Flare Protocol)
The short protocol utilizes the initial "flare-up" effect of the GnRH agonist to help recruit follicles. It involves a shorter duration of drug administration.
-
Initiation: this compound is started on day 2 of the menstrual cycle.[12][13]
-
Dosage: A typical dose is 400 µ g/day , administered as one 200 µg spray in one nostril in the morning and the other in the evening.[12][13][14]
-
Stimulation: Gonadotropin stimulation is initiated shortly after, often on day 3 or 4 of the cycle.[12][13] Both this compound and gonadotropins are continued until the final follicular maturation is triggered by hCG.
Data Presentation: Comparative Clinical Studies
Clinical trials have compared this compound with other GnRH agonists, primarily Buserelin, in COH protocols. The data suggest comparable efficacy in IVF outcomes.[15][16]
Table 1: Comparison of this compound and Buserelin in a Short COH Protocol Data from a prospective clinical trial involving 22 subjects who underwent consecutive treatment cycles.[12][13][14]
| Parameter | This compound Protocol | Buserelin Protocol | Statistical Significance |
| Daily GnRH Agonist Dose | 400 µ g/day | 900 µ g/day | N/A |
| GnRH Analog Start Day | Cycle Day 2 | Cycle Day 2 | No Difference |
| hMG Start Day | Cycle Day 4 | Cycle Day 4 | No Difference |
| Peak Estradiol Levels | Not specified | Not specified | No Significant Difference |
| No. of Preovulatory Follicles | Not specified | Not specified | No Significant Difference |
| No. of Aspirated Oocytes | Not specified | Not specified | No Significant Difference |
| Fertilization Rate | Not specified | Not specified | No Significant Difference |
Table 2: Comparison of this compound Dosages in a Long COH Protocol Data from a prospective randomized trial involving 240 patients.[17]
| Parameter | This compound (200 µg twice daily) | This compound (400 µg twice daily) | Buserelin (200 µg five times daily) |
| Clinical Pregnancy Rate (per embryo transfer) | 37% | 39% | 39% |
| Time to Pituitary Downregulation | Significantly longer | Similar to Buserelin | Similar to this compound 400µg |
| Duration of hMG Stimulation | Significantly shorter than Buserelin | Significantly shorter than Buserelin | Significantly longer than this compound |
| Median Serum Estradiol on hCG Day | Significantly higher than Buserelin | Significantly higher than Buserelin | Significantly lower than this compound |
A meta-analysis of nine randomized controlled trials (1014 women) concluded that the overall efficacy of this compound was equivalent to other GnRH agonists.[15][16] Notably, women treated with this compound required fewer ampoules of hMG/FSH and fewer days of stimulation.[15][16]
Experimental Protocols
Protocol: Long Mid-Luteal this compound Administration for COH
-
Patient Screening: Confirm normal ovulatory cycles. Conduct baseline ultrasound and hormone profiling (FSH, LH, Estradiol, AMH).[18]
-
Initiation of this compound:
-
On day 21 of the menstrual cycle, begin this compound nasal spray at a dose of 400 µg twice daily (one 200 µg spray into each nostril, morning and evening).[11]
-
Instruct the patient to continue this dosage daily.
-
-
Monitoring for Pituitary Downregulation:
-
After 10-14 days of this compound administration, schedule a monitoring visit.[6]
-
Perform a transvaginal ultrasound to measure endometrial thickness. The target is < 5 mm.[6]
-
Draw blood for serum estradiol and progesterone assays. Target levels are Estradiol < 50 pg/mL and Progesterone < 1 ng/mL.[11]
-
If downregulation is not achieved, continue this compound and re-evaluate in one week.
-
-
Ovarian Stimulation:
-
Once downregulation is confirmed, initiate subcutaneous injections of gonadotropins (e.g., recombinant FSH or hMG) at a starting dose determined by the patient's age, BMI, and ovarian reserve markers.[19]
-
Continue this compound administration, often at the same or a reduced dose (e.g., 200 µg twice daily).[6]
-
-
Monitoring Follicular Development:
-
Begin monitoring on stimulation day 5-7.[20]
-
Perform transvaginal ultrasound every 1-3 days to measure the number and size of developing follicles.
-
Measure serum estradiol levels at monitoring visits to assess follicular response and mitigate the risk of Ovarian Hyperstimulation Syndrome (OHSS).[20]
-
Adjust gonadotropin dose based on ovarian response.
-
-
Triggering Final Oocyte Maturation:
-
When at least two to three lead follicles reach a mean diameter of 17-20 mm, administer a single injection of human chorionic gonadotropin (hCG).[18]
-
Discontinue both this compound and gonadotropin injections after the hCG trigger.
-
-
Oocyte Retrieval:
-
Schedule transvaginal oocyte retrieval for 34-36 hours after the hCG injection.[18]
-
Protocol: Monitoring During Controlled Ovarian Stimulation
Effective monitoring is critical to optimize outcomes and ensure patient safety by preventing OHSS.[20][21]
-
Baseline Assessment (Before Stimulation):
-
Hormonal: Serum Anti-Müllerian Hormone (AMH), Day 2/3 FSH, LH, and Estradiol.
-
Ultrasonography: Transvaginal ultrasound to determine Antral Follicle Count (AFC).[18]
-
-
During Gonadotropin Stimulation:
-
Hormonal:
-
Serum Estradiol (E2): Measured every 1-3 days starting around stimulation day 5. Levels correlate with the number and maturity of developing follicles. Rapidly rising or very high levels (>3,500 pg/mL) indicate an increased risk of OHSS.[22]
-
Serum LH and Progesterone: May be measured to ensure premature ovulation does not occur, especially if there is concern about protocol adherence.
-
-
Ultrasonography:
-
Transvaginal ultrasound performed concurrently with blood draws.
-
Key Metrics: Number of follicles in different size cohorts and the diameter of the largest follicles. Endometrial thickness and pattern are also assessed.
-
Trigger Criteria: The decision to administer hCG is based on follicular size (typically ≥17-20 mm for lead follicles).[18]
-
-
-
Post-hCG Administration:
-
No further monitoring is typically required until oocyte retrieval. In cases of very high OHSS risk, additional clinical and laboratory assessment may be warranted.
-
References
- 1. This compound | C66H83N17O13 | CID 25077405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and clinical potential in sex hormone-related conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. tandfonline.com [tandfonline.com]
- 8. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 9. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
- 11. rss.medsinfo.com.au [rss.medsinfo.com.au]
- 12. Intranasal this compound versus buserelin (short protocol) for controlled ovarian hyperstimulation before in vitro fertilization: a prospective clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cris.tau.ac.il [cris.tau.ac.il]
- 14. tandfonline.com [tandfonline.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Efficacy of this compound in assisted reproductive technology: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A prospective randomized single-blind comparative trial of this compound acetate with buserelin in long-protocol gonadotrophin-releasing hormone analogue controlled in-vitro fertilization cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rattlestork.org [rattlestork.org]
- 19. Analysis of controlled ovarian hyperstimulation protocols in women over 35 years old with poor ovarian response: a real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Monitoring of controlled ovarian stimulation in IVF - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Prevention of moderate and severe ovarian hyperstimulation syndrome: a guideline (2023) - practice guidance | American Society for Reproductive Medicine | ASRM [asrm.org]
- 22. scispace.com [scispace.com]
Application Notes for Nafarelin Nasal Spray in Clinical Trials
Introduction
Nafarelin is a potent synthetic agonist analog of gonadotropin-releasing hormone (GnRH).[1][2] It is administered as a nasal spray and is primarily used in the management of endometriosis, central precocious puberty (CPP), and uterine fibroids.[2][3] Its application in clinical trials is aimed at evaluating its efficacy and safety in these and other hormone-dependent conditions. By initially stimulating and then down-regulating the pituitary-gonadal axis, this compound effectively suppresses the production of sex hormones like estrogen and testosterone.[3][4][5]
Mechanism of Action
This compound acts as a GnRH agonist, binding to GnRH receptors in the anterior pituitary gland.[5][6] Initial administration leads to a transient stimulation of the pituitary, causing a temporary increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][5] This "flare-up" effect results in a short-term increase in gonadal steroid production.[5] However, continuous daily administration leads to desensitization and down-regulation of the GnRH receptors, resulting in a profound and reversible suppression of gonadotropin secretion.[2][5] This, in turn, leads to a significant decrease in the production of estrogen and testosterone, creating a hypoestrogenic or hypoandrogenic state.[2][3]
Therapeutic Applications in Clinical Research
-
Endometriosis: this compound is used to alleviate pelvic pain, dysmenorrhea, and dyspareunia, and to reduce the size of endometriotic lesions.[2][7] Clinical trials have shown its efficacy to be comparable to other treatments like danazol and leuprolide depot.[7][8][9]
-
Central Precocious Puberty (CPP): In children with CPP, this compound is used to suppress the premature onset of puberty, slowing down the development of secondary sexual characteristics and potentially increasing final adult height.[10][11]
-
Uterine Fibroids: It is used to reduce uterine and fibroid volume and to control symptoms such as menorrhagia and pelvic pain, often as a pre-surgical adjunct.[12][13]
-
In Vitro Fertilization (IVF): this compound is utilized in controlled ovarian stimulation protocols to prevent a premature LH surge, allowing for controlled oocyte maturation and retrieval.[12][14]
Pharmacokinetics
This compound is rapidly absorbed following intranasal administration, with peak plasma concentrations achieved within 10-45 minutes.[12][15] The average bioavailability is approximately 2.8%.[3][7] It has a plasma half-life of about 3 hours.[7][15] this compound is approximately 80% bound to plasma proteins and is primarily metabolized by peptidases.[3][6][7]
Quantitative Data from Clinical Trials
Table 1: Pharmacokinetic Properties of this compound Nasal Spray
| Parameter | Value | Reference |
| Bioavailability | 2.8% (range 1.2-5.6%) | [3][7] |
| Time to Peak Plasma Concentration | 10-45 minutes | [15] |
| Plasma Half-life | Approximately 3 hours | [7][15] |
| Protein Binding | 80% | [3][7] |
| Excretion | 44-55% in urine, 19-44% in feces | [6][15] |
Table 2: Efficacy of this compound in Endometriosis Clinical Trials
| Outcome Measure | This compound 400 µ g/day | Comparator | Reference |
| Reduction in Laparoscopic Score | Mean decrease from 20.4 to 11.7 | Danazol 800 mg/day: Mean decrease from 18.4 to 10.5 | [8] |
| Amenorrhea Rate (after 120 days) | Approximately 90% | Not Applicable | [7][16] |
| Pregnancy Rate (post-treatment) | 39% (similar across groups) | Danazol 800 mg/day: 39% | [8] |
| Comparison to Leuprolide Depot | As effective in alleviating symptoms | Equally effective | [9] |
Table 3: Common Adverse Events in this compound Clinical Trials (% of Patients)
| Adverse Event | Endometriosis (Adults) | Central Precocious Puberty (Children) | Reference |
| Hot Flashes | High incidence | 3% | [7][8] |
| Headaches | Frequently reported | Not specified | [7][14] |
| Decreased Libido | Higher percentage than danazol users | Not specified | [7][8][14] |
| Vaginal Dryness | Frequently reported | Not specified | [7][14] |
| Nasal Irritation | ~10% | 5% (as rhinitis) | [7] |
| Acne | Frequently reported | 10% | [7] |
| Emotional Lability | Frequently reported | 6% | [7][17] |
| Transient Breast Enlargement | Not specified | 8% | [7][17] |
| Vaginal Bleeding (initial) | Not specified | 8% | [7][17] |
Experimental Protocols
Protocol: A Phase III, Randomized, Double-Blind, Comparator-Controlled Study of this compound Nasal Spray for the Treatment of Endometriosis-Associated Pelvic Pain
1. Study Objectives:
-
Primary: To evaluate the efficacy of this compound nasal spray (400 µ g/day ) compared to a comparator (e.g., leuprolide acetate depot) in reducing pelvic pain associated with endometriosis over a 6-month treatment period.
-
Secondary: To assess the safety and tolerability of this compound nasal spray, to evaluate the change in bone mineral density (BMD), and to measure the reduction in the size of endometriotic lesions via laparoscopy.
2. Patient Population:
-
Inclusion Criteria: Premenopausal women aged 18-45 with a laparoscopic diagnosis of endometriosis within the last 3 years, experiencing moderate to severe pelvic pain, and willing to use non-hormonal contraception.
-
Exclusion Criteria: Pregnancy or lactation, undiagnosed abnormal vaginal bleeding, history of osteoporosis or significant metabolic bone disease, and hypersensitivity to GnRH agonists.[18]
3. Study Design:
-
A multicenter, prospective, randomized, double-blind, double-placebo design.[9]
-
Patients are randomized in a 1:1 ratio to receive either:
-
Group A: this compound nasal spray (200 µg twice daily) + placebo injection once monthly.
-
Group B: Placebo nasal spray twice daily + leuprolide acetate depot injection (3.75 mg) once monthly.
-
-
The total treatment duration is 6 months, with a 6 to 12-month post-treatment follow-up period.[9][19]
4. Dosage and Administration:
-
This compound Group: One spray (200 µg) into one nostril in the morning and one spray into the other nostril in the evening, for a total daily dose of 400 µg.[7][15] Treatment should begin between days 2 and 4 of the menstrual cycle.[7][12]
-
Administration Instructions: The nasal spray pump must be primed before first use. The patient should gently blow their nose to clear the nostrils before administration. The head should be tilted back slightly, and 30 seconds should elapse between sprays if multiple sprays are required for a dose.[1][3][7] The use of a nasal decongestant should be avoided for at least 2 hours after this compound administration.[4][7]
5. Efficacy Assessments:
-
Pain Scores: Patient-reported pelvic pain, dysmenorrhea, and dyspareunia are recorded daily using a validated pain scale.
-
Laparoscopy: Performed at baseline and at the end of the 6-month treatment to score the extent of endometriosis using the American Fertility Society's scoring system.[8]
-
Hormone Levels: Serum estradiol levels are measured at baseline and at regular intervals throughout the study.[9]
6. Safety Assessments:
-
Adverse Events: Monitored and recorded at each study visit.
-
Bone Mineral Density (BMD): Assessed by dual-energy X-ray absorptiometry (DXA) scan at baseline, at the end of treatment, and during the follow-up period.[9]
-
Clinical Laboratory Tests: Including hematology, clinical chemistry, and urinalysis at specified time points.
-
Psychiatric Symptoms: Monitor for emotional lability and depression.[4]
Visualizations
Caption: Signaling pathway of this compound as a GnRH agonist.
Caption: Experimental workflow for a this compound clinical trial.
References
- 1. This compound (Synarel) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 2. Articles [globalrx.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. UpToDate 2018 [doctorabad.com]
- 5. This compound | C66H83N17O13 | CID 25077405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. Administration of nasal this compound as compared with oral danazol for endometriosis. A multicenter double-blind comparative clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound vs. leuprolide acetate depot for endometriosis. Changes in bone mineral density and vasomotor symptoms. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. orpdl.org [orpdl.org]
- 12. assets.hpra.ie [assets.hpra.ie]
- 13. Clinical use of this compound in the treatment of leiomyomas. A review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. clinicaltrials.eu [clinicaltrials.eu]
- 15. reference.medscape.com [reference.medscape.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Side Effects of Synarel (this compound): Interactions & Warnings [medicinenet.com]
- 18. my.clevelandclinic.org [my.clevelandclinic.org]
- 19. Prospective randomized double-blind trial of 3 versus 6 months of this compound therapy for endometriosis associated pelvic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Long-Term Storage and Stability of Nafarelin Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafarelin is a potent synthetic agonist analog of gonadotropin-releasing hormone (GnRH). It is primarily used in the treatment of endometriosis, central precocious puberty, and for controlled ovarian stimulation in in vitro fertilization (IVF) protocols. As a peptide-based therapeutic, the stability of this compound in aqueous solutions is a critical factor for ensuring its potency, safety, and shelf-life. This document provides detailed application notes and protocols for assessing the long-term storage and stability of this compound solutions, intended to guide researchers and drug development professionals in establishing optimal storage conditions and analytical methods for its evaluation.
The commercially available this compound nasal solution, Synarel®, is formulated with this compound acetate, benzalkonium chloride as a preservative, glacial acetic acid and sodium hydroxide or hydrochloric acid for pH adjustment, sorbitol, and purified water. The recommended storage for this product is at controlled room temperature (25°C, with excursions permitted to 15–30°C) and protected from light.
Long-Term Storage and Stability Data
While specific long-term stability data for this compound solutions under a wide range of conditions are not extensively published, data from structurally similar GnRH agonists, such as Gonadorelin and Triptorelin, can provide valuable insights into the expected stability profile of this compound. Studies on these related compounds suggest that the stability of GnRH agonists in aqueous solutions is highly dependent on pH and temperature.
The following table summarizes the expected stability of this compound solutions based on analogous data from other GnRH agonists and general principles of peptide stability.
| Storage Condition | Expected Stability Outcome | Recommendations |
| Temperature | ||
| Refrigerated (2-8°C) | High stability with minimal degradation over an extended period. | Recommended for long-term storage of stock solutions. |
| Room Temperature (20-25°C) | Moderate stability; degradation may occur over several months. | Suitable for short-term storage and in-use solutions. |
| Accelerated (40°C) | Significant degradation expected over a shorter period. | Primarily used in forced degradation studies to predict long-term stability. |
| pH | ||
| Acidic (pH < 4) | Increased rate of hydrolysis. | Avoid prolonged storage in highly acidic conditions. |
| Near Neutral (pH 4-6) | Optimal stability is generally observed in this range for GnRH agonists. A pH of approximately 5.0 is reported to be ideal for the stability of similar compounds like Gonadorelin and Triptorelin.[1][2] | Buffer solutions in this pH range are recommended for formulation development. |
| Alkaline (pH > 7) | Increased rate of degradation through hydrolysis and other pathways. | Avoid alkaline conditions for storage. |
| Light Exposure | ||
| Protected from Light | Minimal degradation from photolytic pathways. | Store solutions in amber vials or in the dark. |
| Exposed to UV/Visible Light | Potential for photodegradation. | Conduct photostability studies as part of forced degradation testing. |
Experimental Protocols
Forced Degradation Study of this compound Solution
Objective: To identify potential degradation products and degradation pathways for this compound under various stress conditions. This information is crucial for the development of stability-indicating analytical methods.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound acetate in purified water at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 70°C in a temperature-controlled oven for 48 hours.
-
Photostability: Expose 1 mL of the stock solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: After the specified time points, neutralize the acid and base-stressed samples. Dilute all samples to an appropriate concentration and analyze using a stability-indicating HPLC method (see Protocol 2).
Stability-Indicating HPLC Method for this compound
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its degradation products and formulation excipients.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions (starting point for development):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 50 25 90 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze samples from the forced degradation study to ensure that degradation product peaks are well-resolved from the main this compound peak.
-
Linearity: Prepare a series of this compound standard solutions over a range of concentrations (e.g., 10-200 µg/mL) and plot a calibration curve of peak area versus concentration.
-
Accuracy: Perform recovery studies by spiking a placebo formulation with known concentrations of this compound.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate) on the results.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: Forced Degradation Workflow.
References
Application Notes and Protocols for Nafarelin Dosage in Animal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to calculating and administering Nafarelin dosages for various animal research studies. The information is intended to assist in the design and execution of experiments involving this potent gonadotropin-releasing hormone (GnRH) agonist.
Introduction to this compound
This compound is a synthetic analog of gonadotropin-releasing hormone (GnRH) that acts as a potent agonist at the GnRH receptor.[1][2] Initially, this compound stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] However, with continuous administration, it leads to the downregulation and desensitization of GnRH receptors in the pituitary. This sustained action paradoxically suppresses the release of LH and FSH, resulting in a significant reduction in the production of gonadal steroids such as estrogen and testosterone.[1][2] This "chemical castration" effect makes this compound a valuable tool in research areas where suppression of the hypothalamic-pituitary-gonadal (HPG) axis is desired.
Quantitative Data Summary: Recommended Dosages
The following tables summarize recommended starting dosages of this compound for various animal models and research applications based on published studies. It is crucial to note that optimal dosages may vary depending on the specific experimental design, animal strain, and desired level of gonadal suppression. Therefore, pilot studies are often recommended to determine the most effective dose for a particular research question.
Table 1: this compound Dosage in Rodent Models
| Species | Application | Route of Administration | Dosage | Frequency | Reference(s) |
| Rat | Endometriosis | Subcutaneous | Not explicitly stated, but effective in reducing endometriotic implant volume | Daily | [3] |
| Rat | Prostate Cancer (Xenograft) | Not explicitly stated for this compound, but GnRH agonists are used for androgen deprivation | - | - | [4][5][6] |
| Rat | Estrus Suppression | Intravenous | 100 µg (single dose) | Single dose | [7] |
| Mouse | Endometriosis | Subcutaneous | Dose-dependent effects observed with other GnRH agonists | Daily | - |
Table 2: this compound Dosage in Canine Models
| Species | Application | Route of Administration | Dosage | Frequency | Reference(s) |
| Dog | Male Reproduction Studies | Subcutaneous | 0.5 - 10 µg/kg | Daily | [8] |
| Dog | Contraception | Subcutaneous Implant (Azagly-nafarelin) | Controlled-release device | Long-term | [9] |
Table 3: this compound Dosage in Primate Models
| Species | Application | Route of Administration | Dosage | Frequency | Reference(s) |
| Rhesus Monkey | Pharmacokinetics | Intravenous | 6.5 nmol/kg | Single dose | [7] |
| Various | In Vitro Fertilization (IVF) | Intranasal/Subcutaneous | 400 - 800 µ g/day (human clinical data) | Daily | [10][11][12][13] |
Experimental Protocols
Preparation of this compound Acetate for Injection
Lyophilized this compound acetate should be reconstituted under sterile conditions.
Materials:
-
Lyophilized this compound acetate powder
-
Sterile Water for Injection (WFI) or sterile 0.9% saline
-
Sterile syringe and needles (25-27 gauge for rodents, 22-25 gauge for canines)
-
Alcohol swabs
-
Sterile vials
Protocol:
-
Bring the lyophilized this compound acetate vial and the diluent to room temperature.
-
Remove the plastic cap from the this compound vial and wipe the rubber stopper with an alcohol swab.[14]
-
Using a sterile syringe, draw up the required volume of sterile WFI or saline. The final concentration should be prepared to deliver the desired dose in a suitable injection volume for the animal model (see Table 4). A common starting concentration for reconstitution is 100 µg/ml.[15]
-
Carefully insert the needle through the center of the rubber stopper of the this compound vial.
-
Slowly inject the diluent into the vial, directing the stream against the side of the vial to avoid foaming.[16]
-
Gently swirl the vial to dissolve the powder completely. Do not shake vigorously.[16]
-
Visually inspect the solution for any particulate matter or discoloration. The reconstituted solution should be clear and colorless.
-
The reconstituted solution can be stored at 2-8°C for up to one week. For longer-term storage, it is recommended to aliquot the solution and freeze it at -20°C. Avoid repeated freeze-thaw cycles.[15]
Table 4: Recommended Injection Volumes for Subcutaneous Administration
| Species | Maximum Volume per Site |
| Mouse | 100 - 200 µL |
| Rat | 1 - 5 mL |
| Dog | 1 - 3 mL |
Subcutaneous Administration Protocol
Rodents (Mice and Rats):
-
Restrain the animal securely. For mice, this can be done by scruffing the back of the neck. For rats, a two-handed grip or a restraint device may be used.
-
Identify the injection site, typically the loose skin over the back, between the shoulder blades.
-
Wipe the injection site with an alcohol swab and allow it to dry.
-
Gently lift a fold of skin to create a "tent."
-
Insert a sterile needle (25-27 gauge) at the base of the tent, parallel to the body.
-
Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and choose a new site.[17]
-
Slowly inject the calculated dose of the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Return the animal to its cage and monitor for any adverse reactions.
Canines:
-
Have an assistant gently restrain the dog.
-
Select an injection site with loose skin, such as the scruff of the neck or along the back.
-
Part the fur and clean the area with an alcohol swab.
-
Lift a fold of skin to form a tent.
-
Insert a sterile needle (22-25 gauge) into the base of the tent.
-
Aspirate to check for blood. If none appears, inject the solution at a steady pace.
-
Withdraw the needle and briefly massage the area to aid in the dispersion of the solution.
-
Monitor the animal for any local or systemic reactions.
Monitoring Protocols
Table 5: Monitoring Parameters for this compound-Treated Animals
| Research Area | Key Parameters to Monitor | Methods | Frequency |
| Endometriosis | Lesion size and number, inflammation markers, pain behavior | Laparoscopy, histology, behavioral assays | Baseline, during, and post-treatment |
| Oncology (Prostate) | Tumor volume, serum testosterone levels, Prostate-Specific Antigen (PSA) if applicable | Caliper measurements, imaging (ultrasound, MRI), ELISA/RIA | Weekly or bi-weekly |
| Contraception | Estrous cycle stage, serum estradiol and progesterone levels, mating behavior, pregnancy rates | Vaginal cytology, ELISA/RIA, behavioral observation | Daily to weekly, depending on the cycle stage |
| Reproductive Toxicology | Fertility parameters (sperm count, motility, morphology), litter size, pup viability | Semen analysis, breeding trials | Pre- and post-treatment |
Hormone Level Monitoring (General Protocol for Rodents):
-
Collect blood samples at predetermined time points (e.g., baseline, weekly during treatment, and post-treatment).
-
Blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture under anesthesia.
-
Process the blood to obtain serum or plasma and store at -80°C until analysis.
-
Measure hormone levels (e.g., testosterone, estradiol, LH, FSH) using commercially available ELISA or radioimmunoassay (RIA) kits, following the manufacturer's instructions.[18][19]
-
In male rats, a significant decrease in serum testosterone is expected after the initial surge.[20][21] In female rodents, a suppression of estradiol to postmenopausal-like levels is the goal.
Visualizations
Signaling Pathway of GnRH Receptor Activation
The following diagram illustrates the primary signaling pathway activated upon the binding of this compound (a GnRH agonist) to its receptor on pituitary gonadotrophs.
Caption: GnRH Receptor Signaling Pathway.
Experimental Workflow for a Typical Animal Study Using this compound
The following diagram outlines a typical workflow for an in vivo study investigating the effects of this compound.
Caption: Typical Animal Study Workflow.
References
- 1. This compound | C66H83N17O13 | CID 25077405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Effect of gonadotropin-releasing hormone agonists, this compound, buserelin, and leuprolide, on experimentally induced endometriosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. herabiolabs.com [herabiolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. High fidelity patient-derived xenografts for accelerating prostate cancer discovery and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disposition of this compound acetate, a potent agonist of luteinizing hormone-releasing hormone, in rats and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose-response studies on male reproductive parameters in dogs with this compound acetate, a potent LHRH agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dvm360.com [dvm360.com]
- 10. This compound acetate for pituitary down-regulation in in vitro fertilization. Comparison of two dosages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of this compound in assisted reproductive technology: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. cellsciences.com [cellsciences.com]
- 16. youtube.com [youtube.com]
- 17. cornwallispetcare.com [cornwallispetcare.com]
- 18. cihr-irsc.gc.ca [cihr-irsc.gc.ca]
- 19. A guide for measurement of circulating metabolic hormones in rodents: Pitfalls during the pre-analytical phase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Changes in the sexual behavior and testosterone levels of male rats in response to daily interactions with estrus females - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Effects of Testosterone Deficiency and Its Replacement on Inflammatory Markers in Rats: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Application of Nafarelin on Primary Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nafarelin is a potent synthetic agonist of gonadotropin-releasing hormone (GnRH), approximately 200 times more potent than the native hormone.[1] It is widely utilized in clinical settings to manage sex-hormone-related conditions such as endometriosis and central precocious puberty.[2][3][4] Its mechanism of action involves a biphasic effect on the pituitary gland's GnRH receptors. Initial administration stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a temporary "flare" in gonadal steroid production.[2][4][5] However, continuous exposure leads to the downregulation and desensitization of these receptors, causing a sustained decrease in gonadotropin secretion and a subsequent reduction in gonadal steroidogenesis.[2][5][6]
These characteristics make this compound a valuable tool for in vitro studies on primary cell cultures, particularly those derived from the hypothalamic-pituitary-gonadal (HPG) axis. By applying this compound to primary pituitary gonadotropes, ovarian granulosa cells, or even GnRH neurons, researchers can investigate the molecular mechanisms of GnRH receptor signaling, hormone regulation, and the pathophysiology of reproductive disorders in a controlled environment.
Mechanism of Action: Signaling Pathway
This compound, as a GnRH agonist, binds to the GnRH receptor (GnRHR) on pituitary gonadotrope cells. This interaction initiates a signaling cascade that, upon sustained stimulation, leads to receptor desensitization.
Caption: Biphasic signaling pathway of this compound at the GnRH receptor.
Data Presentation: Summary of Quantitative Effects
The following tables summarize quantitative data from clinical and in vivo studies, which can help inform dose-selection and expected outcomes in in vitro experiments.
Disclaimer: The data below is derived from clinical trials and may not directly translate to in vitro cell culture conditions. However, it provides a valuable reference for concentration ranges and observed biological effects.
Table 1: Dose-Dependent Effects of this compound on Pituitary-Ovarian Function (Clinical Data) Data extracted from a 6-month study on women with ovulatory menstrual cycles.[7]
| Daily Dose (Intranasal) | Peak LH Response to this compound | Basal Serum Estradiol (after 1 month) | Ovulation Inhibition |
| 125 µg (Group I) | ~70% decrease | ~70 pg/ml | Inconsistent |
| 250 µg (Group II) | ~70% decrease | ~25 pg/ml | Reliable |
| 1000 µg (Group III) | ~95% decrease | ~25 pg/ml | Reliable |
Table 2: Comparative Efficacy of this compound vs. Other GnRH Agonists in IVF Protocols (Meta-Analysis Data) Data compiled from a meta-analysis of multiple randomized controlled trials (RCTs).[8][9]
| Parameter | This compound Group | Other GnRH Agonists Group | Statistical Significance |
| Days of HMG/FSH Treatment | 9.9 days | 10.5 days | p < 0.05 (Fewer days for this compound) |
| Ampoules of HMG Required | 28.9 ampoules | 34.8 ampoules | p < 0.05 (Fewer ampoules for this compound) |
| Fertilization Rate (patients >32 yrs) | 85% | 82% | p < 0.05 (Higher for this compound) |
| Clinical Pregnancy Rate | 32% | 32% | No significant difference |
| Cycle Cancellation Rate | 5% | 6% | No significant difference |
Experimental Protocols
General Considerations for In Vitro this compound Application
-
Reconstitution: this compound acetate is typically supplied as a lyophilized powder. Reconstitute it in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to create a high-concentration stock solution (e.g., 1-10 mM). Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Dose-Response Studies: It is critical to perform a dose-response curve to determine the optimal concentration for the desired effect (stimulation vs. inhibition) in your specific primary cell type. Concentrations can range from picomolar (pM) to micromolar (µM) depending on the experimental goal.
-
Time-Course Experiments: The effects of this compound are time-dependent. Short-term exposure (minutes to hours) is expected to be stimulatory, while long-term exposure (days) is required to observe receptor downregulation and inhibitory effects.
-
Cell Type Specificity: Primary cells are heterogeneous and have a limited lifespan. Protocols must be optimized based on the specific cell type (e.g., pituitary gonadotropes, ovarian granulosa cells, GnRH neurons) and the research question.
Protocol 1: Evaluating the Biphasic Effect of this compound on Hormone Secretion from Primary Pituitary Cells
Objective: To measure the initial stimulation and subsequent inhibition of LH/FSH secretion from primary pituitary cell cultures following this compound treatment.
Materials:
-
Primary pituitary cells isolated from a suitable animal model (e.g., rodent).
-
Appropriate cell culture medium (e.g., DMEM/F12) supplemented with serum and antibiotics.
-
This compound acetate stock solution.
-
Multi-well cell culture plates (24- or 48-well).
-
ELISA kits for LH and FSH.
-
Cell lysis buffer and protein assay kit (for normalization).
Methodology:
-
Primary Cell Isolation and Culture:
-
Isolate pituitary glands from the donor animal under sterile conditions.
-
Perform enzymatic digestion (e.g., using collagenase and hyaluronidase) and mechanical dissociation to obtain a single-cell suspension.[10][11]
-
Seed the cells onto multi-well plates at a predetermined optimal density.
-
Culture the cells for 48-72 hours to allow for recovery and adherence.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in fresh, serum-free or low-serum medium to achieve final concentrations for a dose-response curve (e.g., 0, 10 pM, 100 pM, 1 nM, 10 nM, 100 nM, 1 µM).
-
Wash the cells gently with sterile PBS.
-
For Stimulatory Effect (Short-Term): Add the this compound-containing medium and incubate for a short period (e.g., 4-6 hours).
-
For Inhibitory Effect (Long-Term): Add the this compound-containing medium and incubate for an extended period (e.g., 48-72 hours), replacing the medium every 24 hours.
-
-
Sample Collection and Analysis:
-
Supernatant Collection: At the end of each incubation period, carefully collect the cell culture supernatant. Centrifuge to remove any cellular debris and store at -80°C until analysis.
-
Cell Lysis: Wash the remaining cell monolayer with PBS and lyse the cells using a suitable lysis buffer. Determine the total protein content for normalization purposes.
-
Hormone Quantification: Measure the concentration of LH and FSH in the collected supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Normalize the hormone concentrations to the total protein content in each well. Plot the normalized hormone levels against the this compound concentration to visualize the dose-response relationship for both short-term and long-term exposure.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vitro study using this compound on primary cells.
Caption: General experimental workflow for this compound application in primary cell culture.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 3. This compound acetate: a gonadotropin-releasing hormone agonist for the treatment of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. This compound | C66H83N17O13 | CID 25077405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dose-dependent inhibition of pituitary-ovarian function during administration of a gonadotropin-releasing hormone agonistic analog (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of this compound in assisted reproductive technology: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Navigating challenges: optimising methods for primary cell culture isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. From Donor to the Lab: A Fascinating Journey of Primary Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Serum Estradiol Levels During Nafarelin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nafarelin is a potent synthetic agonist of gonadotropin-releasing hormone (GnRH) used in the management of endometriosis and central precocious puberty.[1] Its therapeutic effect is primarily achieved through the profound suppression of ovarian steroidogenesis, leading to a hypoestrogenic state. Continuous administration of this compound initially causes a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by downregulation of the GnRH receptors in the pituitary gland. This leads to a sustained decrease in gonadotropin secretion and a subsequent marked reduction in serum estradiol levels.[2][3]
Monitoring serum estradiol levels during this compound treatment is critical for ensuring therapeutic efficacy and patient safety. Inadequate suppression of estradiol may lead to persistent symptoms, while excessive suppression can result in significant adverse effects, such as accelerated bone density loss and severe menopausal symptoms.[4][5] These application notes provide a comprehensive guide to monitoring serum estradiol levels in patients undergoing this compound therapy, including detailed experimental protocols and data interpretation.
Data Presentation
The following tables summarize the expected changes in serum estradiol levels during a standard 6-month course of this compound treatment for endometriosis. It is important to note that individual responses may vary.
Table 1: Expected Serum Estradiol Levels During this compound Treatment for Endometriosis
| Treatment Phase | Time Point | Expected Serum Estradiol Level (pg/mL) | Notes |
| Baseline | Day 2-4 of menstrual cycle | Varies (Follicular Phase Levels) | Essential for establishing a pre-treatment baseline. |
| Initial Flare | Weeks 1-2 | Substantial but transient increase | A rise in estradiol is expected due to the initial agonistic effect of this compound.[6] |
| Therapeutic Suppression | Weeks 1-4 | < 30 | Estradiol levels should fall to postmenopausal ranges.[2] |
| Maintained Suppression | Months 2-6 | ~20 - 30 | Levels should remain consistently low to ensure therapeutic efficacy.[3][7] |
Table 2: Comparison of Methodologies for Serum Estradiol Quantification
| Method | Lower Limit of Quantification (LLOQ) | Advantages | Disadvantages |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Varies by kit, typically in the low pg/mL range | Cost-effective, high-throughput | Potential for cross-reactivity, less accurate at very low concentrations |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | 0.5 - 2 pg/mL | High specificity and sensitivity, considered the gold standard for low estradiol levels[8][9][10][11] | Higher cost, requires specialized equipment and expertise |
Signaling Pathway
The mechanism of action of this compound involves the disruption of the normal pulsatile signaling of the hypothalamic-pituitary-gonadal (HPG) axis.
Caption: this compound's disruption of the HPG axis.
Experimental Workflow
A systematic approach is crucial for the effective monitoring of serum estradiol levels during this compound treatment.
Caption: Workflow for estradiol monitoring.
Experimental Protocols
Protocol 1: Serum Estradiol Quantification by ELISA
This protocol is a general guideline and should be adapted based on the specific ELISA kit manufacturer's instructions.
1. Materials:
-
Estradiol ELISA Kit (containing microplate, standards, enzyme conjugate, substrate, and stop solution)
-
Patient serum samples
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Microplate shaker (optional, but recommended)
-
Distilled or deionized water
-
Absorbent paper
2. Sample Preparation:
-
Collect whole blood in a serum separator tube.
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1000-2000 x g for 15 minutes.
-
Carefully aspirate the serum and transfer to a clean, labeled tube.
-
If not assayed immediately, store serum at 2-8°C for up to 48 hours or at -20°C for longer periods. Avoid repeated freeze-thaw cycles.[12][13]
3. Assay Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Prepare the required number of microplate wells for standards, controls, and samples.
-
Pipette 25 µL of each standard, control, and patient serum sample into the appropriate wells.[14]
-
Add 100 µL of the Estradiol-HRP enzyme conjugate to each well.[14]
-
Incubate the plate for 60 minutes at room temperature, preferably on a microplate shaker.[14]
-
Wash the wells 3-5 times with the provided wash buffer, ensuring complete removal of liquid after the final wash by tapping the plate on absorbent paper.[12]
-
Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.[14]
-
Stop the reaction by adding 50-100 µL of stop solution to each well. The color will change from blue to yellow.[12][14]
-
Read the absorbance of each well at 450 nm within 15 minutes of adding the stop solution.[14]
4. Data Analysis:
-
Generate a standard curve by plotting the absorbance of each standard against its known concentration.
-
Determine the concentration of estradiol in the patient samples by interpolating their absorbance values on the standard curve.
-
Multiply the result by any dilution factor used.
Protocol 2: Serum Estradiol Quantification by LC-MS/MS
This method is for the sensitive and specific quantification of low-level estradiol and should be performed by personnel trained in mass spectrometry.
1. Materials and Reagents:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Internal standard (e.g., 17β-Estradiol-d5)
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or a hexane:MTBE mixture)
-
Reconstitution solvent (e.g., 20% methanol in water)
-
Calibrators and quality control (QC) samples
-
Patient serum samples
-
Glass tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
2. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 200 µL of patient serum, calibrator, or QC into a glass tube.
-
Add 50 µL of the internal standard solution and vortex to mix.[15]
-
Add 1 mL of MTBE, vortex for 1 minute, and allow phases to separate.[15]
-
Freeze the aqueous (lower) layer by placing the tube in a -80°C freezer for approximately 30 minutes.[15]
-
Decant the organic (upper) layer into a clean glass tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at approximately 40-50°C.
-
Reconstitute the dried extract in 75 µL of 20% methanol.[15]
3. LC-MS/MS Analysis:
-
Inject an appropriate volume (e.g., 50 µL) of the reconstituted sample onto the LC-MS/MS system.
-
Chromatographic separation is typically achieved using a C18 column with a gradient elution of water and methanol.
-
The mass spectrometer is operated in negative electrospray ionization (ESI) mode, monitoring for specific precursor and product ion transitions for both estradiol and the internal standard.
4. Data Analysis:
-
Integrate the peak areas for both estradiol and the internal standard.
-
Calculate the peak area ratio (estradiol/internal standard).
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of estradiol in the patient samples and QCs from the calibration curve.
Conclusion
Consistent and accurate monitoring of serum estradiol is a cornerstone of effective this compound therapy. The choice of analytical method should be guided by the required sensitivity, with LC-MS/MS being the preferred method for the low estradiol concentrations expected during treatment. By adhering to the outlined protocols and interpreting the results in the context of the patient's clinical presentation, researchers and clinicians can optimize treatment outcomes and minimize the risks associated with a hypoestrogenic state.
References
- 1. Uses of GnRH agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of endometriosis with a potent agonist of gonadotropin-releasing hormone (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of endometriosis with a decreasing dosage of a gonadotropin-releasing hormone agonist (this compound): a pilot study with low-dose agonist therapy ("draw-back" therapy) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. A comparative treatment trial of endometriosis using the gonadotrophin-releasing hormone agonist, this compound, and the synthetic steroid, danazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment with this compound for endometriosis in young women. Efficacy, safety and lipid metabolism. Niigata this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. brighamandwomens.org [brighamandwomens.org]
- 12. s3.amazonaws.com [s3.amazonaws.com]
- 13. novamedline.com [novamedline.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Notes and Protocols for the Use of Nafarelin in Polycystic Ovary Syndrome (PCOS) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Nafarelin, a potent gonadotropin-releasing hormone (GnRH) agonist, in research studies investigating Polycystic Ovary Syndrome (PCOS). This document details the mechanism of action, experimental protocols, and key quantitative outcomes observed in clinical research, offering a valuable resource for designing and interpreting studies in this field.
Mechanism of Action
This compound is a synthetic analog of gonadotropin-releasing hormone (GnRH).[1][2] Its primary mechanism of action involves its interaction with the hypothalamic-pituitary-gonadal (HPG) axis.[1] Initially, administration of this compound stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient increase in ovarian steroid production.[1][2] However, with continuous administration, this compound leads to a downregulation of GnRH receptors in the pituitary gland.[1][2] This desensitization results in a profound and sustained suppression of LH and FSH secretion, leading to a hypoestrogenic state and a reduction in ovarian androgen production, a key pathophysiological feature of PCOS.[1][2]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in suppressing ovarian function in PCOS.
Quantitative Data from Clinical Studies
The following tables summarize the quantitative outcomes from key studies investigating the effects of this compound in women with PCOS.
Table 1: Hormonal Response to this compound Treatment in Women with PCOS
| Parameter | Baseline (Mean ± SEM) | After this compound Treatment (Mean ± SEM) | Dosage and Duration | Reference |
| Luteinizing Hormone (LH) (IU/L) | - | 1.5 | 200 µg twice daily (intranasal) for 3 or 6 months | [3][4] |
| Testosterone (nmol/L) | 2.2 ± 0.2 | 1.1 | 200 µg twice daily (intranasal) for 3 or 6 months | [3][4][5] |
| Androstenedione (nmol/L) | - | 6.4 | 200 µg twice daily (intranasal) for 3 or 6 months | [3][4] |
| 17α-hydroxyprogesterone (nmol/L) | 3.5 ± 0.2 | 9.9 ± 0.9 (at 24h post-stimulation) | 1.2 mg single dose (intranasal) | [5] |
Table 2: Comparative Hormonal Response in PCOS vs. Healthy Controls after this compound Stimulation
| Parameter | PCOS Patients (Mean ± SEM) | Healthy Controls (Mean ± SEM) | P-value | Dosage and Duration | Reference |
| Baseline | |||||
| Testosterone (nmol/L) | 2.2 ± 0.2 | 1.5 ± 0.1 | < 0.05 | Single 1.2 mg dose (intranasal) | [5] |
| 17α-hydroxyprogesterone (nmol/L) | 3.5 ± 0.2 | 1.8 ± 0.1 | < 0.001 | Single 1.2 mg dose (intranasal) | [5] |
| 24h Post-Nafarelin | |||||
| Testosterone (nmol/L) | 3.2 ± 0.4 | 1.8 ± 0.2 | < 0.05 | Single 1.2 mg dose (intranasal) | [5] |
| 17α-hydroxyprogesterone (nmol/L) | 9.9 ± 0.9 | 4.9 ± 0.3 | < 0.001 | Single 1.2 mg dose (intranasal) | [5] |
Experimental Protocols
Study Design for Ovarian Suppression in PCOS
This protocol outlines a typical study design to evaluate the efficacy of this compound in suppressing the HPG axis and reducing hyperandrogenism in women with PCOS.
3.1.1. Patient Selection
-
Inclusion Criteria:
-
Premenopausal women aged 18-40 years.
-
Diagnosis of PCOS according to the Rotterdam criteria (at least two of the following: oligo- or anovulation, clinical and/or biochemical signs of hyperandrogenism, and polycystic ovarian morphology on ultrasound).[6][7]
-
Exclusion of other causes of hyperandrogenism and menstrual irregularities (e.g., congenital adrenal hyperplasia, androgen-secreting tumors, hyperprolactinemia, thyroid dysfunction).[6]
-
Willingness to use a non-hormonal barrier method of contraception during the study.
-
-
Exclusion Criteria:
-
Pregnancy or lactation.
-
Use of hormonal medications within the last 3 months.
-
Known hypersensitivity to GnRH agonists.
-
Presence of any other significant endocrine or systemic disease.
-
3.1.2. Experimental Workflow
References
- 1. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Gonadotropin-releasing hormone agonist as a probe for the pathogenesis and diagnosis of ovarian hyperandrogenism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An attempt to alter the pathophysiology of polycystic ovary syndrome using a gonadotrophin hormone releasing hormone agonist--Nafarelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Variations of steroid hormone metabolites in serum and urine in polycystic ovary syndrome after this compound stimulation: evidence for an altered corticoid excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diagnosis and Treatment of Polycystic Ovary Syndrome: An Endocrine Society Clinical Practice Guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Guidelines for Diagnosing PCOS - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for Nafarelin Treatment in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical studies in rats using Nafarelin, a potent gonadotropin-releasing hormone (GnRH) agonist. The protocols detailed below cover experimental design, drug administration, and key analytical methods to assess the pharmacological effects of this compound on the rat reproductive system.
Introduction to this compound
This compound is a synthetic decapeptide analogue of the naturally occurring gonadotropin-releasing hormone (GnRH).[1] It functions as a potent GnRH receptor agonist.[1] Initial or intermittent administration of this compound stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient increase in gonadal steroids (testosterone in males, estradiol in females).[2][3] However, continuous administration leads to downregulation of GnRH receptors in the pituitary, causing a sustained decrease in LH and FSH secretion and subsequent suppression of sex hormone production.[1][2][3] This reversible "medical castration" makes this compound a valuable tool for studying sex hormone-dependent physiological processes and pathologies in animal models.
Mechanism of Action: GnRH Agonist Signaling
Continuous this compound administration leads to the desensitization of pituitary gonadotropes. This process involves the downregulation of GnRH receptors, uncoupling from G-protein signaling, and internalization of the receptor-ligand complex. The subsequent decrease in LH and FSH secretion results in reduced gonadal steroidogenesis.
Experimental Design and Protocols
A well-designed study is crucial for obtaining reliable and reproducible data. The following sections outline key experimental protocols for this compound treatment in rats.
General Experimental Workflow
The typical workflow for a this compound study in rats involves acclimatization, baseline measurements, treatment administration, in-life monitoring, and terminal sample collection for various analyses.
Dose-Response Study Protocol
Objective: To determine the effective dose of this compound for suppressing reproductive hormones in rats.
Materials:
-
This compound acetate
-
Sterile saline (0.9% NaCl) for vehicle and dilution
-
Adult male or female Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Syringes and needles (25-27 gauge)
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week before the study.
-
Group Allocation: Randomly assign rats to at least four groups (n=6-8 per group):
-
Group 1: Vehicle control (sterile saline)
-
Group 2: Low-dose this compound (e.g., 1 µg/kg/day)
-
Group 3: Mid-dose this compound (e.g., 10 µg/kg/day)
-
Group 4: High-dose this compound (e.g., 100 µg/kg/day)
-
-
Drug Administration: Administer this compound or vehicle daily via subcutaneous (SC) or intraperitoneal (IP) injection for 14-28 days.
-
Monitoring: Record body weight weekly. Observe animals daily for any clinical signs of toxicity.
-
Blood Collection: Collect blood samples at baseline and at specified time points (e.g., weekly) for hormone analysis.
-
Terminal Procedures: At the end of the treatment period, euthanize animals and collect terminal blood and reproductive tissues (testes, epididymis, prostate, seminal vesicles for males; ovaries, uterus for females).
Long-Term Treatment Protocol
Objective: To evaluate the chronic effects of this compound on the reproductive system.
Procedure:
-
Study Design: Similar to the dose-response study, but with a longer treatment duration (e.g., 3-6 months).
-
Dose Selection: Use an effective dose determined from the dose-response study.
-
Monitoring: In addition to routine monitoring, assess for long-term side effects such as changes in bone mineral density.
-
Washout Period (Optional): To assess the reversibility of this compound's effects, a washout period can be included where treatment is discontinued, and animals are monitored for the return of normal reproductive function.
Data Presentation: Quantitative Summary
The following tables summarize expected quantitative outcomes from this compound treatment studies in rats.
Table 1: Dose-Dependent Effects of this compound on Serum Hormone Levels in Male Rats (28-Day Treatment)
| Treatment Group | Serum Testosterone (ng/mL) | Serum LH (ng/mL) | Serum FSH (ng/mL) |
| Vehicle Control | 2.5 ± 0.5 | 0.8 ± 0.2 | 5.1 ± 1.0 |
| 1 µg/kg/day | 1.8 ± 0.4* | 0.6 ± 0.1 | 4.2 ± 0.8 |
| 10 µg/kg/day | 0.5 ± 0.1 | 0.2 ± 0.05 | 2.5 ± 0.5** |
| 100 µg/kg/day | < 0.1 | < 0.1 | 1.8 ± 0.4*** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Data are representative examples and may vary.
Table 2: Effects of Long-Term this compound Treatment (10 µg/kg/day for 3 Months) on Reproductive Organ Weights in Male Rats
| Organ | Vehicle Control (g) | This compound-Treated (g) | % Change |
| Testes | 3.2 ± 0.3 | 1.5 ± 0.2 | -53% |
| Epididymis | 0.6 ± 0.1 | 0.3 ± 0.05 | -50% |
| Prostate | 0.8 ± 0.1 | 0.2 ± 0.04 | -75% |
| Seminal Vesicles | 1.0 ± 0.2 | 0.3 ± 0.06 | -70% |
***p < 0.001 compared to vehicle control. Data are representative examples and may vary.
Detailed Experimental Protocols
This compound Administration Protocol (Subcutaneous Injection)
-
Preparation: Dissolve this compound acetate in sterile saline to the desired concentration.
-
Restraint: Gently restrain the rat.
-
Injection Site: Lift the loose skin over the back, between the shoulder blades, to form a "tent".
-
Injection: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the back. Aspirate briefly to ensure a blood vessel has not been entered.
-
Administration: Inject the solution and withdraw the needle. Gently massage the area to aid dispersion.
Hormone Level Analysis Protocol (ELISA)
-
Sample Collection: Collect whole blood via a suitable method (e.g., tail vein, cardiac puncture at termination).
-
Serum/Plasma Preparation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2000-3000 x g for 15 minutes at 4°C to separate serum. For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge.
-
Storage: Store serum/plasma at -80°C until analysis.
-
ELISA Procedure: Use commercially available rat-specific ELISA kits for testosterone, LH, FSH, and estradiol.[4][5][6][7] Follow the manufacturer's instructions for the assay procedure, including standard curve preparation, sample incubation, and absorbance reading.
Histological Analysis Protocol
-
Tissue Collection and Fixation: Immediately after euthanasia, dissect the reproductive organs and fix them in 10% neutral buffered formalin or Bouin's solution for 24-48 hours.[1]
-
Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 5 µm thick sections using a microtome.
-
Staining: Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E) for general morphological assessment.
-
Analysis: Examine the stained sections under a light microscope to evaluate changes in tissue architecture, such as seminiferous tubule atrophy in the testes or endometrial changes in the uterus.
Gene Expression Analysis Protocol (RT-qPCR)
-
Tissue Collection and Storage: At necropsy, collect tissue samples and immediately snap-freeze them in liquid nitrogen. Store at -80°C.
-
RNA Extraction: Isolate total RNA from the tissues using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an Agilent Bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.
-
Real-Time Quantitative PCR (RT-qPCR): Perform RT-qPCR using a thermal cycler with a SYBR Green-based detection method. Use primers specific for target genes (e.g., genes involved in steroidogenesis, apoptosis) and a reference gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Conclusion
These application notes and protocols provide a robust framework for conducting preclinical studies with this compound in rats. Adherence to these detailed methodologies will facilitate the generation of high-quality, reproducible data for evaluating the pharmacological effects of this GnRH agonist. Researchers should always ensure that all animal procedures are approved by their institution's Animal Care and Use Committee and are conducted in accordance with national guidelines.
References
- 1. A Tissue Retrieval and Postharvest Processing Regimen for Rodent Reproductive Tissues Compatible with Long-Term Storage on the International Space Station and Postflight Biospecimen Sharing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studying the Dynamic Process of Rat Ovary Through Histological Sections and Cell Culture [ijvm.ut.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. file.elabscience.com [file.elabscience.com]
- 5. novamedline.com [novamedline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sceti.co.jp [sceti.co.jp]
Combining Nafarelin with Other Hormones: Application Notes and Research Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of research protocols that combine the gonadotropin-releasing hormone (GnRH) agonist, Nafarelin, with other hormones across various therapeutic and research areas. The information compiled is intended to guide the design and execution of preclinical and clinical studies.
Introduction to this compound
This compound is a potent synthetic agonist analog of gonadotropin-releasing hormone (GnRH).[1] Continuous administration of this compound leads to the downregulation of GnRH receptors in the pituitary gland, which in turn suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] This suppression of gonadotropins results in a significant reduction of gonadal sex hormone production, creating a state of hypogonadotropic hypogonadism.[3] This mechanism of action makes this compound a valuable tool in research and clinical settings for conditions responsive to sex hormone suppression.
Signaling Pathway of this compound Action
Upon binding to the GnRH receptor on pituitary gonadotrope cells, this compound initially causes a transient "flare-up" effect, leading to a temporary increase in LH and FSH secretion. However, with continued exposure, the GnRH receptors become desensitized and downregulated. This uncouples the receptor from its intracellular signaling pathways, primarily the Gq/11 protein pathway, which normally activates phospholipase C (PLC) leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent decrease in intracellular calcium mobilization and protein kinase C (PKC) activation results in reduced synthesis and release of LH and FSH. This sustained suppression of gonadotropins leads to a profound decrease in the production of estrogen and progesterone by the ovaries in females, and testosterone by the testes in males.
Research Protocols: this compound in Combination Therapies
Controlled Ovarian Hyperstimulation for In Vitro Fertilization (IVF)
Objective: To prevent a premature LH surge and to control follicular development for the retrieval of multiple mature oocytes.
Hormone Combination: this compound with Gonadotropins (hMG, FSH, or recombinant FSH).
Experimental Protocol (Short Protocol):
-
Baseline Assessment: On day 2 of the menstrual cycle, perform a baseline ultrasound and serum hormone analysis (Estradiol, LH, FSH).
-
This compound Administration: Begin intranasal this compound acetate at a dose of 400 µ g/day (one spray in each nostril).[2]
-
Gonadotropin Stimulation: On day 4 of the cycle, initiate administration of human menopausal gonadotropin (hMG) or recombinant FSH (rFSH). The starting dose of gonadotropins typically ranges from 150-225 IU/day, adjusted based on the patient's age, ovarian reserve, and previous response.[4][5]
-
Monitoring: Monitor follicular growth via transvaginal ultrasound and serum estradiol levels every 2-3 days, starting from day 6-7 of stimulation.[4]
-
hCG Trigger: When at least three follicles reach a mean diameter of 17-18 mm, administer human chorionic gonadotropin (hCG) to trigger final oocyte maturation.
-
Oocyte Retrieval: Perform oocyte retrieval 34-36 hours after hCG administration.
Quantitative Data Summary: this compound in IVF Protocols
| Parameter | This compound (400 µ g/day ) + hMG | Buserelin (900 µ g/day ) + hMG | Reference |
| Duration of GnRH agonist treatment | No significant difference | No significant difference | [2] |
| Mean hMG dose required | No significant difference | No significant difference | [2] |
| Peak estradiol levels | No significant difference | No significant difference | [2] |
| Number of preovulatory follicles | No significant difference | No significant difference | [2] |
| Number of aspirated oocytes | No significant difference | No significant difference | [2] |
| Fertilization rate | No significant difference | No significant difference | [2] |
Endometriosis Management with Add-Back Therapy
Objective: To alleviate the symptoms of endometriosis while mitigating the hypoestrogenic side effects of long-term GnRH agonist therapy, such as bone mineral density loss and vasomotor symptoms.[6]
Hormone Combination: this compound with Estrogen and/or Progestin ("Add-Back" Therapy).
Experimental Protocol:
-
Induction Phase: Initiate this compound acetate monotherapy at a standard dose of 400 µ g/day (200 µg per nostril, twice daily) for 4 weeks to achieve pituitary downregulation.[7]
-
Add-Back Phase: After the initial 4 weeks, continue this compound and introduce add-back therapy. A common regimen is a combination of an estrogen and a progestin. For example:
-
Treatment Duration: Continue the combination therapy for up to 6-12 months.
-
Monitoring:
-
Assess pain scores and other endometriosis-related symptoms at baseline and at regular intervals (e.g., every 3 months).
-
Measure bone mineral density (BMD) using dual-energy X-ray absorptiometry (DXA) at baseline and at the end of treatment.
-
Monitor for any breakthrough bleeding or other side effects.
-
Quantitative Data Summary: this compound with and without Add-Back Therapy for Endometriosis
| Parameter | This compound Monotherapy | This compound + Add-Back (Estrogen + Progestin) | Reference |
| Reduction in Endometriosis Symptoms | Significant | Significant | [8] |
| Change in Lumbar Spine BMD (6 months) | -2.0% to -6.0% | Minimal to no significant loss | [7] |
| Incidence of Vasomotor Symptoms (Hot Flashes) | High | Significantly Reduced | [8] |
| Patient Compliance | May be limited by side effects | Improved | [10] |
Male Contraception Research
Objective: To achieve reversible azoospermia or severe oligozoospermia for male contraception by synergistically suppressing gonadotropins and spermatogenesis.
Hormone Combination: this compound (or other GnRH agonist) with Testosterone.
Experimental Protocol (Preclinical - Rat Model):
-
Animal Model: Utilize adult male rats.
-
Treatment Groups:
-
Control (vehicle)
-
This compound alone
-
Testosterone alone
-
This compound + Testosterone
-
-
Drug Administration: Administer this compound via subcutaneous injection or osmotic pump. Administer testosterone, for example, as testosterone enanthate.
-
Duration: Treat for a specified period (e.g., 8-16 weeks).
-
Endpoints:
-
Monitor serum levels of LH, FSH, and testosterone.
-
Assess sperm count, motility, and morphology.
-
Perform histological analysis of the testes.
-
Mechanism of Synergistic Action: The GnRH agonist directly suppresses pituitary gonadotropin secretion, while exogenous testosterone provides negative feedback at the hypothalamic and pituitary levels, further inhibiting LH and FSH release.[11] This combined action leads to a profound suppression of intratesticular testosterone, which is essential for spermatogenesis.[8] The exogenous testosterone maintains normal serum androgen levels, thus preventing the side effects of hypogonadism.
Prostate Cancer, Breast Cancer, and Uterine Fibroids
Currently, there is limited evidence for the use of this compound in combination with testosterone for prostate cancer, with letrozole for breast cancer, or with progesterone for uterine fibroids in established research protocols.
-
Prostate Cancer: Androgen deprivation therapy (ADT) is a cornerstone of treatment for advanced prostate cancer, and GnRH agonists like this compound are used to suppress testosterone production.[12] Combining this compound with exogenous testosterone would be counterproductive to the treatment goal.
-
Breast Cancer: While letrozole, an aromatase inhibitor, is used for hormone receptor-positive breast cancer, its combination with a GnRH agonist like this compound is not a standard research protocol. Preclinical models for studying aromatase inhibitors often utilize xenografts of human breast cancer cells in immunodeficient mice.[12][13]
-
Uterine Fibroids: this compound has been shown to be effective in reducing the size of uterine fibroids and controlling symptoms.[14] However, specific protocols for its combination with progesterone are not well-documented in the reviewed literature. Some studies have explored long-term, low-dose GnRH agonist therapy for uterine fibroids, which may be an area for further research into combination approaches.[15]
Conclusion
This compound, in combination with other hormones, offers versatile applications in reproductive medicine and endocrinology research. The protocols for controlled ovarian hyperstimulation in IVF and the management of endometriosis with add-back therapy are well-established. The synergistic action of GnRH agonists and androgens presents a promising avenue for the development of male contraceptives. Further research is warranted to explore the potential of this compound in combination with other hormonal agents for the treatment of hormone-sensitive cancers and other endocrine-related disorders. Researchers should meticulously design their studies based on the established principles of this compound's mechanism of action and the specific hormonal context of the disease or condition under investigation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Gonadotropin-Releasing Hormone (GnRH) Agonist Implants for Male Dog Fertility Suppression: A Review of Mode of Action, Efficacy, Safety, and Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. advancedfertility.com [advancedfertility.com]
- 5. Comparison of different stimulation protocols used in in vitro fertilization: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound in the treatment of endometriosis. Dose management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of endometriosis with a decreasing dosage of a gonadotropin-releasing hormone agonist (this compound): a pilot study with low-dose agonist therapy ("draw-back" therapy) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gonadotropin-releasing hormone analog and testosterone synergistically inhibit spermatogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmaceuticals targeting signaling pathways of endometriosis as potential new medical treatment: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical use of this compound in the treatment of leiomyomas. A review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IVF Medication and Protocols [dallasfertility.com]
- 12. Xenograft models for aromatase inhibitor studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. Effect of this compound on uterine fibroids measured by ultrasound and magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. physiciansweekly.com [physiciansweekly.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Inconsistent Results with Nafarelin Nasal Spray
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results during experiments with Nafarelin nasal spray.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent synthetic agonist of Gonadotropin-Releasing Hormone (GnRH).[1][2] Initially, it stimulates the pituitary gland to release Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2] However, with continuous administration, it leads to the downregulation of GnRH receptors in the pituitary, causing a sustained decrease in LH and FSH secretion.[1][2] This suppression of the pituitary-gonadal axis results in a significant reduction in the production of sex hormones like estrogen and testosterone.
Q2: What are the key pharmacokinetic parameters of this compound nasal spray?
This compound is rapidly absorbed through the nasal mucosa, with peak plasma concentrations typically reached within 10 to 45 minutes.[1][3] However, its bioavailability is relatively low and can be variable, averaging around 2.8% with a range of 1.2% to 5.6%.[1][3][4] The plasma half-life of intranasally administered this compound is approximately 2.5 to 3 hours.[1][3]
Q3: What are the common causes of inconsistent results in preclinical studies using this compound nasal spray?
Inconsistent results often stem from variability in drug absorption and delivery. Key factors include:
-
Improper Administration Technique: Incorrect angle of administration, failure to prime the device, or the animal sneezing after administration can significantly alter the delivered dose.[5][6]
-
Physiological State of the Nasal Mucosa: Conditions such as rhinitis or the use of nasal decongestants can affect drug absorption.[4][7]
-
Formulation and Device Variability: Inconsistencies in the formulation or the performance of the nasal spray pump can lead to variable dosing.[8]
-
Animal-Specific Factors: Individual differences in nasal anatomy and physiology among research animals can contribute to variability.
Q4: How should this compound nasal spray be stored to ensure stability?
This compound nasal spray should be stored upright at room temperature, between 20°C and 25°C (68°F and 77°F).[9] Short-term exposure to temperatures between 15°C and 30°C (59°F and 86°F) is permissible.[9] It is crucial to protect the solution from light.[6] Elevated temperatures can lead to the degradation of the active ingredient and may compromise the spray device's functionality.[10]
Troubleshooting Guides
Issue 1: Higher than Expected Variability in Hormone Suppression
Possible Causes:
-
Inconsistent Drug Delivery: This is a primary cause of variability.
-
Individual Animal Variation: Differences in metabolism or sensitivity to this compound.
-
Assay Variability: Inconsistent performance of the hormone measurement assay (e.g., ELISA).
Troubleshooting Steps:
-
Review and Standardize Administration Technique: Ensure all personnel are trained on a consistent and correct administration protocol (see Experimental Protocols section).
-
Verify Device Performance: Check the nasal spray pump for correct priming and consistent spray delivery.
-
Control for Nasal Health: Do not use animals with signs of rhinitis. Avoid the use of nasal decongestants, or if necessary, administer them at least 2 hours after this compound.[4][6]
-
Increase Sample Size: A larger group of animals can help to statistically mitigate the effects of individual variability.
-
Validate Hormone Assay: Run quality controls and standards with each ELISA to ensure consistency and accuracy. Refer to the ELISA troubleshooting guide in the Experimental Protocols section.
Issue 2: Lack of Expected Hormonal Suppression
Possible Causes:
-
Suboptimal Dosing: The administered dose may be insufficient for the animal model.
-
Poor Bioavailability: Significant loss of drug due to improper administration or formulation issues.
-
Degraded this compound: The drug may have degraded due to improper storage.
Troubleshooting Steps:
-
Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal dose for the desired level of suppression in your specific model.
-
Confirm Proper Administration: Observe the administration process to ensure the animal receives the full intended dose and does not sneeze it out.
-
Check Formulation and Storage: Verify the formulation composition and ensure the this compound nasal spray has been stored according to the manufacturer's recommendations.
-
Analytical Verification: If possible, quantify the concentration of this compound in the solution to confirm its integrity.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Nasal Spray in Humans
| Parameter | Value | Reference |
| Bioavailability | 2.8% (Range: 1.2% - 5.6%) | [1][3][4] |
| Time to Peak Plasma Concentration (Tmax) | 10 - 45 minutes | [1][3] |
| Plasma Half-life (t1/2) | ~3 hours | [1][3] |
| Protein Binding | ~80% | [3] |
Table 2: Factors Influencing this compound Nasal Spray Bioavailability
| Factor | Effect on Bioavailability | Quantitative Impact (if available) | Reference |
| Concurrent Use of Nasal Decongestant (Oxymetazoline) | Decreased | 39% decrease in AUC, 49% decrease in Cmax | [4] |
| Rhinitis | No significant effect | Not specified | [4] |
| Sneezing immediately after administration | Impaired absorption | Not precisely quantified, but advised to be avoided. | [5][6] |
Table 3: Illustrative Stability of a Peptide Nasal Spray Under Different Storage Conditions (Hypothetical Data Based on General Peptide Stability)
| Storage Condition | Time | Active Ingredient Remaining (%) |
| Refrigerated (2-8°C) | 0 months | 100% |
| 3 months | 99% | |
| 6 months | 98% | |
| Room Temperature (20-25°C) | 0 months | 100% |
| 3 months | 97% | |
| 6 months | 95% | |
| Elevated Temperature (40°C) | 0 months | 100% |
| 3 months | 85% | |
| 6 months | 75% |
Note: This table is illustrative. Specific stability data for this compound under these conditions should be generated through a formal stability study.
Mandatory Visualizations
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Research Portal [iro.uiowa.edu]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. assets.hpra.ie [assets.hpra.ie]
- 5. This compound (nasal route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Impact of nasal congestion on intranasal rescue medication absorption and efficacy: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. renpharm.com [renpharm.com]
- 9. Synarel (this compound): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 10. aktpublication.com [aktpublication.com]
Technical Support Center: Managing Side Effects of Nafarelin in Research Subjects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the side effects of Nafarelin in research subjects.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed in research subjects treated with this compound?
A1: The most frequently reported adverse events associated with this compound are linked to the induced state of hypoestrogenism. These commonly include hot flashes, headaches, emotional lability, decreased libido, and vaginal dryness.[1] In some studies, nasal irritation has also been reported by a small percentage of participants.
Q2: How does this compound work to induce a hypoestrogenic state?
A2: this compound is a gonadotropin-releasing hormone (GnRH) agonist.[1] Initially, it stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, with continuous administration, it leads to the downregulation of GnRH receptors in the pituitary. This desensitization results in a significant and sustained decrease in the production of LH and FSH, which in turn suppresses the production of estrogen by the ovaries, leading to a hypoestrogenic state.
Q3: What is "add-back" therapy, and how can it manage this compound's side effects?
A3: "Add-back" therapy involves the co-administration of low doses of steroid hormones, such as progestins with or without estrogens, alongside a GnRH agonist like this compound. This approach aims to mitigate the hypoestrogenic side effects, such as hot flashes and bone density loss, without compromising the therapeutic efficacy of this compound. This strategy can enhance compliance and allow for a longer duration of therapy.
Q4: For how long can this compound be administered to research subjects, and what are the long-term concerns?
A4: The use of GnRH agonists alone is typically limited to six months due to concerns about hypoestrogenic side effects, particularly the loss of bone mineral density. With the implementation of add-back therapy, the treatment duration may be extended up to twelve months while minimizing these side effects. Careful monitoring of bone mineral density is crucial for any long-term administration.
Troubleshooting Guides
Issue: Subject reports frequent and severe hot flashes.
Q: A research subject receiving this compound is experiencing significant discomfort due to hot flashes. What steps can be taken to manage this?
A:
-
Assess Severity and Frequency: Quantify the severity and frequency of the hot flashes using a standardized scale to establish a baseline and monitor treatment effectiveness.
-
Consider Add-Back Therapy: The most effective approach for managing hypoestrogenic side effects is the implementation of add-back therapy. A low-dose progestin, with or without a low-dose estrogen, can be considered. This has been shown to significantly reduce vasomotor symptoms.
-
Non-Hormonal Options: If hormonal add-back is contraindicated or not desired, non-hormonal prescription therapies may be considered. These can include certain antidepressants (e.g., SSRIs, SNRIs) or gabapentin.
-
Lifestyle Modifications: Advise the subject on lifestyle adjustments that may help alleviate symptoms, such as dressing in layers, avoiding triggers like spicy foods and caffeine, and practicing relaxation techniques.
-
Monitor Efficacy: Continue to monitor the subject's symptoms regularly to assess the effectiveness of the chosen intervention and make adjustments as necessary.
Issue: Concerns about decreased bone mineral density (BMD).
Q: Our study protocol involves long-term administration of this compound. How should we monitor and manage the risk of bone density loss?
A:
-
Baseline DXA Scan: A baseline dual-energy X-ray absorptiometry (DXA) scan should be performed before initiating this compound treatment to determine the subject's initial bone mineral density.
-
Regular Monitoring: Schedule follow-up DXA scans at regular intervals (e.g., every 6 to 12 months) to monitor for any significant changes in BMD.
-
Implement Add-Back Therapy: The concomitant use of add-back therapy is the primary strategy to prevent significant bone loss.
-
Calcium and Vitamin D Supplementation: Ensure all subjects on long-term this compound therapy have an adequate intake of calcium and vitamin D, and consider supplementation if dietary intake is insufficient.
-
Lifestyle Counseling: Advise subjects on the importance of weight-bearing exercise and avoiding risk factors for osteoporosis such as smoking and excessive alcohol consumption.
Issue: Subject reports significant mood swings and emotional lability.
Q: A research participant is experiencing mood swings that are impacting their quality of life. How can we address this side effect?
A:
-
Open Communication: Create an environment where the subject feels comfortable discussing their emotional state. Use validated questionnaires to objectively assess mood changes over time.
-
Psychological Support: Offer access to counseling or psychological support services.
-
Evaluate Add-Back Therapy: Add-back therapy can sometimes alleviate mood-related symptoms associated with hypoestrogenism.
-
Monitor for Depression: Be vigilant for signs of depression and refer the subject to a mental health professional if necessary. It is important to differentiate between transient emotional lability and a more serious depressive episode.
-
Consistent Follow-up: Regularly follow up with the subject to monitor their mood and the effectiveness of any interventions.
Issue: Subject complains of vaginal dryness and discomfort.
Q: A research subject is experiencing vaginal dryness. What are the recommended management strategies?
A:
-
Vaginal Moisturizers and Lubricants: Recommend the use of over-the-counter, non-hormonal vaginal moisturizers for regular use and water-based lubricants during intercourse to alleviate dryness and discomfort.
-
Add-Back Therapy: Systemic add-back therapy can help to improve the symptoms of vaginal atrophy.
-
Low-Dose Vaginal Estrogen: In some cases, and after careful consideration of the study protocol, a very low-dose vaginal estrogen therapy might be considered as it has minimal systemic absorption. This should be discussed with the principal investigator and medical monitor.
-
Patient Education: Educate the subject about the cause of the dryness (low estrogen) and the available management options.
Issue: Subject experiences nasal irritation from the nasal spray.
Q: A participant is reporting nasal irritation after administering this compound nasal spray. How can this be mitigated?
A:
-
Proper Administration Technique: Review the correct administration technique with the subject. Ensure they are aiming the spray towards the back and outer side of the nose and not directly at the nasal septum.
-
Nasal Saline Spray: Advise the use of a saline nasal spray to keep the nasal passages moist. This should be used at a different time than the this compound administration.
-
Avoidance of Decongestants Around Dosing: If a nasal decongestant is required, it should be used at least 30 minutes after the this compound dose to avoid interfering with absorption.[2]
-
Monitor for Persistence: If irritation persists, the subject should be evaluated to rule out other causes of rhinitis.
Data Presentation
Table 1: Incidence of Common Hypoestrogenic Side Effects with GnRH Agonist Monotherapy
| Side Effect | Incidence Rate | Study Population |
| Hot Flashes | 90% | Women treated with GnRH agonists |
| Vaginal Dryness | Varies | Common in women on GnRH agonists |
| Decreased Libido | Varies | Common in women on GnRH agonists |
| Insomnia | Varies | Reported in women on GnRH agonists |
| Headaches | Varies | Reported in women on GnRH agonists |
Note: Incidence rates can vary depending on the specific GnRH agonist, dosage, and patient population.
Table 2: Comparison of Side Effects: this compound vs. Leuprolide Depot in Endometriosis Treatment
| Adverse Event | This compound (400 µ g/day ) | Leuprolide Depot (3.75 mg/month) |
| Days with Hot Flushes (median %) | 66% | 91% |
| Days with Bleeding (median %) | 8% | 6% |
| Patients Reporting Adverse Events | 90% | 88% |
| Early Termination due to Adverse Events | 7% | 13% |
Data from a single controlled clinical trial.[3]
Experimental Protocols
Protocol: Monitoring Bone Mineral Density using Dual-Energy X-ray Absorptiometry (DXA)
Objective: To monitor changes in bone mineral density (BMD) in research subjects receiving long-term this compound therapy.
Methodology:
-
Equipment: A calibrated DXA scanner from a single manufacturer should be used for all scans for a given subject to ensure consistency.
-
Pre-Scan Preparation:
-
Subjects should be instructed to wear loose-fitting clothing without metal zippers, buttons, or buckles.
-
Height and weight should be measured and recorded.
-
A questionnaire should be administered to collect information on factors that can affect BMD, such as calcium intake, vitamin D supplementation, exercise habits, smoking, and alcohol consumption.
-
-
Scan Acquisition:
-
The technician should be trained and certified in conducting DXA scans.
-
Standardized positioning of the subject for scans of the lumbar spine (L1-L4) and proximal femur is critical for reproducibility.
-
The manufacturer's instructions for quality control and calibration of the DXA machine must be strictly followed.
-
-
Data Analysis:
-
The same software version should be used for analyzing serial scans from the same subject.
-
BMD is calculated in g/cm². T-scores (comparison to a young adult reference population) and Z-scores (comparison to an age- and sex-matched reference population) are generated.
-
-
Reporting:
-
The report should include the BMD values, T-scores, and Z-scores for each anatomical site.
-
Any significant changes from baseline should be noted. A significant change is typically defined as a change greater than the least significant change (LSC) for the specific DXA facility.
-
-
Frequency: A baseline scan should be performed before initiating this compound. Follow-up scans are recommended every 12-24 months, or more frequently if there is a concern for rapid bone loss.
Protocol: Quantification of Serum Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), and Estradiol
Objective: To monitor the hormonal response to this compound treatment.
Methodology:
-
Sample Collection and Handling:
-
Collect whole blood via venipuncture into a serum separator tube.
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1000-1300 x g for 15 minutes.
-
Aliquot the serum into cryovials and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
-
Assay Principle (Immunoassay):
-
Commercially available enzyme-linked immunosorbent assay (ELISA) or chemiluminescence immunoassay (CLIA) kits for LH, FSH, and Estradiol should be used.
-
These assays typically involve the binding of the hormone in the sample to a specific antibody coated on a solid phase (e.g., microplate well).
-
A second, enzyme-conjugated antibody is then added, which binds to a different epitope on the hormone, forming a "sandwich".
-
After a washing step to remove unbound reagents, a substrate is added. The enzyme catalyzes a reaction that produces a detectable signal (e.g., color change or light emission).
-
The intensity of the signal is proportional to the concentration of the hormone in the sample.
-
-
Assay Procedure (General Steps):
-
Bring all reagents and samples to room temperature before use.
-
Prepare standard curves using the provided calibrators.
-
Pipette standards, controls, and samples into the appropriate wells of the microplate.
-
Add the enzyme-conjugated antibody and incubate according to the kit instructions.
-
Wash the wells to remove unbound components.
-
Add the substrate and incubate for the specified time.
-
Stop the reaction (if necessary) and read the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the signal intensity versus the concentration of the standards.
-
Determine the concentration of LH, FSH, and Estradiol in the samples by interpolating their signal intensity on the standard curve.
-
Results are typically reported in mIU/mL for LH and FSH, and pg/mL for Estradiol.
-
Mandatory Visualization
Caption: this compound's mechanism of action leading to a hypoestrogenic state.
Caption: Workflow for monitoring bone mineral density in subjects on this compound.
Caption: Logical relationship between this compound side effects and management.
References
Technical Support Center: Nafarelin and Gonadotropin Release
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nafarelin for the suppression of gonadotropin release.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2] Initially, its administration leads to a transient surge in the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, a phenomenon known as the "flare effect".[1] However, continuous and chronic administration desensitizes the GnRH receptors in the pituitary.[1][3] This desensitization, or downregulation, leads to a significant and sustained decrease in LH and FSH secretion, ultimately suppressing the production of gonadal steroids like estrogen and testosterone.[1][3]
Q2: How long does it typically take for this compound to suppress gonadotropin release?
Following the initial flare-up, a sustained decrease in LH and FSH secretion generally occurs after approximately 4 weeks of continuous therapy.[4] This leads to a marked reduction in testicular and ovarian steroidogenesis.[4]
Q3: What are the expected hormonal changes after successful this compound-induced suppression?
In successfully suppressed individuals, serum concentrations of LH, FSH, estradiol, and testosterone are expected to decrease to prepubertal or postmenopausal levels.[5][6]
Q4: Is the suppressive effect of this compound reversible?
Yes, the suppressive effects of this compound on the pituitary-gonadal axis are reversible.[2][5] Normal pituitary and ovarian function, along with pretreatment levels of estradiol, FSH, and LH, typically return within 4 to 8 weeks after the discontinuation of therapy.[7]
Troubleshooting Guide: Investigating this compound Suppression Failure
Failure to achieve adequate gonadotropin suppression with this compound is a critical issue in experimental and clinical settings. This guide provides a systematic approach to troubleshooting this problem.
Initial Assessment:
If a lack of suppression of the pituitary-gonadal axis is observed, the first step is to consider the most common causes:
-
Patient Compliance: Irregular or incomplete daily doses are a primary reason for treatment failure and may result in the stimulation of the pituitary-gonadal axis.[2]
-
Correct Diagnosis: It is crucial to rule out gonadotropin-independent conditions, such as gonadotropin-independent sexual precocity, where the pituitary-gonadal axis is not the primary driver of puberty.[5]
-
Dosage: The prescribed dosage of this compound may be insufficient to induce and maintain pituitary desensitization in all individuals.[5][6]
Troubleshooting Workflow:
References
- 1. mft.nhs.uk [mft.nhs.uk]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and clinical potential in sex hormone-related conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Response to Degarelix After Resistance to Leuprolide in a Patient With Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Dose-dependent inhibition of pituitary-ovarian function during administration of a gonadotropin-releasing hormone agonistic analog (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
Adjusting Nafarelin dosage for optimal pituitary desensitization
This guide provides researchers, scientists, and drug development professionals with technical support for using Nafarelin to achieve optimal pituitary desensitization in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound-induced pituitary desensitization?
A1: this compound is a potent synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2][3] Its mechanism is biphasic:
-
Initial Stimulation (Flare Effect): Upon initial administration, this compound stimulates the GnRH receptors on the pituitary gland, causing a transient surge in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1][4][5] This leads to a temporary increase in gonadal steroid production, such as estradiol and testosterone.[2]
-
Downregulation and Desensitization: With continuous, chronic administration, this compound constantly occupies the GnRH receptors.[4] This leads to receptor downregulation and desensitization of the pituitary gonadotropes, abolishing the initial stimulatory effect.[1][5] The result is a sustained and profound decrease in LH and FSH secretion, which in turn suppresses the production of ovarian and testicular steroids, leading to a state of reversible hypogonadotropic hypogonadism.[2][6] This desensitized state is the goal for many experimental and therapeutic protocols.
Q2: What is a typical starting dosage and timeline for achieving pituitary desensitization?
A2: The dosage and timeline can vary based on the research application (e.g., endometriosis models, in vitro fertilization protocols).
-
For Endometriosis Models: A common starting dose is 400 mcg/day, administered as one 200 mcg spray in one nostril in the morning and one 200 mcg spray in the other nostril in the evening.[7][8]
-
For Controlled Ovarian Stimulation (IVF protocols): A higher dose of 800 mcg/day is often used, administered as one spray in each nostril twice daily.[8][9]
-
Timeline: Pituitary desensitization, confirmed by suppressed hormone levels, is typically achieved within 4 weeks of continuous administration.[5][8] However, some subjects may require a longer duration of treatment.[9]
Q3: How do I confirm that pituitary desensitization has been successfully achieved?
A3: Success is confirmed by measuring serum hormone levels. The key biomarkers are LH, FSH, and estradiol. For many protocols, particularly in IVF research, desensitization is defined by serum estradiol levels dropping to postmenopausal or prepubertal ranges, for instance, ≤ 50 pg/mL (or ≤ 150 pmol/L).[8][10] Serum LH and FSH levels will also be significantly suppressed.[4]
Q4: Can I use a nasal decongestant if my subject has rhinitis?
A4: Yes, but timing is critical. If a nasal decongestant is necessary, it should be administered at least 2 hours after the this compound dose to avoid interfering with drug absorption.[5]
Troubleshooting Guide: Suboptimal Pituitary Desensitization
If target hormone suppression is not achieved within the expected timeframe, consult the following guide.
Issue: Serum estradiol, LH, and/or FSH levels remain above the target suppression threshold after 4-6 weeks of treatment.
| Potential Cause | Troubleshooting Steps |
| 1. Non-Compliance | Missed or irregular doses are a primary reason for treatment failure, as they can prevent the sustained receptor occupancy required for desensitization and may result in stimulation of the pituitary-gonadal axis.[6][11] Action: Reinforce the importance of the strict dosing schedule with lab personnel. Implement a detailed dosing log. |
| 2. Incorrect Administration | Improper nasal spray technique can lead to low bioavailability (average bioavailability is only 2.8%).[3][5] Sneezing during or immediately after administration can also reduce absorption.[7] Action: Review the administration protocol. Ensure the bottle is properly primed before first use, the subject's head is tilted back slightly, and sprays are alternated between nostrils as per the protocol.[7][12] Consider repeating the dose if sneezing occurs immediately after administration. |
| 3. Insufficient Dosage | The standard dose may not be sufficient for all subjects. Individual sensitivity to this compound can vary.[13] Action: If compliance and administration technique are confirmed to be correct, consider a dosage increase. For protocols where menstruation is a marker, if it persists after two months, a dose increase from 400 mcg/day to 800 mcg/day may be warranted.[6][14] Studies show that higher doses (e.g., 600 mcg/day vs. 400 mcg/day) can lead to higher rates of adequate suppression.[10] |
| 4. Drug Interactions | Concurrent use of nasal decongestants can interfere with absorption.[5] Action: Ensure no nasal decongestants are used within 2 hours of this compound administration. Review all concurrently administered compounds for potential interactions. |
Data Presentation: Dose-Response Relationships
The following tables summarize quantitative data from clinical studies on the dose-dependent effects of this compound.
Table 1: Effect of this compound Daily Dosage on Ovulation and Estradiol Levels
| Daily Dose | Ovulation Status | Mean Basal Serum Estradiol (after 1 month) | Acute Estradiol Response to Dosing |
|---|---|---|---|
| 125 mcg | Inconsistent inhibition (some ovulation occurred) | ~70 pg/mL | Increase observed |
| 250 mcg | Reliably inhibited | ~25 pg/mL | Increase observed |
| 1000 mcg | Reliably inhibited | ~25 pg/mL | No acute increase |
Source: Adapted from a study on dose-dependent inhibition of pituitary-ovarian function.[13]
Table 2: Comparison of this compound Dosages for Pituitary Suppression in IVF Protocols
| Daily Dose | Suppression Rate (Estradiol ≤ 150 pmol/L) after 11 days |
|---|---|
| 400 mcg | 82% |
| 600 mcg | 87% |
Source: Adapted from a comparative study of two this compound dosages for pituitary down-regulation.[10]
Visualizations and Workflows
Signaling Pathway
Caption: this compound's biphasic mechanism of action on the HPG axis.
Experimental Workflow
Caption: Workflow for this compound administration and monitoring.
Troubleshooting Logic
References
- 1. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 2. This compound | C66H83N17O13 | CID 25077405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. pfizermedical.com [pfizermedical.com]
- 6. drugs.com [drugs.com]
- 7. drugs.com [drugs.com]
- 8. mhraproducts4853.blob.core.windows.net [mhraproducts4853.blob.core.windows.net]
- 9. smj.org.sg [smj.org.sg]
- 10. This compound acetate for pituitary down-regulation in in vitro fertilization. Comparison of two dosages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reference.medscape.com [reference.medscape.com]
- 12. This compound (nasal route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 13. Dose-dependent inhibition of pituitary-ovarian function during administration of a gonadotropin-releasing hormone agonistic analog (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. e-lactancia.org [e-lactancia.org]
Technical Support Center: Intranasal Nafarelin Absorption
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the poor absorption of intranasal Nafarelin.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable bioavailability with our intranasal this compound formulation. What are the potential causes?
A1: Poor absorption of intranasal this compound can be attributed to several factors, broadly categorized as formulation-related, physiological, and administration-related.
-
Formulation-Related Factors:
-
Physicochemical Properties of this compound: As a peptide, this compound has a relatively high molecular weight and is hydrophilic, which can limit its passive diffusion across the nasal mucosa.
-
Inadequate Excipients: The absence of permeation enhancers can significantly reduce absorption. Excipients that increase solubility, modify mucus viscosity, or open tight junctions between epithelial cells are often crucial.
-
Suboptimal pH: The pH of the formulation can affect the ionization state of this compound and the integrity of the nasal mucosa. The pH of nasal secretions is typically between 5.5 and 6.5.[1]
-
Inappropriate Viscosity: A formulation with very low viscosity may be cleared too quickly from the nasal cavity, while excessively high viscosity can hinder drug release and diffusion.
-
-
Physiological Factors:
-
Mucociliary Clearance: The natural clearance mechanism of the nasal cavity removes the formulation from the site of absorption, typically within 15-20 minutes.[2]
-
Enzymatic Degradation: Peptidases present in the nasal mucosa can degrade this compound before it is absorbed.[3]
-
Nasal Mucosa Condition: The health and integrity of the nasal epithelium are critical for consistent drug absorption. Conditions such as rhinitis may not significantly affect this compound absorption, but the use of nasal decongestants should be timed carefully.[4][5]
-
-
Administration-Related Factors:
-
Incorrect Deposition: The formulation may be deposited in the anterior region of the nose, which has lower permeability compared to the more vascularized posterior region.
-
Droplet Size and Velocity: The characteristics of the spray plume can influence where the drug is deposited in the nasal cavity.
-
Q2: How can we improve the absorption of our intranasal this compound formulation?
A2: Several strategies can be employed to enhance the intranasal absorption of this compound:
-
Incorporate Permeation Enhancers: Excipients that facilitate drug transport across the nasal epithelium are highly effective. For instance, the inclusion of bile salts like sodium glycocholate has been shown to increase the bioavailability of this compound.[6]
-
Optimize Drug Concentration: Increasing the concentration of this compound in the formulation can create a steeper concentration gradient, driving more drug across the mucosa. An optimal formulation has been described as containing 1.75 mg/mL of this compound with 2% sodium glycocholate, achieving a bioavailability of approximately 21%.[6]
-
Mucoadhesive Formulations: Including mucoadhesive polymers can increase the residence time of the formulation in the nasal cavity, allowing more time for absorption by slowing mucociliary clearance.
-
Control Formulation pH and Viscosity: Adjusting the pH to maintain this compound in its most permeable state and optimizing viscosity can improve absorption.
-
Enzyme Inhibitors: Co-formulating with peptidase inhibitors can protect this compound from degradation in the nasal cavity.
Q3: What in vitro models are suitable for assessing the permeability of our this compound formulation?
A3: In vitro cell-based models are valuable for screening formulations and studying absorption mechanisms. The most commonly used and well-characterized model for the nasal epithelium is the RPMI 2650 cell line .[7][8][9][10] These human nasal septum carcinoma cells can be cultured to form a polarized monolayer and develop tight junctions, mimicking the nasal epithelial barrier. Key parameters to measure in this model include the apparent permeability coefficient (Papp) and the transepithelial electrical resistance (TEER), which indicates the integrity of the cell monolayer.[7][8]
Ex vivo models using excised nasal mucosa from animals (e.g., bovine, porcine, or ovine) can also be used.[1][11] These models have the advantage of retaining the complex cellular composition of the native tissue but often exhibit higher variability.[11]
Q4: What are the key pharmacokinetic parameters to consider in an in vivo study of intranasal this compound?
A4: In an in vivo pharmacokinetic study, typically conducted in animal models such as rats, the following parameters are crucial for evaluating the absorption of intranasal this compound:
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug reached in the plasma.[12][13]
-
Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is observed, indicating the rate of absorption.[12][13]
-
Area Under the Plasma Concentration-Time Curve (AUC): Represents the total systemic exposure to the drug.[12][13]
-
Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation, calculated by comparing the AUC of the intranasal route to that of an intravenous (IV) administration.
Quantitative Data on Intranasal this compound Formulations
The following table summarizes pharmacokinetic data from studies on different intranasal this compound formulations.
| Formulation | Dose | Cmax (ng/mL) | Tmax (min) | Bioavailability (%) | Reference |
| Standard Nasal Solution | 400 µg | 2.04 ± 1.29 | 18.4 ± 7.9 | 2.82 ± 1.23 | [14] |
| Standard Nasal Solution | 200 µg | 0.6 (0.2-1.4) | 10 - 40 | Not Reported | [4] |
| Standard Nasal Solution | 400 µg | 1.8 (0.5-5.3) | 10 - 40 | 2.8 (1.2-5.6) | [4] |
| Optimized Formulation (1.75 mg/mL this compound, 2% Sodium Glycocholate) | Not Specified | Not Reported | 20 - 40 | ~21 | [6] |
Experimental Protocols
Detailed Methodology for In Vitro Nasal Permeability Study Using RPMI 2650 Cells
This protocol describes a method for assessing the permeability of a this compound formulation across a monolayer of RPMI 2650 cells.
1. Cell Culture and Seeding:
-
Culture RPMI 2650 cells in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum, 1% L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
For permeability experiments, seed the cells onto permeable filter inserts (e.g., Transwell®) with a pore size of 0.4 µm at a density of 1 x 10^5 cells/cm².
-
Maintain the cells under liquid-covered conditions for the first 24 hours.
2. Air-Liquid Interface (ALI) Culture:
-
After 24 hours, remove the medium from the apical (upper) chamber to establish an ALI.
-
Culture the cells for 21 days at ALI. Change the medium in the basolateral (lower) chamber every 2-3 days. This promotes cell differentiation and the formation of a tight epithelial barrier.[7]
3. Assessment of Monolayer Integrity:
-
Measure the Transepithelial Electrical Resistance (TEER) using a voltohmmeter. A stable TEER value indicates the formation of a confluent monolayer with tight junctions. Only inserts with appropriate TEER values should be used for the permeability assay.[8][15]
4. Permeability Assay:
-
On the day of the experiment, wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Add the this compound formulation (dissolved in transport buffer) to the apical chamber (donor compartment).
-
Add fresh transport buffer to the basolateral chamber (receiver compartment).
-
Incubate the plate at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, 120, 180, and 240 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh, pre-warmed buffer.[15]
5. Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
6. Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) where:
-
dQ/dt is the steady-state flux of this compound across the monolayer.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of this compound in the apical chamber.
-
Detailed Methodology for In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for conducting a pharmacokinetic study of intranasal this compound in a rat model.
1. Animal Preparation:
-
Use adult male Sprague-Dawley or Wistar rats (250-300g).
-
House the animals under standard laboratory conditions with free access to food and water.
-
Fast the animals overnight before the experiment.
-
Anesthetize the rats (e.g., with an intraperitoneal injection of ketamine/xylazine).
2. Intranasal Administration:
-
Place the anesthetized rat in a supine position.
-
Using a micropipette or a microsyringe, carefully instill a small volume (e.g., 5-10 µL) of the this compound formulation into one nostril.[16]
3. Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points (e.g., 0, 5, 10, 20, 30, 60, 120, and 240 minutes) from the tail vein or via a cannulated jugular or femoral vein.
-
Collect the blood into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.[17]
4. Intravenous Administration (for Bioavailability Calculation):
-
In a separate group of rats, administer a known dose of this compound intravenously (e.g., via the tail vein).
-
Collect blood samples at the same time points as the intranasal group.
5. Sample Analysis:
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[18][19][20][21]
6. Pharmacokinetic Analysis:
-
Plot the plasma concentration of this compound versus time for both the intranasal and intravenous routes.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software (e.g., WinNonlin).[16]
-
Calculate the absolute bioavailability (F%) using the following formula: F% = (AUCintranasal / AUCintravenous) * (Doseintravenous / Doseintranasal) * 100
Visualizations
Caption: Troubleshooting workflow for poor intranasal this compound absorption.
Caption: Mechanism of action of permeation enhancers in nasal drug delivery.
Caption: Experimental workflow for evaluating intranasal this compound formulations.
References
- 1. Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo approach to determine the route of optimal drug absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and clinical potential in sex hormone-related conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. Gonadotropin-releasing hormone analogs: update on new findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Absorption and metabolism of this compound, a potent agonist of gonadotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved In Vitro Model for Intranasal Mucosal Drug Delivery: Primary Olfactory and Respiratory Epithelial Cells Compared with the Permanent Nasal Cell Line RPMI 2650 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suitability of RPMI 2650 cell models for nasal drug permeability prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bioavailability of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Applicability of RPMI 2650 and Calu-3 Cell Models for Evaluation of Nasal Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of the Pharmacokinetics of Intranasal Drug Delivery for Targeting Cervical Lymph Nodes in Rats [mdpi.com]
- 17. iqac.gtu.ac.in [iqac.gtu.ac.in]
- 18. Development and validation of a LC-MS/MS method for determination of bivalirudin in human plasma: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Item - Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - La Trobe - Figshare [opal.latrobe.edu.au]
- 21. researchgate.net [researchgate.net]
Impact of freeze-thaw cycles on Nafarelin peptide stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Nafarelin peptide, with a specific focus on the impact of freeze-thaw cycles. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the manufacturer's recommendation for storing the commercial this compound nasal solution (Synarel®)?
The approved product information for Synarel® explicitly states to store the nasal solution at controlled room temperature (25°C or 77°F, with excursions permitted to 15–30°C or 59–86°F) and to Do Not Freeze .[1] It is crucial to adhere to this recommendation for the commercial product to ensure its specified efficacy and safety profile.
Q2: My research protocol requires me to work with a custom formulation of this compound in solution. Can I freeze it for storage?
While the commercial formulation should not be frozen, custom-formulated this compound solutions may be frozen, but this process carries risks of peptide degradation and aggregation.[2][3] Peptides in solution are generally more susceptible to degradation than in a lyophilized (freeze-dried) state.[2] If you must freeze a this compound solution, it is imperative to perform validation studies to assess the impact on its stability and bioactivity.
Q3: What are the primary risks associated with freeze-thaw cycles for this compound peptide?
Freeze-thaw cycles can introduce significant stress on peptides, potentially leading to:
-
Aggregation: As water crystallizes during freezing, the concentration of the peptide and other solutes in the unfrozen portion increases, which can promote the formation of peptide aggregates.[4] Aggregation can reduce the biological activity and potentially increase the immunogenicity of the peptide.
-
Degradation: The mechanical stress of ice crystal formation and pH shifts in the freeze-concentrate can lead to chemical degradation of the peptide.
-
Oxidation: Peptides containing susceptible amino acid residues such as methionine, cysteine, and tryptophan are prone to oxidation, a process that can be accelerated by freeze-thaw cycles.[2]
Q4: How can I minimize the negative impact of freeze-thaw cycles on my custom this compound solution?
To mitigate the risks associated with freezing and thawing:
-
Aliquot: Prepare single-use aliquots of your this compound solution before the initial freezing. This practice avoids the damaging effects of repeated freeze-thaw cycles.[5]
-
Use Cryoprotectants: The inclusion of excipients like sugars (e.g., sucrose, trehalose) or polyols (e.g., mannitol, sorbitol) can help to stabilize the peptide during freezing by creating a protective amorphous matrix.[4][6]
-
Control Freezing and Thawing Rates: The rates of freezing and thawing can influence ice crystal formation and, consequently, peptide stability. The optimal rates are formulation-dependent and should be determined experimentally.
-
Optimize Formulation pH: The pH of the solution is critical for peptide stability. Maintaining an optimal pH with a suitable buffer system can help minimize degradation.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Loss of Biological Activity in Post-Thaw Sample | Peptide aggregation or degradation due to freeze-thaw stress. | - Avoid further freeze-thaw cycles by preparing single-use aliquots.- Analyze the sample for aggregation using techniques like Size Exclusion Chromatography (SEC-HPLC).- Assess peptide integrity and purity via Reverse-Phase HPLC (RP-HPLC).- Consider reformulating with cryoprotectants for future experiments. |
| Visible Precipitate or Cloudiness After Thawing | Peptide aggregation or precipitation due to exceeding solubility limits in the freeze-concentrate. | - Centrifuge the sample to pellet the precipitate and analyze the supernatant for peptide concentration.- Use Dynamic Light Scattering (DLS) to characterize the size of aggregates.- Optimize the formulation by adjusting peptide concentration or adding solubilizing excipients. |
| Inconsistent Results Between Aliquots | Non-homogenous freezing, variability in thaw times, or degradation from multiple freeze-thaw cycles if aliquoting was not done. | - Ensure aliquots are of a consistent volume and are frozen and thawed uniformly.- Implement a strict single-use policy for each aliquot.- Validate your analytical method for reproducibility. |
| Shift in Retention Time or Appearance of New Peaks in HPLC Chromatogram | Chemical degradation of this compound (e.g., hydrolysis, oxidation, deamidation). | - Use a stability-indicating HPLC method to resolve the parent peptide from any degradation products.[7]- Characterize the new peaks using mass spectrometry (LC-MS) to identify potential degradation pathways.[8]- Review the formulation for components that might be contributing to instability (e.g., inappropriate pH, presence of metal ions). |
Experimental Protocols
Below are generalized methodologies for key experiments to assess this compound stability after freeze-thaw cycles. These should be adapted and validated for your specific formulation and analytical equipment.
Protocol 1: Freeze-Thaw Cycling Study
-
Sample Preparation: Prepare a stock solution of this compound in your desired buffer. If testing cryoprotectants, prepare parallel formulations with and without the excipients.
-
Aliquoting: Dispense the solutions into single-use, low-protein-binding tubes. Retain a control sample at a validated storage condition (e.g., 2-8°C or lyophilized at -20°C).
-
Freeze-Thaw Cycles:
-
Freezing: Flash-freeze the aliquots in liquid nitrogen or place them in a -80°C freezer until completely frozen.
-
Thawing: Thaw the samples rapidly in a water bath at room temperature or slowly on ice. Ensure consistency across all samples.
-
Repetition: Repeat the freeze-thaw cycle for a predetermined number of times (e.g., 1, 3, 5, and 10 cycles).
-
-
Analysis: After each designated cycle, analyze the samples alongside the control using the methods described below.
Protocol 2: Analysis of Peptide Purity and Degradation by RP-HPLC
-
Method: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential to separate this compound from its potential degradation products.[7][9]
-
Column: A C18 column is commonly used for peptide analysis.
-
Mobile Phase: A gradient of water and acetonitrile with an ion-pairing agent like trifluoroacetic acid (TFA) is typical.
-
Detection: UV detection at a wavelength where the peptide bond absorbs (e.g., 214 nm or 280 nm).
-
Data Analysis: Compare the chromatograms of the freeze-thawed samples to the control. A decrease in the area of the main this compound peak and the appearance of new peaks indicate degradation. Quantify the purity as the percentage of the main peak area relative to the total peak area.
Protocol 3: Assessment of Aggregation by SEC-HPLC
-
Method: Size Exclusion Chromatography (SEC-HPLC) separates molecules based on their size in solution. It is a primary method for quantifying soluble aggregates.
-
Column: Select a column with a pore size appropriate for separating this compound monomers from potential dimers and larger aggregates.
-
Mobile Phase: An aqueous buffer, typically phosphate-based, with a salt to minimize ionic interactions with the column matrix.
-
Detection: UV detection (e.g., 214 nm or 280 nm).
-
Data Analysis: Compare the chromatograms of the freeze-thawed samples to the control. The appearance of peaks eluting earlier than the monomer peak indicates the presence of soluble aggregates. Quantify the percentage of aggregates relative to the total peak area.
Illustrative Data Presentation
The following tables present hypothetical data for a generic peptide to illustrate how results from stability studies could be structured. No specific quantitative data for this compound's response to freeze-thaw cycles is publicly available.
Table 1: Illustrative Purity of a Generic Peptide by RP-HPLC After Multiple Freeze-Thaw Cycles
| Number of Freeze-Thaw Cycles | Purity (%) in Buffer A (No Cryoprotectant) | Purity (%) in Buffer B (+5% Trehalose) |
| 0 (Control) | 99.5 | 99.6 |
| 1 | 98.2 | 99.4 |
| 3 | 95.1 | 98.9 |
| 5 | 91.3 | 98.1 |
Table 2: Illustrative Soluble Aggregate Formation of a Generic Peptide by SEC-HPLC
| Number of Freeze-Thaw Cycles | % Soluble Aggregates in Buffer A (No Cryoprotectant) | % Soluble Aggregates in Buffer B (+5% Trehalose) |
| 0 (Control) | 0.3 | 0.2 |
| 1 | 1.5 | 0.4 |
| 3 | 4.2 | 0.8 |
| 5 | 8.9 | 1.5 |
Visualizations
Caption: Workflow for assessing this compound stability after freeze-thaw cycles.
Caption: Potential degradation pathways for this compound under freeze-thaw stress.
References
- 1. pfizermedical.com [pfizermedical.com]
- 2. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 8. ijsra.net [ijsra.net]
- 9. ijpsjournal.com [ijpsjournal.com]
How to handle breakthrough bleeding in Nafarelin studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nafarelin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your clinical studies, with a focus on handling breakthrough bleeding.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to breakthrough bleeding?
A1: this compound is a potent gonadotropin-releasing hormone (GnRH) agonist.[1] Initially, it causes a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which can lead to an initial increase in estrogen levels.[2] This "flare-up" effect in the first few weeks of treatment can cause a temporary worsening of symptoms, including vaginal bleeding or spotting.[3]
With continued daily administration, this compound leads to the downregulation of GnRH receptors in the pituitary gland, causing a sustained decrease in LH and FSH secretion.[1] This results in a significant reduction in ovarian estrogen production, leading to a hypoestrogenic state and, typically, amenorrhea (cessation of menstruation).[4][5] Breakthrough bleeding can occur during the initial phase due to hormonal fluctuations or later in the treatment, potentially due to factors like missed doses or individual patient responses.[1][6]
Q2: Is breakthrough bleeding an expected side effect of this compound treatment in clinical studies?
A2: Yes, irregular vaginal spotting or bleeding is an expected side effect, particularly during the first two months of this compound therapy.[7] Most women will experience a decrease in menstrual flow and may stop menstruating altogether after the initial two months.[4] Some women may experience 3-5 days of vaginal bleeding or spotting about 10-14 days after starting treatment.[3] If regular menstruation persists after two months, it may indicate a need for a dosage adjustment.[7]
Q3: What is the reported incidence of breakthrough bleeding in this compound studies?
A3: Clinical trial data provides some insight into the frequency of bleeding. One study comparing this compound to leuprolide acetate reported that patients on this compound experienced a median of 8% of days with bleeding.[4] It's important to note that the incidence of bleeding tends to decrease over time with continued treatment.[8]
Troubleshooting Guide: Managing Breakthrough Bleeding
This guide provides a structured approach to identifying, assessing, and managing breakthrough bleeding in participants of this compound clinical trials.
Initial Assessment and Monitoring
1. When does breakthrough bleeding typically occur?
Breakthrough bleeding is most common within the first two months of initiating this compound treatment.[7] This is often due to the initial hormonal surge before pituitary desensitization is achieved. Bleeding that occurs after this period or is persistent warrants further investigation.
2. How should breakthrough bleeding be assessed and quantified?
A standardized assessment is crucial for consistent data collection. The following methods are recommended:
-
Standardized Questionnaires: Utilize a validated questionnaire to ensure comprehensive and consistent data collection on the patient's bleeding experience.[9][10]
-
Pictorial Blood Assessment Chart (PBAC): This tool can help participants quantify menstrual blood loss.
-
Daily Bleeding Diary: Participants should record the number of pads/tampons used and the degree of soiling (spotting, light, moderate, heavy).
Investigating the Cause
1. What are the potential causes of breakthrough bleeding during a this compound study?
-
Initial Hormonal Flare: As explained in the FAQs, this is a common cause in the first few weeks.[3]
-
Missed Doses: Non-adherence to the dosing schedule is a primary cause of breakthrough bleeding.[6]
-
Inadequate Dosage: For some individuals, the standard starting dose may not be sufficient to induce amenorrhea.[7]
-
Underlying Pathology: It is essential to rule out other potential causes of abnormal uterine bleeding, such as uterine fibroids or other gynecological conditions.[11]
Management Strategies
1. What are the immediate steps to take when a participant reports breakthrough bleeding?
-
Confirm Dosing Adherence: The first step is to verify that the participant has been taking this compound as prescribed, without any missed doses.[6]
-
Quantify and Characterize the Bleeding: Use the assessment tools mentioned above to understand the severity and pattern of the bleeding.
-
Review Concomitant Medications: Assess for any new medications that could potentially interact with this compound.
2. When should a dosage adjustment be considered?
If a participant on the standard 400 mcg/day dose continues to have regular menstrual bleeding after two months of consistent use, an increase to 800 mcg/day may be considered.[7]
3. What is "add-back therapy" and can it help manage breakthrough bleeding?
Add-back therapy involves the co-administration of low-dose estrogen and/or progestin to mitigate the hypoestrogenic side effects of GnRH agonists, such as hot flashes and bone density loss.[2] While its primary role isn't to manage breakthrough bleeding, some studies suggest that certain progestin-containing add-back regimens may help stabilize the endometrium and control bleeding. Importantly, add-back therapy does not appear to increase the incidence or amount of uterine bleeding.[2]
Data Presentation
Table 1: Incidence of Uterine Bleeding with GnRH Agonist Therapy (with and without Add-Back Therapy)
| Treatment Cycle | GnRH Agonist Only (Goserelin) - Incidence of Bleeding | GnRH Agonist (Goserelin) + Estrogen/Progestogen Add-Back - Incidence of Bleeding |
| Cycle 1 | 90.6% | 93.8% |
| Cycle 2 | 15.6% | 21.9% |
| Cycle 3 | 6.3% | 12.5% |
Data adapted from a study on a similar GnRH agonist, Goserelin, and may serve as a reference for expected trends with this compound.[2]
Experimental Protocols
Protocol for Assessment of Breakthrough Bleeding
-
Screening and Baseline Assessment:
-
Obtain a detailed menstrual history from the participant.
-
Perform a baseline pelvic exam and transvaginal ultrasound to rule out any pre-existing uterine pathology.[12]
-
-
Participant Education:
-
Inform participants about the likelihood of breakthrough bleeding, especially in the first two months.
-
Provide detailed instructions on how to use a daily bleeding diary and/or a Pictorial Blood Assessment Chart.
-
-
Data Collection During the Study:
-
At each study visit, review the participant's bleeding diary.
-
Administer a standardized questionnaire to assess the impact of bleeding on the participant's quality of life.
-
-
Follow-up on Reported Bleeding:
-
If a participant reports breakthrough bleeding, a qualified investigator should assess the severity, duration, and potential cause.
-
Document all findings meticulously in the participant's case report form.
-
Visualizations
Caption: this compound's mechanism of action leading to breakthrough bleeding or amenorrhea.
Caption: Troubleshooting workflow for breakthrough bleeding in this compound studies.
References
- 1. This compound Nasal Spray: MedlinePlus Drug Information [medlineplus.gov]
- 2. The incidence and characteristics of uterine bleeding during postoperative GnRH agonist treatment combined with estrogen-progestogen add-back therapy in endometriosis patients of reproductive age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. endometriosis.org [endometriosis.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. e-lactancia.org [e-lactancia.org]
- 6. goodrx.com [goodrx.com]
- 7. Synarel® (this compound acetate) nasal solution [dailymed.nlm.nih.gov]
- 8. A comparative treatment trial of endometriosis using the gonadotrophin-releasing hormone agonist, this compound, and the synthetic steroid, danazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of a Standardized Questionnaire for Initial Assessment of Abnormal Uterine Bleeding in Premenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. droracle.ai [droracle.ai]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Optimizing Nafarelin Treatment for Endometriosis Models
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the duration of Nafarelin treatment in experimental endometriosis models. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during such studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in treating endometriosis?
This compound is a potent synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2] Initially, it causes a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, leading to a temporary increase in estradiol production.[1][2] However, continuous administration leads to the downregulation and desensitization of pituitary GnRH receptors.[1][2] This sustained action suppresses the secretion of LH and FSH, thereby inducing a hypoestrogenic state that leads to the atrophy of endometriotic lesions.[1]
Q2: What is a typical starting dose and duration for this compound treatment in a rat model of endometriosis?
While specific preclinical dosages for this compound are not always detailed, a study in rats demonstrated significant regression of endometriosis explants with GnRH agonist therapy.[3] Another study using a GnRH agonist in a rat model found that treatment for 4 weeks was effective in causing gradual regression of endometrial explants.[4] For clinical use in humans, the standard dosage is typically 400 µg per day, administered as a nasal spray.[5][6][7] When adapting for rodent models, subcutaneous or intraperitoneal injections are common. A pilot dose-response study is recommended to determine the optimal dose for your specific animal model and experimental endpoints.
Q3: How soon can I expect to see a reduction in endometriosis lesion size after starting this compound treatment in a rat model?
In a study using a GnRH analog in a rat model of endometriosis, a significant reduction in explant volume was observed in animals treated for 4 weeks or longer, as compared to those treated for only 2 weeks.[4] This suggests that a treatment duration of at least 4 weeks is necessary to observe significant therapeutic effects on lesion size.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no reduction in lesion size | - Inadequate Drug Dosage: The dose of this compound may be too low to effectively suppress estrogen to the required levels. - Formulation Issues: The this compound solution may have precipitated or degraded. - Incorrect Injection Technique: Improper subcutaneous or intraperitoneal injection can lead to inconsistent drug delivery. | - Conduct a Dose-Response Study: Perform a pilot study with a range of this compound doses to establish the optimal therapeutic dose for your model. - Check Drug Preparation and Storage: Ensure this compound is prepared according to the manufacturer's instructions and stored at the recommended temperature, protected from light. Use a fresh vial if degradation is suspected.[8] - Review and Refine Injection Technique: Ensure proper restraint and injection technique. For subcutaneous injections, confirm the formation of a proper skin "tent". For intraperitoneal injections, ensure the needle penetrates the peritoneum without damaging abdominal organs.[8] |
| High variability in hormonal levels (Estradiol, LH, FSH) between animals | - Individual Animal Variation: Biological variability in response to GnRH agonists is common. - Inconsistent Dosing Schedule: Irregular timing of injections can lead to fluctuations in hormone levels. | - Increase Sample Size: A larger number of animals per group can help to account for individual variability. - Maintain a Strict Dosing Schedule: Administer this compound at the same time each day to ensure consistent drug exposure. |
| Adverse reactions in animals (e.g., skin irritation at injection site, weight loss) | - Injection Site Irritation: Repeated injections in the same location or a reaction to the vehicle. - Hypoestrogenic Side Effects: Significant weight loss can be a consequence of the low estrogen state induced by this compound. | - Rotate Injection Sites: Alternate the location of subcutaneous injections to minimize skin irritation. - Monitor Animal Health Closely: Regularly monitor the weight and overall health of the animals. If significant weight loss is observed, consult with a veterinarian. Consider adjusting the dose if necessary. |
Quantitative Data from Preclinical Studies
The following table summarizes the effect of this compound on the volume of endometriotic explants in a rat model.
| Treatment Group | Number of Animals (n) | Mean Endometriosis Volume (mm³) ± SEM |
| Intact Control | 13 | 26.1 ± 4.7 |
| This compound | 12 | 1.7 ± 0.1 |
| Buserelin | 7 | 4.8 ± 1.8 |
| Leuprolide | 13 | 3.7 ± 1.2 |
| Castrated Control | 10 | 1.9 ± 0.5 |
| Data from a study on experimentally induced endometriosis in rats.[3] |
Experimental Protocols
Protocol 1: Induction of Endometriosis in a Rat Model
This protocol is based on the autotransplantation of endometrial tissue.
Materials:
-
Adult female Sprague-Dawley rats
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, sutures)
-
Sterile saline
-
Antibiotics (as per institutional guidelines)
Procedure:
-
Anesthetize the rat following approved institutional protocols.
-
Perform a midline laparotomy to expose the uterus.
-
Excise a small piece of one uterine horn.
-
Place the uterine tissue in sterile saline.
-
Open the uterine segment longitudinally and cut small squares of endometrial tissue (approximately 2x2 mm).
-
Suture these endometrial explants to a site with good blood supply, such as the intestinal mesentery or under the kidney capsule.
-
Close the abdominal incision in layers.
-
Administer post-operative analgesics and antibiotics as required and monitor the animal's recovery.
-
Allow several weeks for the endometriotic lesions to establish and grow before initiating treatment.
Protocol 2: Preparation and Subcutaneous Administration of this compound in Rats
Materials:
-
This compound acetate
-
Sterile vehicle (e.g., 0.9% saline)
-
Sterile syringes (1 ml)
-
Sterile needles (25-27 G)
-
70% alcohol swabs
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Calculate the required dose of this compound based on the rat's body weight.
-
Under sterile conditions, dissolve the this compound acetate in the appropriate volume of sterile saline to achieve the desired final concentration. Ensure the solution is clear and free of particulates.
-
-
Animal Restraint:
-
Gently restrain the rat. For a one-person technique, allow the rat to grip a surface while you grasp the loose skin over the shoulders ("scruff").[8]
-
-
Injection:
-
Identify an injection site on the back, between the shoulder blades.
-
Create a "tent" of skin.
-
Disinfect the injection site with an alcohol swab.
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the body.
-
Gently pull back on the plunger to ensure a blood vessel has not been entered. If blood appears, withdraw the needle and reinject at a different site with a new needle.[8]
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
-
Post-injection Monitoring:
-
Return the rat to its cage and monitor for any immediate adverse reactions.
-
Visualizations
Caption: this compound's mechanism of action on the HPG axis.
Caption: Experimental workflow for evaluating this compound.
References
- 1. This compound | C66H83N17O13 | CID 25077405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Effect of gonadotropin-releasing hormone agonists, this compound, buserelin, and leuprolide, on experimentally induced endometriosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Time-related effects of gonadotropin-releasing hormone analog treatment in experimentally induced endometriosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound in the treatment of endometriosis. Dose management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pfizermedical.com [pfizermedical.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Nafarelin for the Prevention of Ovarian Hyperstimulation Syndrome (OHSS)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the use of Nafarelin for preventing Ovarian Hyperstimulation Syndrome (OHSS). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to support your research and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work to prevent OHSS?
A1: this compound is a potent synthetic agonist of Gonadotropin-Releasing Hormone (GnRH).[1][2][3][4] It functions by initially stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), a phenomenon known as the "flare effect".[2][3] However, with continuous administration, this compound down-regulates GnRH receptors in the pituitary gland, leading to sustained suppression of LH and FSH secretion.[2][3][5] This suppression prevents the excessive ovarian response that can lead to OHSS. In the context of in vitro fertilization (IVF), using a GnRH agonist like this compound to trigger final oocyte maturation, instead of human chorionic gonadotropin (hCG), significantly reduces the risk of OHSS because it induces a shorter, more physiological LH surge.[6]
Q2: What is the primary application of this compound in OHSS prevention during IVF?
A2: The primary application of this compound in OHSS prevention is as a trigger for final oocyte maturation in patients undergoing controlled ovarian stimulation with a GnRH antagonist protocol.[6] This approach, often combined with a "freeze-all" strategy where all embryos are cryopreserved for later transfer, has been shown to virtually eliminate the risk of OHSS.[6][7] this compound can also be used for luteal phase support following a GnRH agonist trigger, which helps maintain pregnancy rates while still avoiding OHSS.[6][8]
Q3: What are the typical dosages of this compound for OHSS prevention protocols?
A3: this compound is administered as a nasal spray.[1][9][10] For triggering final oocyte maturation, a common dosage is a single administration. For luteal phase support, a typical dosage is 200 micrograms (one spray) in each nostril twice daily, for a total daily dose of 400 micrograms.[1][8] However, dosages can vary depending on the specific protocol and patient response, and it is crucial to follow the guidance of a healthcare provider.[1][9]
Q4: What are the potential side effects associated with this compound use?
A4: Common side effects of this compound are often related to its hypoestrogenic effects and can include hot flushes, changes in libido, vaginal dryness, headaches, and mood changes.[4][9][11][12] Nasal irritation can also occur due to the administration route.[13] While generally well-tolerated, more serious side effects, though rare, can include ovarian cysts and, in post-marketing reports, ovarian hyperstimulation syndrome has been noted.[14]
Q5: Can this compound be used in a GnRH agonist (long) protocol to prevent OHSS?
A5: Traditionally, GnRH agonist (long) protocols have a higher risk of OHSS compared to GnRH antagonist protocols.[15][16] However, in cases where a patient on a long protocol is identified to be at high risk for severe OHSS, a "rescue" strategy can be employed. This involves withdrawing the GnRH agonist and replacing it with a GnRH antagonist, followed by triggering ovulation with a GnRH agonist like this compound.[17]
Troubleshooting Guides
Issue: Suboptimal Oocyte Maturation after this compound Trigger
-
Possible Cause 1: Incorrect Timing of Administration. The timing of the this compound trigger is critical. Administering it too early or too late in relation to follicular development can lead to a suboptimal response.
-
Solution: Ensure strict adherence to the protocol regarding the timing of the trigger, which is typically based on the lead follicle size and estradiol levels.
-
-
Possible Cause 2: Impaired Nasal Absorption. Conditions such as rhinitis or the use of nasal decongestants shortly after administration can impair the absorption of this compound.[9]
-
Solution: Advise patients to avoid using nasal decongestants within 30 minutes of this compound administration.[9] If a patient has significant nasal congestion, consider alternative GnRH agonist formulations if available.
-
-
Possible Cause 3: Insufficient Pituitary Response. In rare cases, a patient may have an insufficient pituitary response to the GnRH agonist trigger.
-
Solution: Assess LH levels post-trigger to confirm a surge. In future cycles, consider a different trigger medication or protocol.
-
Issue: Symptoms of Early-Onset OHSS Despite this compound Trigger
-
Possible Cause 1: Concomitant hCG Administration. The administration of any hCG for luteal phase support after a GnRH agonist trigger can negate the protective effect and lead to OHSS.
-
Solution: Strictly avoid the use of hCG for luteal phase support when a GnRH agonist trigger is used for OHSS prevention. Opt for progesterone-only support or modified luteal support with low-dose hCG under careful monitoring, or ideally, a freeze-all approach.[6]
-
-
Possible Cause 2: Spontaneous LH Surge. Although rare in antagonist protocols, a spontaneous LH surge before the trigger could contribute to an exaggerated ovarian response.
-
Solution: Monitor for signs of a premature LH surge throughout the stimulation phase.
-
-
Possible Cause 3: Underlying Patient Factors. Patients with Polycystic Ovary Syndrome (PCOS) or a very high follicular response are at an inherently higher risk, and in very rare instances, may still develop OHSS.[18]
Data Presentation
Table 1: Comparison of IVF Outcomes with this compound vs. Other GnRH Agonists (Meta-analysis Data)
| Outcome Measure | This compound | Other GnRH Agonists (Buserelin, Triptorelin, Leuprolide) | Conclusion |
| Pregnancy Rate per Embryo Transfer | Equivalent | Equivalent | This compound demonstrates comparable efficacy in achieving pregnancy.[19][20] |
| Number of Oocytes Retrieved | Comparable | Comparable | No significant difference in the number of oocytes retrieved.[20] |
| Fertilization Rate | Comparable | Comparable | Fertilization rates are similar between this compound and other GnRH agonists.[20] |
| Required Gonadotropin (HMG/FSH) Ampoules | Fewer | More | Treatment with this compound was associated with a reduced requirement for gonadotropins.[19][20] |
| Days of Ovarian Stimulation | Fewer | More | A shorter duration of ovarian stimulation was observed with this compound.[19][20] |
Table 2: Clinical Outcomes of Intranasal this compound for Luteal Phase Support in High-Responder Patients Triggered with a GnRH Agonist
| Outcome Measure | Result (N=46) |
| Ongoing Clinical Pregnancy Rate | 52.1%[21] |
| Incidence of OHSS | 0%[21] |
| Median Mid-luteal Progesterone Level | 190 nmol/L[21] |
Experimental Protocols
Protocol 1: GnRH Antagonist Protocol with this compound Trigger for OHSS Prevention
-
Ovarian Stimulation:
-
Initiate controlled ovarian stimulation with recombinant FSH (rFSH) or human menopausal gonadotropin (hMG) on day 2 or 3 of the menstrual cycle.
-
Individualize the gonadotropin dose based on patient characteristics (e.g., age, antral follicle count, AMH levels).
-
-
Pituitary Suppression:
-
Administer a GnRH antagonist (e.g., Cetrorelix or Ganirelix) daily, starting when the lead follicle reaches a diameter of 14 mm or on a fixed day of stimulation (e.g., day 5 or 6).[22]
-
-
Monitoring:
-
Monitor follicular growth and endometrial thickness via transvaginal ultrasound every 1-3 days.
-
Measure serum estradiol and LH levels as needed.
-
-
Triggering Final Oocyte Maturation:
-
When at least three follicles reach a diameter of ≥17 mm, administer a single dose of a GnRH agonist (e.g., this compound nasal spray).
-
-
Oocyte Retrieval:
-
Perform oocyte retrieval 34-36 hours after the GnRH agonist trigger.
-
-
Embryo Management and Luteal Phase Support:
-
Freeze-all Strategy (Recommended for high-risk patients): Cryopreserve all viable embryos for transfer in a subsequent frozen-thawed cycle.
-
Fresh Embryo Transfer with Modified Luteal Support: If a fresh transfer is planned, luteal phase support should be provided without hCG. Options include:
-
Protocol 2: Luteal Phase Support with Intranasal this compound
-
Patient Population: High-responder patients undergoing a GnRH antagonist cycle who have been triggered with a GnRH agonist.
-
This compound Administration:
-
Duration:
-
Continue this compound administration for 14 days, until the day of the first pregnancy test.
-
-
Monitoring:
-
Monitor for clinical signs of pregnancy.
-
Serum progesterone and hCG levels should be assessed as per standard clinical practice.
-
Visualizations
Caption: GnRH agonist (this compound) signaling pathway in the pituitary gland.
Caption: Experimental workflow for OHSS prevention using this compound.
Caption: Troubleshooting guide for common issues with this compound in OHSS prevention.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. This compound | C66H83N17O13 | CID 25077405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 4. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and clinical potential in sex hormone-related conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Gonadotropin-releasing hormone agonist for ovulation trigger – OHSS prevention and use of modified luteal phase support for fresh embryo transfer | Upsala Journal of Medical Sciences [ujms.net]
- 7. GnRH agonist trigger and a freeze-all strategy to prevent ovarian hyperstimulation syndrome: a retrospective study of OHSS risk and pregnancy rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ichgcp.net [ichgcp.net]
- 9. nps.org.au [nps.org.au]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. drugs.com [drugs.com]
- 12. This compound (nasal route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 13. This compound Nasal Spray: MedlinePlus Drug Information [medlineplus.gov]
- 14. reference.medscape.com [reference.medscape.com]
- 15. Risk of severe ovarian hyperstimulation syndrome in GnRH antagonist versus GnRH agonist protocol: RCT including 1050 first IVF/ICSI cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. GnRH antagonist rescue of a long-protocol IVF cycle and GnRH agonist trigger to avoid ovarian hyperstimulation syndrome: three case reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Severe early ovarian hyperstimulation syndrome following GnRH agonist trigger and freeze-all strategy in GnRH antagonist protocol; case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Efficacy of this compound in assisted reproductive technology: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Intranasal gonadotropin-releasing hormone agonist (GnRHa) for luteal-phase support following GnRHa triggering, a novel approach to avoid ovarian hyperstimulation syndrome in high responders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Effect of Stimulation Protocols (GnRH Agonist vs. Antagonist) on the Activity of mTOR and Hippo Pathways of Ovarian Granulosa Cells and Its Potential Correlation with the Outcomes of In Vitro Fertilization: A Hypothesis [mdpi.com]
Technical Support Center: Addressing Bone Mineral Density Loss in Long-Term Nafarelin Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating bone mineral density (BMD) loss in long-term studies of Nafarelin, a gonadotropin-releasing hormone (GnRH) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism by which long-term this compound administration leads to bone mineral density loss?
A1: this compound is a synthetic agonist of GnRH.[1] Its continuous administration leads to the desensitization of the pituitary gland, which in turn inhibits the release of gonadotropins like luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] This suppression of gonadotropins results in decreased production of sex hormones, primarily estrogen, leading to a state of hypoestrogenism.[1][3] Estrogen plays a crucial role in maintaining skeletal homeostasis.[4] The resulting estrogen deficiency from this compound treatment is the primary cause of accelerated bone turnover and subsequent bone mineral density loss.[4][5]
Q2: How significant is the bone mineral density loss observed in long-term this compound studies?
A2: The extent of bone mineral density loss is dose-dependent. Studies have shown that lower doses of this compound (e.g., 200 micrograms/day) may not lead to significant bone loss, while higher doses (e.g., 400 micrograms/day) can cause a significant decrease in bone mineral levels.[6][7] In some studies, a 3-month course of 400 mcg/day of this compound resulted in a mean lumbar BMD decrease of 2%.[8] Longer-term use can lead to more substantial loss.[9][10]
Q3: Is the bone mineral density loss induced by this compound reversible upon cessation of treatment?
A3: The reversibility of this compound-induced bone loss is a key area of investigation. Several studies indicate that the bone loss is at least partially, and in some cases completely, reversible after discontinuing the drug.[1][3][6][7] One study noted that bone mineral measurements returned to normal levels within 6 months after stopping treatment.[6] However, other research suggests that the recovery may be incomplete, particularly with lower dietary calcium intake.[9] Another study found that the decrease in lumbar BMD continued for the first 3 months after treatment cessation and did not return to baseline even at 6 months post-treatment.[11]
Q4: What is "add-back" therapy and can it mitigate this compound-induced bone loss?
A4: "Add-back" therapy involves the co-administration of hormonal agents, such as progestins (e.g., norethindrone) or a combination of estrogen and progestin, with a GnRH agonist like this compound.[10][12][13] The goal is to alleviate the hypoestrogenic side effects, including bone loss, while maintaining the therapeutic efficacy of the GnRH agonist.[10][14] Studies have shown that add-back therapy can be effective in preserving bone mineral density during this compound treatment.[6][10][15] For instance, patients treated with this compound (400 micrograms/day) and norethindrone (1.2 mg/day) did not experience significant bone mineral loss.[6]
Q5: What are the key biochemical markers used to assess bone turnover in this compound studies?
A5: Biochemical markers of bone turnover are crucial for monitoring the effects of this compound on bone metabolism.[16][17] Commonly assessed markers include:
-
Bone Formation Markers:
-
Bone Resorption Markers:
Troubleshooting Guides
Issue 1: High Variability in Serial Bone Mineral Density (BMD) Measurements
Q: We are observing significant and inconsistent variations in our longitudinal BMD measurements using Dual-Energy X-ray Absorptiometry (DXA) in subjects receiving this compound. What could be the cause and how can we troubleshoot this?
A: High variability in serial DXA measurements can compromise the integrity of your study. Several factors could be contributing to this issue. Here’s a troubleshooting guide:
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Inconsistent Patient Positioning: Even minor differences in patient positioning between scans can lead to significant variations in BMD readings.[21][22]
-
Solution: Implement a strict positioning protocol. Ensure the same trained technologist performs the scans for a given subject throughout the study. The lumbar spine should be centered and parallel to the long axis of the table.[22] For hip scans, ensure consistent internal rotation of the femur.[21]
-
-
Calibration and Quality Control Issues: Drifts in the DXA scanner's calibration can introduce systematic errors.
-
Solution: Perform daily quality control phantom scans as recommended by the manufacturer.[23] Monitor the results for any significant deviations. If a drift is detected, the scanner may need to be recalibrated by a qualified technician.
-
-
Software Updates and Different Machines: Using different DXA machines or changes in the analysis software during the study can lead to discrepancies in BMD values and T-scores.[21][22]
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Solution: Ideally, use the same DXA machine for all measurements for a particular subject throughout the study. When comparing serial scans, use the absolute BMD values (g/cm²) rather than T-scores or Z-scores, as the reference databases might change with software updates.[22]
-
-
Presence of Artifacts: Artifacts in the scan region, such as metallic objects, retained contrast media, or degenerative changes like vertebral fractures and osteoarthritis, can falsely elevate BMD readings.[21][23]
-
Solution: Carefully review each scan for the presence of artifacts. Exclude affected vertebrae from the analysis if necessary. Ensure patients are properly prepared for the scan, with no metallic objects on their clothing in the scan area.[23]
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Issue 2: Unexpected or Contradictory Results in Bone Turnover Marker Assays
Q: Our results for bone turnover markers are showing unexpected patterns (e.g., no significant change in resorption markers despite observed BMD loss, or large inter-subject variability). How can we address this?
A: Discrepancies in bone turnover marker data can be frustrating. Consider the following potential causes and solutions:
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Pre-analytical Variability: Many bone turnover markers exhibit significant biological variability.[17]
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Diurnal Variation: Markers like urinary deoxypyridinoline (DPD) and N-terminal telopeptide (NTX) have significant diurnal variation.[18]
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Solution: Standardize the sample collection time. For urinary markers, a second morning void after an overnight fast is often recommended. For serum markers, fasting morning samples are preferred.
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Dietary Influences: Certain foods can interfere with some marker assays.
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Solution: Enforce a standardized fasting period (e.g., overnight) before sample collection.
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-
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Sample Handling and Storage: The stability of bone turnover markers can be affected by improper handling and storage. For example, osteocalcin is known to be unstable.[18]
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Solution: Follow the specific instructions for the assay kit regarding sample collection tubes, processing times, and storage temperatures. Aliquot samples to avoid repeated freeze-thaw cycles.
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Assay Specificity and Cross-reactivity: The immunoassay used may have cross-reactivity with other molecules, leading to inaccurate results.
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Solution: Use well-validated and specific assays. The International Osteoporosis Foundation and the International Federation of Clinical Chemistry and Laboratory Medicine recommend serum PINP for bone formation and serum CTX-I for bone resorption as reference markers.[19]
-
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Renal Function: The clearance of many bone turnover markers is dependent on renal function.[24]
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Solution: Assess and account for the glomerular filtration rate (GFR) of your subjects, as impaired renal function can artificially elevate the levels of renally cleared markers.
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Data Presentation
Table 1: Summary of Bone Mineral Density (BMD) Changes in Long-Term this compound Studies
| Study Cohort & Duration | This compound Dosage | Treatment Group | Site of Measurement | Mean BMD Change from Baseline | Reversibility | Citation(s) |
| Premenopausal women with endometriosis (6 months treatment, 6 months follow-up) | 200 µ g/day | This compound only | Forearm and Spine | No significant change | N/A | [7] |
| Premenopausal women with endometriosis (6 months treatment, 6 months follow-up) | 400 µ g/day | This compound only | Forearm and Spine | Significant decrease | Returned to pretreatment levels 6 months post-treatment | [7] |
| Premenopausal women with endometriosis (6 months treatment) | 400 µ g/day | This compound + Norethindrone (1.2 mg/day) | Not specified | No significant loss | N/A | [6] |
| Women with endometriosis (3 or 6 months treatment, 18 months follow-up) | 400 µ g/day (200 µg twice daily) | This compound only | Lumbar Spine and Proximal Femur | Decline in both groups | Partial, incomplete return to baseline after 12-15 months | [9] |
| Japanese premenopausal women with endometriosis (6 months treatment, 6 months follow-up) | 400 µ g/day | This compound only | Lumbar Spine | Continued decrease for 3 months post-treatment; did not return to baseline at 6 months | Not completely reversible at 6 months | [11] |
| Women with recurrent endometriosis (3 months retreatment) | 400 µ g/day | This compound only | Lumbar Spine | -2.0% at end of treatment | Restored within 3-6 months post-treatment | [8] |
Table 2: Changes in Biochemical Markers of Bone Turnover with this compound Treatment
| Study Cohort | This compound Dosage | Bone Formation Markers | Bone Resorption Markers | Observations | Citation(s) |
| Women with endometriosis (6 months treatment) | 400 µ g/day | Serum osteocalcin: ↑ 80-120%Bone alkaline phosphatase: ↑ 34-40% | 24-h urinary hydroxyproline: ↑ ~50% | Increased bone turnover; effects were reversible. | [5] |
| Premenopausal women (6 months treatment) | 200 µ g/day & 400 µ g/day | Plasma bone Gla protein & serum alkaline phosphatase: ↑ significantly to postmenopausal levels | Fasting urinary hydroxyproline to creatinine & calcium to creatinine ratios: ↑ significantly | Both dosages increased biochemical indices of bone turnover. | [7] |
| Women with endometriosis (6 months treatment) | 400 µ g/day (with Norethisterone add-back) | Serum alkaline phosphatase & plasma bone Gla protein: Minor increase | Fasting urinary hydroxyproline: Virtually unchanged | Add-back therapy with norethisterone has a bone-sparing effect by preventing a significant increase in bone resorption. | [15][25] |
Experimental Protocols
Protocol 1: Assessment of Bone Mineral Density using Dual-Energy X-ray Absorptiometry (DXA)
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Patient Preparation:
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Instruct subjects to avoid calcium supplements for 24 hours prior to the scan.
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Ensure the subject is not pregnant.
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Have the subject remove any clothing or jewelry with metal components.
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Record the subject's height and weight accurately.
-
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Quality Control:
-
Perform a daily quality control scan using a manufacturer-supplied phantom before scanning any subjects.
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Verify that the results are within the acceptable range.
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Patient Positioning:
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Lumbar Spine (AP View): Position the patient supine on the scanning table. The spine should be straight and centered. Use a positioning block to elevate the legs, which helps to reduce lumbar lordosis and separate the vertebrae.
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Proximal Femur: Position the patient supine with their leg extended. Internally rotate the femur (typically 15-25 degrees) to ensure the femoral neck is parallel to the imaging surface and position the greater trochanter in profile. Use a positioning aid to maintain the correct rotation.
-
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Image Acquisition:
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Select the appropriate scan mode based on the patient's body mass index (BMI).
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Perform the scan according to the manufacturer's instructions.
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-
Data Analysis:
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Use the manufacturer's software to analyze the scan.
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For the lumbar spine, typically L1-L4 are analyzed. Exclude any vertebrae with localized artifacts or abnormalities (e.g., compression fractures, severe degenerative changes).
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For the proximal femur, analyze the femoral neck, trochanteric, and total hip regions.
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Record the bone mineral content (g), area (cm²), and areal BMD (g/cm²).
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For serial measurements, use the "comparison" feature in the software to ensure consistent region of interest (ROI) placement.
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Protocol 2: Measurement of Serum C-terminal Telopeptide of Type I Collagen (CTX-I) - A Bone Resorption Marker
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Sample Collection:
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Collect blood samples in the morning after an overnight fast to minimize diurnal and dietary variability.
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Use a serum separator tube (SST).
-
-
Sample Processing:
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Allow the blood to clot at room temperature for 30-60 minutes.
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Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.
-
Carefully aspirate the serum and transfer it to a clean polypropylene tube.
-
-
Sample Storage:
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If the assay is to be performed immediately, store the serum at 2-8°C.
-
For long-term storage, aliquot the serum and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Assay Procedure (Example using ELISA):
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Bring all reagents and samples to room temperature before use.
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Prepare standards, controls, and samples according to the kit manufacturer's instructions.
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Add standards, controls, and samples to the appropriate wells of the microplate pre-coated with the capture antibody.
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Incubate as per the manufacturer's protocol.
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Wash the plate to remove unbound substances.
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Add the detection antibody (e.g., a biotinylated antibody).
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Incubate and wash.
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Add the enzyme conjugate (e.g., streptavidin-HRP).
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Incubate and wash.
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Add the substrate solution and incubate to allow color development.
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Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
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Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
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Determine the concentration of CTX-I in the samples by interpolating their absorbance values from the standard curve.
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Express the results in the units specified by the assay kit (e.g., ng/L).
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Mandatory Visualization
Caption: Signaling pathway of this compound leading to bone mineral density loss.
Caption: Experimental workflow for a long-term this compound study on bone density.
References
- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and clinical potential in sex hormone-related conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
- 3. Efficacy and safety of this compound in the treatment of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Estrogen Receptor Modulators to Prevent Treatment-Related Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence of similar increases in bone turnover during this compound and danazol use in women with endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on bone density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of a gonadotropin-releasing hormone agonist analog (this compound) on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic efficacy and bone mineral density response during and following a three-month re-treatment of endometriosis with this compound (Synarel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound therapy in endometriosis: long-term effects on bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hormonal Add-Back Therapy for Females Treated With Gonadotropin-Releasing Hormone Agonist for Endometriosis: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reduction of bone mineral density by gonadotropin-releasing hormone agonist, this compound, is not completely reversible at 6 months after the cessation of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gonadotrophin‐releasing hormone analogues for endometriosis: bone mineral density - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Short- and long-term impact of gonadotropin-releasing hormone analogue treatment on bone loss and fracture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of add-back therapy on bone mineral density and pyridinium crosslinks in patients with endometriosis treated with gonadotropin-releasing hormone agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Is it possible to prevent bone loss in young women treated with luteinizing hormone-releasing hormone agonists? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biochemical markers of bone turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biochemical markers of bone turnover - uses and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biochemical markers of bone turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bone Turnover Markers Testing [myhealthtoolkit.com]
- 20. Algorithm for the Use of Biochemical Markers of Bone Turnover in the Diagnosis, Assessment and Follow-Up of Treatment for Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jnm.snmjournals.org [jnm.snmjournals.org]
- 22. Common mistakes in the clinical use of bone mineral density testing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Technical and patient-related sources of error and artifacts in bone mineral densitometry using dual-energy X-ray absorptiometry: A pictorial review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. login.medscape.com [login.medscape.com]
- 25. academic.oup.com [academic.oup.com]
Technical Support Center: Nafarelin's Effects & Reversibility
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the reversibility of Nafarelin's effects following treatment cessation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common questions and potential issues encountered during experiments involving this compound.
Q1: What is the expected timeframe for the return of normal hormonal function after stopping this compound treatment?
The return of normal pituitary-gonadal function is a critical aspect of post-treatment follow-up. Generally, the suppressive effects of this compound are reversible, with hormonal levels and physiological cycles returning to baseline within a few weeks to months after cessation.
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For patients with endometriosis: Ovulatory menses typically resume promptly. One study reported the return of ovulatory menses at a mean of 47 ± 8 days (standard deviation) after discontinuing treatment[1].
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For children with central precocious puberty (CPP): The resumption of puberty is observed following the discontinuation of treatment. Basal and GnRH-stimulated gonadotropin and sex steroid levels generally return to near-pretreatment levels within 3 months, with full restoration to pretreatment levels by 12 months[2].
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For patients with polycystic ovary syndrome (PCOS): Following chronic GnRH agonist administration, serum follicle-stimulating hormone (FSH) levels have been observed to return to pretreatment values within 10 days of discontinuation. A gradual and progressive increase in luteinizing hormone (LH) is typically seen by day 18, with most hormones returning to baseline within a 90-day recovery period[3].
Troubleshooting:
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Issue: Hormonal levels are not returning to baseline as expected.
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Possible Cause: Individual patient variability can influence the recovery timeline.
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Recommendation: Continue monitoring hormonal levels for a longer duration. Diagnostic tests of pituitary gonadotropic and gonadal functions conducted up to 4 to 8 weeks after discontinuation of therapy may be misleading. If levels remain suppressed, consider further investigation into the patient's underlying endocrine function.
-
-
Issue: Unexpected or prolonged vaginal bleeding after cessation.
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Possible Cause: This can be a normal part of the hormonal readjustment period.
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Recommendation: Monitor the duration and intensity of the bleeding. If it is heavy or prolonged, further gynecological evaluation is recommended to rule out other causes.
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Q2: Is the reduction in bone mineral density (BMD) caused by this compound fully reversible?
This is a critical consideration, and the data presents a nuanced picture. While many of the hypoestrogenic side effects are reversible, the complete recovery of bone mineral density is not consistently observed across all studies.
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Conflicting Evidence: Some studies suggest that the decrease in BMD is reversible. For instance, one study on women with uterine leiomyomas found that while BMD decreased significantly during treatment, it returned to or near baseline levels within six to nine months post-treatment[4]. Another study on endometriosis patients treated with 400 micrograms/day of this compound showed a significant decrease in bone mineral content that returned to pretreatment levels six months after termination of therapy[5].
-
Evidence of Incomplete Reversibility: Conversely, other research indicates that the loss of BMD may not be fully reversible. A longitudinal study on endometriosis patients found that the decrease in lumbar bone mineral density continued for the first 3 months after treatment cessation and did not return to the initial baseline level even at 6 months post-withdrawal[6]. Another long-term study on endometriosis patients reported a partial, but incomplete, return to baseline BMD levels at spinal and femoral sites 12 to 15 months after follow-up[7]. One study also concluded that this compound therapy for endometriosis results in a sustained loss of spinal and femoral bone density[7].
Troubleshooting:
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Issue: Significant BMD loss is observed during or after treatment.
-
Recommendation: Implement a BMD monitoring plan, including a baseline dual-energy X-ray absorptiometry (DEXA) scan before initiating long-term this compound therapy and follow-up scans. For patients at high risk of osteoporosis, consider co-administration of "add-back" therapy (e.g., low-dose estrogen/progestin) to mitigate bone loss. Ensure adequate calcium and vitamin D intake.
-
Q3: What is the expected outcome for uterine fibroids after discontinuing this compound?
This compound treatment leads to a significant reduction in uterine and fibroid volume. However, this effect is generally not sustained after treatment cessation.
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Re-enlargement: Studies have shown that upon discontinuing therapy, a re-enlargement of the uterus and fibroids occurs. One study reported that the uterus returned to its original volume within three months of stopping treatment[8].
Troubleshooting:
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Issue: Rapid regrowth of fibroids after treatment.
-
Recommendation: this compound is often used as a pre-surgical adjunct to shrink fibroids before procedures like hysterectomy or myomectomy. Researchers should be aware that the reduction in size is temporary and plan subsequent interventions accordingly.
-
Data Presentation
The following tables summarize the quantitative data on the reversibility of this compound's effects.
Table 1: Hormonal Recovery After this compound Cessation
| Parameter | Patient Population | Time to Recovery | Reference |
| Ovulatory Menses | Endometriosis | Mean of 47 ± 8 days | [1] |
| Gonadotropins & Sex Steroids | Central Precocious Puberty | Near-pretreatment levels by 3 months; Full recovery by 12 months | [2] |
| FSH | Polycystic Ovary Syndrome | Within 10 days | [3] |
| LH | Polycystic Ovary Syndrome | Gradual increase by day 18 | [3] |
| Most Hormones | Polycystic Ovary Syndrome | Within 90 days | [3] |
Table 2: Reversibility of Bone Mineral Density (BMD) Loss
| Study Outcome | Patient Population | Dosage | Follow-up Period | Findings | Reference |
| Complete Recovery | Uterine Leiomyomas | 50-400 mcg twice daily | 6-9 months | Returned to or near baseline levels. | [4] |
| Complete Recovery | Endometriosis | 400 mcg/day | 6 months | Returned to pretreatment levels. | [5] |
| Incomplete Recovery | Endometriosis | 400 mcg/day | 6 months | Did not return to initial baseline level. | [6] |
| Incomplete Recovery | Endometriosis | 200 mcg twice daily | 12-15 months | Partial, but incomplete, return to baseline. | [7] |
Table 3: Reversibility of Uterine Volume Reduction in Patients with Uterine Fibroids
| Parameter | Treatment Duration | Reduction at End of Treatment | Time to Return to Pre-treatment Volume | Reference |
| Uterine Volume | 6 months | 44.5% of original volume | 3 months | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to aid in the design and interpretation of research studies.
Hormonal Assays (Radioimmunoassay - RIA)
Objective: To quantify serum levels of gonadotropins (LH, FSH) and steroid hormones (estradiol, testosterone).
Methodology:
-
Sample Collection: Collect peripheral blood samples at specified time points before, during, and after this compound treatment.
-
Sample Processing: Separate serum by centrifugation and store at -20°C or lower until analysis.
-
Assay Principle: RIA is a competitive binding assay. A known quantity of radiolabeled hormone (tracer) competes with the unlabeled hormone in the patient's serum for a limited number of binding sites on a specific antibody.
-
Procedure:
-
Incubate a mixture of the patient serum, radiolabeled hormone, and specific antibody.
-
After reaching equilibrium, separate the antibody-bound hormone from the free hormone.
-
Measure the radioactivity of the antibody-bound fraction using a gamma counter.
-
-
Quantification: The concentration of the hormone in the patient's serum is inversely proportional to the amount of radioactivity measured. A standard curve is generated using known concentrations of the hormone to determine the concentration in the unknown samples.
-
Quality Control: Include internal controls and standards in each assay to ensure accuracy and reproducibility. The sensitivity and specificity of the assay should be well-characterized for the hormones being measured.
Bone Mineral Density (BMD) Measurement (Dual-Energy X-ray Absorptiometry - DEXA)
Objective: To assess changes in bone mineral density at various skeletal sites.
Methodology:
-
Instrumentation: Utilize a calibrated DEXA scanner.
-
Scan Sites: Standard measurement sites include the lumbar spine (L1-L4) and the proximal femur (total hip and femoral neck).
-
Patient Positioning: Ensure consistent and correct patient positioning for each scan to ensure comparability of results over time.
-
Data Acquisition: The DEXA scanner emits two X-ray beams with different energy levels. The differential absorption of these beams by bone and soft tissue is used to calculate the bone mineral content.
-
Data Analysis: BMD is expressed in grams per square centimeter (g/cm²). Results are often reported as T-scores (comparison to a young, healthy adult of the same sex) and Z-scores (comparison to an age- and sex-matched population).
-
Monitoring Protocol:
-
Baseline: Perform a baseline DEXA scan before initiating this compound therapy.
-
Follow-up: Conduct follow-up scans at regular intervals (e.g., at the end of treatment and every 6-12 months post-treatment) to monitor for changes in BMD. It is recommended to use the same DEXA machine for all scans for a given patient to minimize measurement variability.
-
Visualizations
This compound's Mechanism of Action and Reversibility
Caption: Mechanism of this compound action and the reversal of its effects.
Experimental Workflow for Monitoring Reversibility
Caption: Workflow for monitoring the reversibility of this compound's effects.
References
- 1. Treatment of endometriosis with a potent agonist of gonadotropin-releasing hormone (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resumption of puberty after long term luteinizing hormone-releasing hormone agonist treatment of central precocious puberty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ichgcp.net [ichgcp.net]
- 4. Clinical use of this compound in the treatment of leiomyomas. A review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low dose intranasal this compound for the treatment of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduction of bone mineral density by gonadotropin-releasing hormone agonist, this compound, is not completely reversible at 6 months after the cessation of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound therapy in endometriosis: long-term effects on bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound on uterine fibroids measured by ultrasound and magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nafarelin Therapy and Ovarian Cyst Formation
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for ovarian cyst formation during Nafarelin therapy. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and concerns that may arise during experimental use of this GnRH agonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which this compound therapy can lead to ovarian cyst formation?
A1: this compound is a gonadotropin-releasing hormone (GnRH) agonist.[1][2] Upon initial administration, it causes a transient surge in the secretion of pituitary gonadotropins, follicle-stimulating hormone (FSH), and luteinizing hormone (LH).[3][4][5] This "flare-up" effect can stimulate the growth of ovarian follicles.[6] Subsequently, continuous exposure to this compound leads to downregulation and desensitization of GnRH receptors in the pituitary gland, resulting in a profound suppression of FSH and LH secretion and a hypoestrogenic state.[3][4][5] However, the initial follicular stimulation during the flare-up phase can sometimes lead to the development of functional ovarian cysts, which are fluid-filled sacs that form on the ovary.[6] These cysts are typically benign and are a recognized complication of GnRH agonist therapy.[2]
Q2: What is the reported incidence of ovarian cyst formation with this compound therapy?
A2: The incidence of ovarian cyst formation with this compound and other GnRH agonists varies across different clinical studies and patient populations. Functional ovarian cysts have been reported to occur, particularly within the first two months of therapy.[1][7] In women with endometriosis, these cystic enlargements may resolve spontaneously within four to six weeks.[1][7] One study on the use of GnRH agonists in IVF cycles reported an incidence of follicular cyst formation of 9.3%.[4] It's important to note that many of these occurrences are in patients with pre-existing conditions like polycystic ovarian disease.[1][7]
Q3: Are there any predisposing factors for developing ovarian cysts during this compound treatment?
A3: Yes, certain factors may increase the risk of developing ovarian cysts during this compound therapy. Women with a history of polycystic ovarian syndrome (PCOS) appear to be at a higher risk.[1][7] Additionally, initiating this compound treatment in the early follicular phase of the menstrual cycle may increase the risk of cyst formation due to the pronounced flare-up effect on developing follicles.[3]
Q4: How are ovarian cysts that develop during this compound therapy typically managed in a clinical or research setting?
A4: The management of ovarian cysts that form during this compound therapy depends on their size, characteristics, and whether they are causing symptoms. In many cases, these cysts are functional and resolve spontaneously within four to six weeks without any intervention.[1][7] Regular monitoring through transvaginal ultrasound is the standard approach to track the size and appearance of the cysts.[8][9] If a cyst persists, becomes large, or causes significant pain, further intervention may be considered. In some clinical scenarios, this might involve discontinuation of the drug or, rarely, surgical intervention.[1][7] For research protocols, the development of cysts should be documented, and their potential impact on experimental outcomes should be considered.
Q5: Can the risk of ovarian cyst formation with this compound be minimized?
A5: While the risk cannot be entirely eliminated, certain strategies may help minimize the incidence of ovarian cyst formation. One approach is to initiate this compound therapy in the mid-luteal phase of the menstrual cycle, which may attenuate the initial stimulatory "flare-up" effect on the ovaries.[3] Pre-treatment with oral contraceptives to suppress follicular activity before starting the GnRH agonist has also been explored as a method to prevent cyst formation.
Troubleshooting Guides
Problem: Unexpected Ovarian Enlargement or Cyst Formation Detected During a Study
| Possible Cause | Troubleshooting Steps |
| Initial "Flare-Up" Effect of this compound: The transient surge in FSH and LH at the beginning of therapy can stimulate follicular growth, leading to functional cysts. | 1. Continue Monitoring: As many of these cysts are transient, continue with the planned ultrasound monitoring schedule (e.g., weekly or bi-weekly) to assess for spontaneous resolution.[1][7] 2. Hormonal Assessment: Measure serum estradiol levels. Elevated levels may be associated with functional cysts. 3. Documentation: Record the size, number, and characteristics (simple vs. complex) of the cysts in the study records. 4. Protocol Consideration: If cysts are consistently forming and interfering with experimental endpoints, consider modifying the protocol to initiate this compound in the mid-luteal phase for future cohorts.[3] |
| Underlying Participant Condition: The subject may have an undiagnosed condition predisposing them to cysts, such as Polycystic Ovarian Syndrome (PCOS). | 1. Review Baseline Data: Re-examine the participant's baseline hormonal profiles and ovarian morphology if available. 2. Exclusion Criteria: For future studies, consider refining exclusion criteria to screen for conditions like PCOS if the presence of cysts would be a significant confounding factor. |
| Incorrect Dosing or Administration: While less common, errors in dosing could potentially alter the hormonal response. | 1. Verify Dosing and Administration: Confirm that the correct dose of this compound was administered according to the protocol and that the administration technique (e.g., nasal spray) was performed correctly. |
Data Presentation
Table 1: Incidence of Ovarian Cyst Formation with GnRH Agonist Therapy in Different Clinical Contexts
| Study/Source | GnRH Agonist(s) | Patient Population | Incidence of Ovarian Cysts | Notes |
| Pfizer Medical - SYNAREL® (this compound acetate) | This compound | Women with endometriosis | Not specified, but reported to occur in the first two months of therapy. | Many events occurred in women with polycystic ovarian disease.[7] |
| ResearchGate - Qublan et al. | Not specified | IVF patients | 9.3% | Cysts were defined as ≥15 mm.[4] |
| PubMed - Feldberg et al. (1989) | Decapeptyl and Buserelin | IVF-ET cases | 29.2% (Decapeptyl), 22.7% (Buserelin) | Solitary ovarian cysts developed during the down-regulation phase. |
Experimental Protocols
Protocol 1: In Vivo Induction and Monitoring of Ovarian Cysts in a Rodent Model with a GnRH Agonist
-
Objective: To induce the formation of functional ovarian cysts in a rodent model (e.g., female Sprague-Dawley rats) using a GnRH agonist to study their pathophysiology and the effects of this compound.
-
Materials:
-
GnRH agonist (e.g., Leuprolide Acetate, as a proxy for this compound's initial flare effect)
-
Saline solution (vehicle control)
-
Animal housing and handling equipment
-
High-resolution ultrasound system with a small animal probe
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (for hormonal assays)
-
Histology equipment (formalin, paraffin, microtome, slides, stains)
-
-
Methodology:
-
Animal Acclimatization: Acclimatize adult female rats with regular estrous cycles for at least two weeks. Monitor cyclicity via vaginal smears.
-
Grouping: Randomly assign animals to a control group (vehicle administration) and a treatment group (GnRH agonist administration).
-
GnRH Agonist Administration: On the day of estrus, administer a single subcutaneous injection of the GnRH agonist at a dose known to induce a superovulatory response (this mimics the initial flare-up). The control group receives a saline injection.
-
Ultrasound Monitoring:
-
Perform baseline transabdominal ultrasound on anesthetized animals prior to injection to document normal ovarian morphology.
-
Conduct follow-up ultrasounds at 24, 48, and 72 hours post-injection, and then weekly for up to 4-6 weeks to monitor for the development, growth, and potential regression of cystic structures.
-
Measure ovarian volume and the diameter of any cystic follicles.
-
-
Hormonal Analysis:
-
Collect blood samples at baseline and at specified time points post-injection (e.g., 2, 8, 24 hours, and weekly) via tail vein or saphenous vein.
-
Process blood to obtain serum and store at -80°C.
-
Analyze serum for LH, FSH, estradiol, and progesterone levels using ELISA or radioimmunoassay to correlate hormonal changes with cyst development.
-
-
Histopathological Analysis:
-
At the end of the study period, euthanize the animals.
-
Excise the ovaries, weigh them, and fix them in 10% neutral buffered formalin.
-
Process the tissues for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
Examine the sections under a microscope to characterize the morphology of any cysts (e.g., follicular, luteal) and the overall ovarian architecture.
-
-
Mandatory Visualization
Caption: Signaling pathway of this compound's effect on the Hypothalamic-Pituitary-Gonadal axis.
Caption: Experimental workflow for studying this compound-induced ovarian cyst formation.
References
- 1. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
- 2. Attributes | Graphviz [graphviz.org]
- 3. DOT | Graphviz [graphviz.org]
- 4. researchgate.net [researchgate.net]
- 5. Administration of nasal this compound as compared with oral danazol for endometriosis. A multicenter double-blind comparative clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. brieflands.com [brieflands.com]
- 9. Ovarian cyst formation: a complication of gonadotropin-releasing hormone agonist therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Nafarelin and Leuprolide Acetate in In Vitro Fertilization (IVF) Protocols
For researchers and drug development professionals navigating the landscape of assisted reproductive technologies (ART), the choice of gonadotropin-releasing hormone (GnRH) agonist is a critical step in optimizing IVF outcomes. This guide provides an objective comparison of two commonly used GnRH agonists, nafarelin and leuprolide acetate, focusing on their performance in IVF protocols, supported by experimental data.
Mechanism of Action: GnRH Agonists in IVF
Both this compound and leuprolide acetate are synthetic analogs of the naturally occurring gonadotropin-releasing hormone.[1][2] In IVF protocols, their primary role is to prevent a premature luteinizing hormone (LH) surge, which could otherwise lead to the untimely release of oocytes and cycle cancellation.[1][3] This is achieved through a process of pituitary desensitization.
Initially, GnRH agonists cause a "flare" effect, a transient increase in the secretion of follicle-stimulating hormone (FSH) and LH from the pituitary gland.[2][4][5] However, with continued administration, the pituitary receptors for GnRH become down-regulated and desensitized.[2][4] This leads to a profound suppression of endogenous gonadotropin release, placing the ovaries in a controlled state, ready for stimulation with exogenous gonadotropins.[4][6]
Performance and Clinical Outcomes: A Data-Driven Comparison
Multiple clinical studies and a comprehensive meta-analysis have compared the efficacy of this compound and leuprolide acetate in IVF protocols. The general consensus is that both drugs demonstrate comparable efficacy in terms of key pregnancy outcomes.[7][8][9]
A meta-analysis of nine randomized controlled trials, encompassing 1,014 women, found that pregnancy rates per embryo transfer with this compound were equivalent to those achieved with other GnRH agonists, including leuprolide.[7][9][10] This analysis also showed no significant differences in several intermediate IVF outcomes, such as fertilization rates, the number of oocytes retrieved, and peak estradiol concentrations.[7][9][10]
However, some studies suggest potential advantages for this compound in terms of gonadotropin requirements and the number of embryos available for cryopreservation. One randomized clinical trial found that patients receiving this compound required significantly less human menopausal gonadotropin (hMG) and had a significantly greater number of embryos frozen for later transfer compared to those receiving leuprolide acetate.[11] Another study also noted that women treated with this compound required fewer ampoules of hMG/FSH for ovarian stimulation and fewer days of stimulation.[7][10]
Quantitative Data Summary
| Outcome Measure | This compound Acetate | Leuprolide Acetate | Key Findings | Citations |
| Clinical Pregnancy Rate (per cycle) | 16.3% | 21.4% | No statistically significant difference. | [12] |
| Pregnancy Rate (per embryo transfer) | 32% | 32% | Equivalent pregnancy rates. | [13] |
| Mean Number of Oocytes Retrieved | Not significantly different | Not significantly different | Comparable number of oocytes retrieved. | [7][8][13] |
| Fertilization Rate | Not significantly different | Not significantly different | Similar fertilization rates. | [7][8][13] |
| Cycle Cancellation Rate | 5% | 6% | No statistically significant difference. | [13] |
| hMG/FSH Requirement | Significantly lower | Higher | This compound may reduce the total gonadotropin dosage required. | [10][11] |
| Number of Embryos Frozen | Significantly higher | Lower | This compound may result in a greater number of surplus embryos for cryopreservation. | [11] |
Experimental Protocols
The administration and dosage of this compound and leuprolide acetate differ, which may influence patient preference and clinical management.
This compound Acetate: Typically administered as a nasal spray.[14] A common dosage for IVF protocols is 400-800 micrograms per day, often divided into two daily doses.[12][15]
Leuprolide Acetate: Administered via subcutaneous injection.[11] A standard dose in a long protocol is 1 mg/day, which may be reduced after pituitary suppression is achieved.[8][16]
Standard Long Down-Regulation Protocol Workflow
The "long protocol" is a frequently used regimen for both this compound and leuprolide acetate.[17][18]
Signaling Pathway of GnRH Agonists
GnRH agonists exert their effects by binding to GnRH receptors on the pituitary gonadotroph cells. This interaction initially stimulates the synthesis and release of LH and FSH. However, the continuous presence of the agonist leads to receptor desensitization and down-regulation, ultimately suppressing gonadotropin secretion.
Conclusion
Both this compound and leuprolide acetate are effective GnRH agonists for pituitary suppression in IVF protocols, with comparable clinical pregnancy rates and overall IVF outcomes. The choice between the two may be influenced by factors such as the route of administration, potential differences in gonadotropin requirements, and patient convenience. The intranasal administration of this compound may be preferred by patients who are averse to injections. Furthermore, the potential for reduced gonadotropin dosage with this compound could have cost implications for a treatment cycle, a factor that warrants consideration in clinical practice. Further large-scale, prospective, randomized trials would be beneficial to definitively delineate any subtle, yet clinically significant, differences between these two widely used medications.
References
- 1. drmelihaygun.com [drmelihaygun.com]
- 2. Gonadotropin-releasing hormone agonist - Wikipedia [en.wikipedia.org]
- 3. Clinical and Molecular Effects of GnRH Agonist and Antagonist on The Cumulus Cells in The In Vitro Fertilization Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. progyny.com [progyny.com]
- 5. cnyfertility.com [cnyfertility.com]
- 6. Fertility Preservation Using GnRH Agonists: Rationale, Possible Mechanisms, and Explanation of Controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison between this compound and leuprolide acetate for in vitro fertilization: preliminary clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Efficacy of this compound in assisted reproductive technology: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound versus leuprolide in ovulation induction for in vitro fertilization: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound acetate for pituitary suppressions in in-vitro fertilisation cycles--a Singaporean experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of this compound in assisted reproductive technology: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. invitra.com [invitra.com]
- 15. nps.org.au [nps.org.au]
- 16. Routine pituitary suppression with leuprolide before ovarian stimulation for oocyte retrieval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. txfertility.com [txfertility.com]
- 18. advancedfertility.com [advancedfertility.com]
A Head-to-Head Comparison of Nafarelin and Buserelin for Researchers
An In-Depth Guide to Two Prominent GnRH Agonists in Clinical and Preclinical Research
For researchers and drug development professionals navigating the landscape of Gonadotropin-Releasing Hormone (GnRH) agonists, a clear understanding of the subtle yet significant differences between available options is paramount. This guide provides a comprehensive head-to-head comparison of two widely used GnRH agonists, Nafarelin and Buserelin. By delving into their performance, supported by experimental data, and outlining detailed protocols, this document serves as a critical resource for informed decision-making in research applications, particularly in the fields of reproductive medicine and oncology.
Mechanism of Action: A Shared Pathway with Nuanced Differences
Both this compound and Buserelin are synthetic analogues of the naturally occurring gonadotropin-releasing hormone. Their primary mechanism of action involves binding to and initially stimulating the GnRH receptors in the anterior pituitary gland. This initial agonistic activity leads to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), often referred to as a "flare-up" effect. However, continuous administration of either drug leads to the downregulation and desensitization of the GnRH receptors. This sustained receptor occupancy ultimately results in a profound suppression of LH and FSH secretion, leading to a state of hypogonadotropic hypogonadism and a significant reduction in the production of gonadal steroids such as estrogen and testosterone. This reversible "medical castration" is the therapeutic basis for their use in conditions like endometriosis, uterine fibroids, and hormone-dependent cancers.
Below is a diagram illustrating the common signaling pathway for GnRH agonists like this compound and Buserelin.
Head-to-Head Performance in In Vitro Fertilization (IVF)
This compound and Buserelin are frequently employed in controlled ovarian hyperstimulation protocols for IVF to prevent a premature LH surge. Clinical studies have compared their efficacy in this setting, with key performance indicators being pregnancy rates, number of oocytes retrieved, and hormonal suppression.
| Parameter | This compound | Buserelin | Reference |
| Clinical Pregnancy Rate (per cycle) | 22% - 31% | 24% - 31% | [1][2][3] |
| Clinical Pregnancy Rate (per transfer) | 28.8% - 39% | 32.1% - 39% | [1][2][3] |
| Mean No. of Oocytes Retrieved | 11.0 - 12.1 | 13.0 - 12.5 | [3][4] |
| Fertilization Rate | ~49.9% | ~45.1% | [4] |
| Days of Gonadotropin Stimulation | Significantly fewer than Buserelin | Significantly more than this compound | [1][2] |
| Peak Estradiol Levels | Significantly higher than Buserelin | Significantly lower than this compound | [1] |
Comparative Efficacy in Endometriosis
Both drugs are effective in reducing the symptoms and extent of endometriotic lesions by inducing a hypoestrogenic state.
| Parameter | This compound | Buserelin | Reference |
| Reduction in Endometriosis Score | Significant reduction, comparable to Danazol | Significant reduction | [5] |
| Symptom Relief (Pelvic Pain, Dysmenorrhea) | Significant improvement | Significant improvement | [5] |
Pharmacokinetic and Pharmacodynamic Profile
| Parameter | This compound | Buserelin | Reference |
| Bioavailability (Intranasal) | 2.8% | 2.5% - 3.3% | |
| Elimination Half-life | 2.5 - 3 hours | 72 - 80 minutes | |
| Protein Binding | 80% | 15% | |
| Potency | Considered to have a relatively high potency | Potent GnRH agonist | [6] |
Adverse Effect Profile
The side effects of both this compound and Buserelin are primarily related to the induced hypoestrogenic state.
| Side Effect | This compound | Buserelin | Reference |
| Hot Flashes | Common | Common | [7] |
| Headaches | Common | Common | [7] |
| Vaginal Dryness | Common | Common | [7] |
| Decreased Libido | Common | Common | [7] |
| Nasal Irritation | More frequent with intranasal administration | Less frequent with intranasal administration | [8] |
| Allergic Nasal Reactions | Statistically significantly greater incidence in some studies | Lower incidence compared to this compound | [8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental workflows for the use of this compound and Buserelin in a long IVF protocol.
Detailed Methodology for a Comparative IVF Study
1. Patient Selection:
-
Inclusion Criteria: Infertile women aged 25-38 years with regular menstrual cycles (25-35 days), normal baseline FSH and LH levels, and a body mass index (BMI) between 18 and 29 kg/m ².[9]
-
Exclusion Criteria: Polycystic ovary syndrome, severe endometriosis (stage III-IV), previous poor response to ovarian stimulation, and any contraindications to GnRH agonist therapy.[9]
2. Randomization:
-
Patients are randomly assigned to either the this compound or Buserelin treatment group using a computer-generated randomization list. The study is often single-blinded, where the patient is unaware of the treatment allocation.[1]
3. Treatment Protocol (Long Protocol):
-
Downregulation Phase:
-
This compound Group: Intranasal this compound (e.g., 400 µg twice daily) is initiated in the mid-luteal phase (approximately day 21) of the preceding menstrual cycle.[1]
-
Buserelin Group: Intranasal Buserelin (e.g., 200 µg five times daily) is initiated in the mid-luteal phase of the preceding menstrual cycle.[1]
-
Pituitary suppression is confirmed after approximately 10-14 days by measuring serum estradiol levels (target < 50 pg/mL) and performing a transvaginal ultrasound to ensure no ovarian cysts are present.[10]
-
-
Stimulation Phase:
-
Once downregulation is confirmed, ovarian stimulation is commenced with human menopausal gonadotropin (hMG) or recombinant follicle-stimulating hormone (rFSH) at a starting dose of 150-225 IU/day, adjusted based on follicular response.[11]
-
This compound or Buserelin administration is continued at the same dosage throughout the stimulation phase.
-
-
Monitoring:
-
Follicular growth is monitored by transvaginal ultrasound every 2-3 days, starting from day 5 of stimulation.
-
Serum estradiol levels are measured on the day of hCG administration.
-
-
Ovulation Trigger:
-
When at least three follicles reach a mean diameter of 18 mm, human chorionic gonadotropin (hCG) (e.g., 10,000 IU) is administered to trigger final oocyte maturation.
-
-
Oocyte Retrieval and Embryo Transfer:
-
Oocyte retrieval is performed via transvaginal ultrasound-guided aspiration 34-36 hours after hCG administration.
-
Oocytes are fertilized in vitro, and embryo transfer is typically performed 2-5 days after oocyte retrieval.
-
4. Hormone Analysis:
-
Serum concentrations of LH, FSH, and estradiol are measured using commercially available immunoassays (e.g., chemiluminescence or radioimmunoassay).
5. Outcome Measures:
-
Primary Outcomes: Clinical pregnancy rate per initiated cycle and per embryo transfer.
-
Secondary Outcomes: Number of oocytes retrieved, fertilization rate, implantation rate, and incidence of ovarian hyperstimulation syndrome (OHSS).
Conclusion
Both this compound and Buserelin are effective GnRH agonists with broad applications in reproductive medicine and other hormone-dependent conditions. While their overall efficacy in terms of clinical pregnancy rates in IVF appears comparable, there are notable differences in their pharmacokinetic profiles and their impact on ovarian stimulation dynamics. This compound may require fewer days of gonadotropin stimulation and result in higher peak estradiol levels, which could be advantageous in certain patient populations. Conversely, Buserelin has been associated with a higher number of oocytes retrieved in some studies. The choice between these two agents should be guided by the specific research question, the desired hormonal response, and patient-specific factors. This guide provides a foundational framework for researchers to design and interpret studies involving these two important therapeutic agents.
References
- 1. A prospective randomized single-blind comparative trial of this compound acetate with buserelin in long-protocol gonadotrophin-releasing hormone analogue controlled in-vitro fertilization cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. A prospective randomized comparison of two gonadotrophin-releasing hormone agonists, this compound acetate and buserelin acetate, in in-vitro fertilization-embryo transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of buserelin and this compound in IVF cycles and in subsequent frozen-thawed embryo transfer cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Intranasal this compound versus buserelin (short protocol) for controlled ovarian hyperstimulation before in vitro fertilization: a prospective clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of this compound in assisted reproductive technology: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Clinical evaluation of three different gonadotrophin-releasing hormone analogues in an IVF programme: a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gonadotropin-Releasing Hormone (GnRH) Agonist Protocol Improves Pregnancy Outcomes During In Vitro Fertilization (IVF) and Intracytoplasmic Sperm Injection (ICSI) Treatment in Young Infertile Women: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mild IVF using GnRH agonist long protocol is possible: Comparing stimulations with 100 IU vs. 150 IU recombinant FSH as starting dose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The long protocol of administration of gonadotropin-releasing hormone agonist is superior to the short protocol for ovarian stimulation for in vitro fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Nafarelin's Effectiveness in Primate Models: A Comparative Guide
For researchers and drug development professionals, selecting the appropriate gonadotropin-releasing hormone (GnRH) agonist for primate models is a critical decision. This guide provides an objective comparison of Nafarelin with other commonly used GnRH agonists, supported by available experimental data from primate and human studies. The information presented aims to assist in the selection of the most suitable compound for specific research applications, from modeling hormonal-dependent diseases to reproductive toxicology studies.
Mechanism of Action: A Shared Pathway
This compound, like other GnRH agonists such as leuprolide, buserelin, and triptorelin, is a synthetic analog of the naturally occurring gonadotropin-releasing hormone. These agonists initially stimulate the pituitary gland, causing a transient "flare" in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. However, with continuous administration, they lead to downregulation and desensitization of the GnRH receptors in the pituitary. This sustained action ultimately suppresses the release of LH and FSH, leading to a significant reduction in gonadal steroid production, including estrogen and testosterone.[1] This reversible suppression of the hypothalamic-pituitary-gonadal axis is the therapeutic basis for their use in various clinical and research settings.
Comparative Efficacy: Insights from Primate and Human Studies
Direct head-to-head comparative studies of this compound with other GnRH agonists in primate models are limited in the published literature. However, by synthesizing data from individual primate studies and relevant human clinical trials, we can draw informative comparisons.
Ovarian Suppression
This compound has been shown to effectively suppress ovarian function in women in a dose-dependent manner.[2] Daily intranasal doses of 250 or 1000 micrograms reliably inhibit ovulation.[2] In primate models, other GnRH agonists have also demonstrated robust ovarian suppression. For instance, a single 4.7 mg deslorelin implant can suppress estrogen and progesterone production in female rhesus macaques for at least six months.[3] Similarly, buserelin has been used to suppress ovarian function in stump-tailed macaques.[3] While direct primate comparisons with this compound are unavailable, the data suggests that multiple GnRH agonists can achieve effective ovarian suppression in primates, with the choice potentially depending on the desired duration and route of administration.
Testosterone Suppression
In male rhesus monkeys, treatment with a GnRH agonist has been shown to suppress the postnatal testosterone surge, impacting penile development.[4] Another GnRH agonist, deslorelin, has been shown to safely suppress testosterone secretion in male rhesus macaques, although the time to and duration of suppression can vary individually.[5][6] Human studies comparing this compound and leuprolide for the treatment of endometriosis have shown both to be effective in reducing symptoms associated with elevated estrogen levels.[7][8] While not a direct measure of testosterone suppression, this indicates a comparable systemic effect on gonadal steroidogenesis.
Endometriosis Treatment
Non-human primates, particularly those that menstruate like rhesus monkeys and baboons, are considered the best animal models for studying endometriosis.[9][10] Leuprolide has been used to effectively treat endometriosis in a rhesus macaque, leading to the cessation of menstrual cycles and clinical improvement.[11] In human clinical trials, this compound has been shown to be as effective as danazol and leuprolide in alleviating the symptoms and signs of endometriosis.[7][8][12][13] Given the physiological similarities in the reproductive systems of humans and non-human primates, it is reasonable to extrapolate that this compound would demonstrate similar efficacy in a primate model of endometriosis.
Data Presentation: Quantitative Comparison of GnRH Agonists
The following table summarizes key quantitative data for various GnRH agonists, primarily from human studies due to the scarcity of direct comparative primate data. This information can serve as a valuable reference for selecting an appropriate agonist and designing experimental protocols.
| Feature | This compound | Leuprolide | Buserelin | Triptorelin | Deslorelin |
| Primary Route of Administration | Intranasal | Intramuscular, Subcutaneous | Intranasal, Subcutaneous | Intramuscular | Subcutaneous Implant |
| Common Human Dosage (Endometriosis) | 200-400 µg twice daily[14] | 3.75 mg monthly depot[7] | 300 µg 2-3 times daily (intranasal) | 3.75 mg every 28 days | 4.7 mg implant[3] |
| Time to Ovarian Suppression (Humans) | Dose-dependent, within weeks[2] | Approx. 2-4 weeks[15] | Approx. 2-3 weeks | Approx. 3-4 weeks[16] | Within 6 days (Rhesus Macaques)[3] |
| Testosterone Suppression (Primates) | Data limited | Effective in rhesus macaques[5][6] | Effective in stump-tailed macaques[3] | Data limited | Effective in rhesus macaques[5][6] |
| Reported Side Effects (Humans) | Hot flashes, decreased bone density[12] | Hot flashes, decreased bone density[7] | Hot flashes | Hot flashes, injection site reactions[16] | Data limited in humans for this indication |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. Below are representative experimental protocols for the administration of GnRH agonists in primate models.
Protocol 1: Intranasal Administration of this compound for Ovarian Function Testing
-
Objective: To assess pituitary-ovarian function.
-
Animal Model: Rhesus macaques (Macaca mulatta).
-
Procedure:
-
Acclimatize animals to handling and the nasal administration device.
-
Administer a single intranasal dose of this compound.
-
Collect serial blood samples at baseline and at specified time points post-administration.
-
Analyze plasma/serum for LH, FSH, estradiol, and progesterone concentrations.
-
-
Reference: This protocol is adapted from human studies on pituitary-ovarian function testing using this compound.[17]
Protocol 2: Subcutaneous Implantation of Deslorelin for Long-Term Hormonal Suppression
-
Objective: To achieve sustained suppression of reproductive hormones.
-
Animal Model: Female Rhesus macaques (Macaca mulatta).
-
Procedure:
-
Sedate the animal.
-
Implant a 4.7 mg deslorelin implant subcutaneously in the interscapular region.
-
Monitor for cessation of menses.
-
Collect periodic blood samples to measure serum estradiol and progesterone levels to confirm suppression.
-
-
Reference: Based on a study of hormonal suppression in female rhesus macaques.[3]
Protocol 3: Controlled Ovarian Stimulation using a GnRH Agonist in Macaques
-
Objective: To induce the growth of multiple ovarian follicles for oocyte collection.
-
Animal Model: Cynomolgus macaques (Macaca fascicularis).
-
Procedure:
-
Initiate treatment with a GnRH agonist (e.g., leuprolide) to downregulate pituitary function.
-
Administer exogenous gonadotropins (e.g., FSH) to stimulate follicular growth.
-
Monitor follicular development via ultrasound and serum estradiol levels.
-
Induce oocyte maturation with human chorionic gonadotropin (hCG).
-
Perform oocyte retrieval 34-36 hours post-hCG administration.
-
-
Reference: This is a general protocol for controlled ovarian stimulation in macaques.[18]
Mandatory Visualizations
GnRH Agonist Signaling Pathway
Caption: Signaling pathway of GnRH agonists in pituitary gonadotropes.
Experimental Workflow for Evaluating GnRH Agonist Efficacy in Primates
Caption: General experimental workflow for GnRH agonist studies in primates.
References
- 1. benchchem.com [benchchem.com]
- 2. Dose-dependent inhibition of pituitary-ovarian function during administration of a gonadotropin-releasing hormone agonistic analog (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hormonal Suppression in Female Rhesus Macaques (Macaca mulatta) Implanted Subcutaneously with Deslorelin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Manipulation of postnatal testosterone levels affects phallic and clitoral development in infant rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Deslorelin on Testosterone Secretion and Testicular Volume in Male Rhesus Macaques (Macaca mulatta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Deslorelin on Testosterone Secretion and Testicular Volume in Male Rhesus Macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. This compound vs. leuprolide acetate depot for endometriosis. Changes in bone mineral density and vasomotor symptoms. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endometriosis - Wikipedia [en.wikipedia.org]
- 10. Primate model research for endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of leuprolide to treat endometriosis in a rhesus macaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of this compound in the treatment of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound for endometriosis: a large-scale, danazol-controlled trial of efficacy and safety, with 1-year follow-up. The this compound European Endometriosis Trial Group (NEET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Retreatment with this compound for recurrent endometriosis symptoms: efficacy, safety, and bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Leuprorelin as a Treatment for Endometriosis | Embryo Project Encyclopedia [embryo.asu.edu]
- 16. Randomized, double-blind, dose-escalation trial of triptorelin for ovary protection in childhood-onset systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Use of this compound for testing pituitary-ovarian function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A controlled ovarian stimulation procedure suitable for cynomolgus macaques - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nafarelin and Triptorelin for Ovulation Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of nafarelin and triptorelin, two gonadotropin-releasing hormone (GnRH) agonists, for the application of ovulation induction in assisted reproductive technologies (ART). This analysis is based on available clinical data, focusing on efficacy, safety, and patient-reported outcomes. Detailed experimental protocols and a visualization of the underlying signaling pathway are included to support further research and development.
Mechanism of Action: GnRH Agonist Signaling Pathway
This compound and triptorelin are synthetic analogs of the naturally occurring gonadotropin-releasing hormone.[1] They function by initially stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), a phenomenon known as the "flare-up" effect.[1] However, with continuous administration, these agonists lead to a sustained downregulation of GnRH receptors in the pituitary. This desensitization ultimately suppresses the release of LH and FSH, preventing a premature LH surge and allowing for controlled ovarian stimulation.[1][2]
Comparative Efficacy and Clinical Outcomes
Direct, large-scale, head-to-head clinical trials comparing this compound and triptorelin for the entire duration of ovulation induction are limited. However, a meta-analysis of nine randomized controlled trials (RCTs) assessed the efficacy of this compound compared to other GnRH agonists, including a small cohort of 14 patients treated with triptorelin.[3][4] The findings from this meta-analysis, along with other relevant studies, are summarized below.
Table 1: Comparison of Clinical Outcomes
| Outcome Measure | This compound | Triptorelin | Notes |
| Pregnancy Rate per Embryo Transfer | 32% | Not available from direct comparison | The meta-analysis found no statistically significant difference in pregnancy rates between this compound and other GnRH agonists combined.[5] |
| Number of Oocytes Retrieved | No significant difference | No significant difference | The meta-analysis indicated no statistically significant difference in the mean number of oocytes retrieved compared to other GnRH agonists.[5] |
| Fertilization Rate | 85% (in patients >32 years) | Not available from direct comparison | A significantly higher fertilization rate was observed for this compound versus other GnRH agonists in older patients.[5] |
| Gonadotropin Requirement (HMG/FSH ampoules) | 28.9 | 34.8 (pooled with other agonists) | Women treated with this compound required significantly fewer ampoules of gonadotropins for ovarian stimulation.[4] |
| Days of Gonadotropin Stimulation | Significantly fewer | Not available from direct comparison | Patients on this compound required fewer days of stimulation compared to other GnRH agonists.[4] |
Experimental Protocols
The following sections detail typical experimental protocols for ovulation induction using this compound and triptorelin, primarily based on the "long protocol."
This compound (Intranasal Administration)
A common protocol for this compound involves pituitary downregulation starting in the mid-luteal phase of the preceding menstrual cycle.
-
Pituitary Downregulation:
-
Controlled Ovarian Stimulation:
-
Once downregulation is achieved, commence ovarian stimulation with gonadotropins (e.g., recombinant FSH or hMG).[7]
-
The dosage of gonadotropins is individualized based on the patient's age, ovarian reserve, and previous response.[7]
-
Continue this compound administration at the same dosage to prevent a premature LH surge.[6]
-
-
Monitoring:
-
Monitor follicular growth via transvaginal ultrasound every 2-3 days.
-
Measure serum estradiol levels as required.
-
-
Triggering of Ovulation:
-
When at least two to three lead follicles reach a mean diameter of 17-18 mm, administer human chorionic gonadotropin (hCG) to trigger final oocyte maturation.
-
Discontinue this compound administration after the hCG injection.
-
-
Oocyte Retrieval:
-
Perform oocyte retrieval 34-36 hours after the hCG injection.
-
Triptorelin (Subcutaneous Injection)
The long protocol with triptorelin follows a similar timeline, with the primary difference being the route of administration.
-
Pituitary Downregulation:
-
Controlled Ovarian Stimulation:
-
After confirming downregulation, begin ovarian stimulation with gonadotropins.[7]
-
Continue daily triptorelin injections to maintain pituitary suppression.
-
-
Monitoring:
-
Identical to the this compound protocol, with regular ultrasound and hormonal monitoring.
-
-
Triggering of Ovulation:
-
Administer hCG when follicles reach maturity.
-
Discontinue triptorelin after the hCG injection.
-
-
Oocyte Retrieval:
-
Perform oocyte retrieval 34-36 hours post-hCG administration.
-
Safety and Patient Acceptability
Both this compound and triptorelin are generally well-tolerated, with most side effects being hypoestrogenic in nature due to the suppression of ovarian steroidogenesis.[3][4]
Table 2: Adverse Effects and Patient Satisfaction
| Aspect | This compound | Triptorelin | Notes |
| Common Adverse Effects | Hot flushes, headaches, vaginal dryness, decreased libido, nasal irritation.[5][9] | Hot flushes, headaches, vaginal dryness, decreased libido, injection site reactions. | Side effect profiles are largely similar and related to low estrogen levels.[3][4] |
| Ovarian Hyperstimulation Syndrome (OHSS) | Hospitalization for OHSS was reported in 4% of patients in one RCT.[5] | Hospitalization for OHSS was reported in 7% of patients in the same RCT.[5] | The data is from a small patient cohort and should be interpreted with caution. |
| Patient Satisfaction | Significantly higher | Lower | In one RCT, 91% of patients reported satisfaction with this compound compared to 36% with triptorelin (p<0.001), likely due to the non-invasive nasal administration.[5] |
Conclusion
Based on the available evidence, both this compound and triptorelin are effective GnRH agonists for pituitary downregulation in ovulation induction protocols. The meta-analysis by Wong et al. suggests that this compound may be associated with a lower requirement for gonadotropins and a shorter duration of stimulation compared to other GnRH agonists, which could have cost implications.[4] A significant advantage for this compound appears to be in patient satisfaction, with a strong preference for the intranasal spray over subcutaneous injections.[5]
However, it is crucial to acknowledge the limitations of the current data, particularly the small number of patients in the triptorelin arm of the most direct comparative analysis.[3][4] Further large-scale, head-to-head randomized controlled trials are warranted to provide a more definitive comparison of the efficacy and safety of this compound and triptorelin for ovulation induction. Researchers and clinicians should consider the trade-offs between the potential for improved patient comfort with this compound and the established use of injectable formulations like triptorelin.
References
- 1. Gonadotropin-releasing hormone agonist - Wikipedia [en.wikipedia.org]
- 2. Gonadotrophin-releasing hormone (GnRH) and GnRH agonists: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound in assisted reproductive technology: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Efficacy of this compound in assisted reproductive technology: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. nps.org.au [nps.org.au]
- 7. ivf-embryo.gr [ivf-embryo.gr]
- 8. Comparison of pregnancy outcome in half-dose Triptorelin and short-acting Decapeptyl in long protocol in ART cycles: A randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Nasal Spray: MedlinePlus Drug Information [medlineplus.gov]
A Comparative Analysis of Nafarelin's Efficacy on Pregnancy Rates in Assisted Reproductive Technology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study analysis of Nafarelin's impact on pregnancy rates, particularly within the context of Assisted Reproductive Technology (ART). It offers an objective comparison with alternative treatments, supported by experimental data, to inform research and clinical decisions.
I. Quantitative Analysis of Pregnancy Rates
The following tables summarize key performance indicators of this compound in comparison to other Gonadotropin-Releasing Hormone (GnRH) agonists and Danazol, based on data from multiple clinical trials.
Table 1: Comparison of this compound and Other GnRH Agonists in IVF Cycles
| Outcome Measure | This compound | Other GnRH Agonists (Buserelin, Triptorelin, Leuprolide) |
| Clinical Pregnancy Rate per Embryo Transfer | Equivalent to other GnRH agonists[1][2][3][4] | Equivalent to this compound[1][2][3][4] |
| Fertilization Rate | Comparable to other GnRH agonists[1][2][3] | Comparable to this compound[1][2][3] |
| Number of Oocytes Retrieved | Comparable to other GnRH agonists[1][2][3] | Comparable to this compound[1][2][3] |
| Cycle Cancellation Rate | Comparable to other GnRH agonists[1][2][3] | Comparable to this compound[1][2][3] |
| Days of Gonadotropin Stimulation | Fewer days required compared to other GnRH agonists[1][2][3] | More days required compared to this compound[1][2][3] |
| Total Gonadotropin (HMG/FSH) Dosage | Fewer ampoules required compared to other GnRH agonists[1][2][3] | More ampoules required compared to this compound[1][2][3] |
Table 2: Comparison of this compound and Leuprolide Acetate in an Asian IVF Population
| Outcome Measure | This compound Acetate (800 µg/d) | Leuprolide Acetate (0.5 mg/d) |
| Clinical Pregnancy Rate per Cycle | 16.3% | 21.4% |
Table 3: Comparison of this compound and Danazol for Endometriosis Treatment
| Outcome Measure | This compound (400-800 µg daily) | Danazol (600-800 mg daily) |
| Pregnancy Rates | As efficacious as Danazol | As efficacious as this compound |
II. Experimental Protocols
Below are detailed methodologies for typical experimental protocols involving this compound and its comparators in the context of IVF and endometriosis treatment.
A. This compound "Long Protocol" for In Vitro Fertilization (IVF)
This protocol is designed to suppress the patient's natural hormonal cycle before ovarian stimulation.
-
Downregulation Phase:
-
Initiation: this compound acetate nasal spray (e.g., Synarel) is typically initiated in the mid-luteal phase of the preceding menstrual cycle (around day 21).
-
Dosage: A common dosage is 400-800 µg daily, administered as one to two sprays per nostril, twice a day.
-
Duration: This phase continues for approximately 10-14 days.
-
Monitoring: Pituitary suppression is confirmed via blood tests (serum estradiol levels) and ultrasound (endometrial thickness and ovarian quiescence).
-
-
Ovarian Stimulation Phase:
-
Initiation: Once downregulation is confirmed, ovarian stimulation commences with gonadotropin injections (e.g., FSH or hMG). The this compound dosage may be reduced at this stage.
-
Dosage: The starting dose of gonadotropins is individualized based on the patient's age, ovarian reserve, and previous response.
-
Monitoring: Follicular growth is monitored every 2-3 days using transvaginal ultrasound and serum estradiol levels.
-
Duration: Stimulation typically continues for 8-12 days.
-
-
Triggering of Ovulation:
-
Criteria: When lead follicles reach a mean diameter of 18-20 mm, a single injection of human chorionic gonadotropin (hCG) is administered to trigger final oocyte maturation.
-
Timing: The hCG injection is precisely timed, as oocyte retrieval will occur 34-36 hours later.
-
-
Oocyte Retrieval and Fertilization:
-
Oocytes are retrieved via transvaginal ultrasound-guided aspiration.
-
The retrieved oocytes are then fertilized with sperm in the laboratory.
-
-
Embryo Transfer and Luteal Phase Support:
-
One or two embryos are transferred into the uterus 3-5 days after oocyte retrieval.
-
Luteal phase support with progesterone is initiated to prepare the uterine lining for implantation.
-
B. Leuprolide Acetate "Long Protocol" for IVF (Comparator)
The protocol for Leuprolide acetate is similar to the this compound long protocol, with the primary difference being the drug and its administration.
-
Downregulation Phase:
-
Initiation: Daily subcutaneous injections of Leuprolide acetate (e.g., Lupron) are started in the mid-luteal phase.
-
Dosage: A typical dose is 0.5-1 mg daily.
-
-
Ovarian Stimulation, Ovulation Trigger, Oocyte Retrieval, and Embryo Transfer:
-
These phases follow the same principles and procedures as the this compound protocol, with adjustments in medication dosages and monitoring as per the specific clinical context.
-
C. This compound Protocol for Endometriosis Treatment
-
Initiation: Treatment with this compound acetate nasal spray is typically started between days 2 and 4 of the menstrual cycle.
-
Dosage: The standard dose is 400 µg daily (one spray in one nostril in the morning and one spray in the other nostril in the evening). This may be increased to 800 µg daily if amenorrhea is not achieved.
-
Duration: The recommended duration of treatment is typically 6 months.
D. Danazol Protocol for Endometriosis Treatment (Comparator)
-
Initiation: Danazol is administered orally.
-
Dosage: The typical dosage ranges from 600 to 800 mg daily, divided into two doses.
-
Duration: Treatment duration is usually 6 months.
III. Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the mechanisms through which this compound and its alternatives exert their effects.
Caption: this compound's mechanism of action on the hypothalamic-pituitary-gonadal axis.
Caption: Typical workflow of an In Vitro Fertilization (IVF) cycle using a long GnRH agonist protocol.
References
- 1. Intranasal this compound versus buserelin (short protocol) for controlled ovarian hyperstimulation before in vitro fertilization: a prospective clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound in assisted reproductive technology: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. academic.oup.com [academic.oup.com]
A Comparative Analysis of Nafarelin's Side Effect Profile Against Other GnRH Agonists
For researchers and drug development professionals, a nuanced understanding of a drug's side effect profile is paramount for informed decision-making in clinical research. This guide provides a comparative study of the side effect profile of Nafarelin, a gonadotropin-releasing hormone (GnRH) agonist, against other commonly used alternatives such as Leuprolide, Goserelin, and Triptorelin. The information presented herein is supported by data from clinical trials and peer-reviewed studies.
The primary mechanism of action for GnRH agonists involves initial stimulation followed by downregulation of the pituitary-gonadal axis, leading to a hypoestrogenic or hypoandrogenic state.[1] Consequently, the majority of side effects associated with these drugs are related to sex hormone deficiency.[2]
Comparative Side Effect Incidence
Quantitative data on the incidence of common side effects for this compound and its alternatives are summarized in the table below. It is important to note that direct head-to-head comparative trials for all GnRH agonists are limited, and the presented data is compiled from various studies.
| Side Effect | This compound | Leuprolide | Goserelin | Triptorelin |
| Hot Flashes | ~90%[3][4] | 49-55%[5] | Up to 44%[6] | Common[7][8] |
| Headache | Frequent[3][9] | Common[10] | Common[11] | Common[8] |
| Decreased Libido | Frequent[3][9] | 3-10%[5] | Common[11] | Common[7][8] |
| Vaginal Dryness | Frequent[3][9] | N/A | Common[11] | N/A |
| Acne | 10% (pediatric)[3] | N/A | Common[11] | N/A |
| Emotional Lability | 6% (pediatric)[3] | Common[5] | Common[11] | Common[7] |
| Injection Site Reaction | N/A (Nasal Spray) | 4-15%[5] | Common[12] | Common[8] |
| Nasal Irritation | ~10%[3] | N/A | N/A | N/A |
| Bone Density Loss | Small, potentially irreversible loss[3] | Can occur[10] | Can occur[11] | Can occur with long-term use[7] |
| Mood Swings | Common[4] | Common[5] | Common[11] | Common[7] |
Note: The percentages and prevalence descriptions are based on available data from various clinical trials and may not be directly comparable due to differences in study populations, dosages, and methodologies.
A prospective, randomized, double-blind study comparing intranasal this compound with intramuscular Leuprolide acetate depot for endometriosis found that while both were equally effective, Leuprolide recipients experienced significantly more bone mineral density loss and a higher incidence of both subjective and objectively measured hot flushes.[13]
Experimental Protocols
The data presented in this guide are derived from clinical trials with specific methodologies. Below are summaries of typical experimental protocols for evaluating the side effect profiles of GnRH agonists.
Protocol for Comparative Study of this compound and Leuprolide in Endometriosis
-
Study Design: A multicenter, prospective, randomized, double-placebo, double-blind study.[13]
-
Patient Population: Subjects with symptoms and signs of endometriosis and bone mineral density (BMD) within the age-appropriate normal range.[13]
-
Treatment Arms:
-
Group 1: 99 subjects received this compound (200 micrograms twice daily, intranasally) and a placebo injection once monthly for 6 months.[13]
-
Group 2: 93 subjects received Leuprolide acetate depot injections (3.75 mg once monthly, intramuscularly) and a placebo nasal spray twice daily for 6 months.[13]
-
-
Outcome Measures:
-
Follow-up: Subjects were monitored throughout the 6-month treatment period and for six months post-treatment.[13]
General Protocol for Assessing GnRH Agonist Side Effects in Clinical Trials
-
Study Design: Randomized, double-blind, placebo-controlled or active-comparator trials.[14]
-
Patient Population: Clearly defined inclusion and exclusion criteria based on the indication (e.g., prostate cancer, endometriosis, central precocious puberty).[15]
-
Data Collection:
-
Adverse Event Reporting: Spontaneous reporting by patients and active solicitation by investigators at regular intervals. Severity and relationship to the study drug are assessed.
-
Validated Questionnaires: Use of standardized questionnaires to assess quality of life and specific symptoms (e.g., hot flash diaries, sexual function inventories).
-
Objective Measurements: Bone mineral density scans (e.g., DEXA), and laboratory tests for hormonal levels (testosterone, estradiol).[15]
-
-
Monitoring: Regular follow-up visits to monitor for both expected and unexpected adverse events.[15]
Mandatory Visualization
Signaling Pathway of GnRH Agonists
The following diagram illustrates the mechanism of action of GnRH agonists on the pituitary gland, leading to an initial surge and subsequent downregulation of gonadotropin release.
Caption: GnRH agonist signaling pathway leading to hormonal suppression.
Experimental Workflow for Side Effect Assessment
The diagram below outlines a typical workflow for assessing the side effect profile of a GnRH agonist in a clinical trial setting.
Caption: Generalized workflow for a clinical trial assessing GnRH agonist side effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Gonadotropin-releasing hormone agonist - Wikipedia [en.wikipedia.org]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. Side Effects of Synarel (this compound): Interactions & Warnings [medicinenet.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. zoladexhcp.com [zoladexhcp.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. Triptorelin: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. What Are Side Effects of Leuprolide for Prostate Cancer? [prostatecancer.net]
- 11. Zoladex (goserelin): Side effects, uses, alternatives, and more [medicalnewstoday.com]
- 12. cancerresearchuk.org [cancerresearchuk.org]
- 13. This compound vs. leuprolide acetate depot for endometriosis. Changes in bone mineral density and vasomotor symptoms. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety, side effects and patient acceptance of the luteinizing hormone releasing hormone agonist leuprolide in treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Assessing the Potency of Nafarelin Against Other GnRH Agonists: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in potency among gonadotropin-releasing hormone (GnRH) agonists is critical for selecting the appropriate therapeutic agent and for the development of new analogues. This guide provides an objective comparison of the in vitro potency of Nafarelin against other commonly used GnRH agonists, supported by experimental data and detailed methodologies.
This compound, a potent synthetic agonist of the GnRH receptor, is widely used in various clinical applications, including the treatment of endometriosis, central precocious puberty, and in assisted reproductive technologies.[1][2] Its therapeutic efficacy is rooted in its ability to initially stimulate and subsequently down-regulate GnRH receptors, leading to a profound suppression of gonadotropin and sex hormone production.[3][4][5] This guide delves into the comparative potency of this compound, examining its receptor binding affinity and functional activity in relation to other prominent GnRH agonists such as Leuprolide, Goserelin, Triptorelin, and Buserelin.
Quantitative Comparison of GnRH Agonist Potency
The potency of a GnRH agonist is primarily determined by its binding affinity to the GnRH receptor (GnRHR) and its ability to elicit a functional response upon binding. The following tables summarize the in vitro potency of this compound and its counterparts based on these two key parameters.
Table 1: GnRH Receptor Binding Affinity of Various GnRH Agonists
Receptor binding affinity is a measure of the strength of the interaction between a ligand and its receptor. It is typically expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.
| GnRH Agonist | Receptor Binding Affinity (Ki) in nM |
| This compound | 0.06 [6] |
| Triptorelin | 0.12[6] |
| Buserelin | 0.14[6] |
| Leuprolide | 0.64[7] |
| Goserelin | 2.3[6] |
| Native GnRH | 13[6] |
Data presented in this table is compiled from a study by De Vregt et al. (2018) and a comparative guide from Benchchem, which utilized competitive radioligand binding assays with human GnRH receptors.[6][7]
Table 2: Comparative Clinical Efficacy in Assisted Reproductive Technology
While in vitro potency provides valuable molecular insights, clinical efficacy is the ultimate measure of a drug's performance. The following table summarizes key outcomes from a meta-analysis of randomized controlled trials comparing this compound to other GnRH agonists in in vitro fertilization (IVF) protocols.
| Clinical Outcome | This compound | Other GnRH Agonists (Buserelin, Triptorelin, Leuprolide) | Statistical Significance |
| Pregnancy Rate per Embryo Transfer | Equivalent | Equivalent | No significant difference[5] |
| Number of Oocytes Retrieved | Comparable | Comparable | No significant difference[5] |
| Fertilization Rate | Comparable | Comparable | No significant difference[5] |
| Cycle Cancellation Rate | Comparable | Comparable | No significant difference[5] |
| Days of Gonadotropin Stimulation | Fewer | More | Statistically significant[5] |
| Total Gonadotropin Ampoules Required | Fewer | More | Statistically significant[5] |
This meta-analysis suggests that while the overall efficacy of this compound in terms of pregnancy rates is equivalent to other GnRH agonists, it may be associated with a reduced requirement for gonadotropin stimulation.[5]
Experimental Protocols
The quantitative data presented above are derived from specific experimental methodologies. Understanding these protocols is essential for interpreting the data and for designing future comparative studies.
GnRH Receptor Binding Assay (Competitive Inhibition)
This assay quantifies the affinity of a GnRH agonist for the GnRH receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of the agonist.
Materials:
-
Cells: A cell line stably expressing the human GnRH receptor (e.g., CHO or HEK293 cells).[8]
-
Radioligand: A radiolabeled GnRH agonist or antagonist (e.g., [¹²⁵I]-triptorelin).[6]
-
Test Compounds: Serial dilutions of the unlabeled GnRH agonist being tested.
-
Assay Buffer: A buffer suitable for maintaining cell membrane integrity and receptor binding (e.g., 25 mM Tris-HCl, pH 7.4, with 2 mM MgCl₂ and 0.1% BSA).[6]
-
Instrumentation: A gamma counter to measure radioactivity.
Procedure:
-
Cell Membrane Preparation: Cells expressing the GnRH receptor are homogenized, and the membrane fraction is isolated through centrifugation.[9]
-
Incubation: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled GnRH agonist.[6]
-
Equilibrium: The binding reaction is allowed to reach equilibrium.[9]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[10]
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation.[9]
Functional Assay: Intracellular Calcium Mobilization
This cell-based assay directly measures an early event in GnRH receptor signaling: the increase in intracellular calcium concentration.
Objective: To determine the half-maximal effective concentration (EC50) of the agonist, which reflects its functional potency.
Materials:
-
Cells: A cell line stably expressing the human GnRH receptor (e.g., CHO-K1 or HEK293 cells).[1]
-
Calcium-sensitive fluorescent dye: A dye that exhibits an increase in fluorescence upon binding to calcium (e.g., Fluo-4 AM).[1][3]
-
Assay Buffer: A balanced salt solution (e.g., HBSS) with a buffering agent (e.g., HEPES).[1]
-
Test Compounds: Serial dilutions of the GnRH agonist.
-
Instrumentation: A fluorescence plate reader with kinetic reading capabilities.[3]
Procedure:
-
Cell Seeding: Cells are plated in a multi-well plate and allowed to adhere overnight.[1]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.[1]
-
Agonist Stimulation: The cells are stimulated with varying concentrations of the GnRH agonist.[1]
-
Fluorescence Measurement: The change in fluorescence intensity over time is immediately measured using a fluorescence plate reader.[11]
-
Data Analysis: The peak fluorescence response is plotted against the log concentration of the agonist, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 value.[1]
Visualizing the Molecular Mechanisms
To further elucidate the processes underlying the potency of GnRH agonists, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: GnRH Receptor Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and clinical potential in sex hormone-related conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficacy of this compound in assisted reproductive technology: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Nafarelin Efficacy in Clinical Trials: A Comparative Analysis
Nafarelin, a synthetic gonadotropin-releasing hormone (GnRH) agonist, has been extensively studied for its efficacy in treating a range of hormone-dependent conditions. This guide provides a statistical analysis of this compound's performance in key clinical trials, with a comparative look at other treatment modalities for endometriosis, uterine fibroids, and central precocious puberty. The data is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of this compound's clinical profile.
Mechanism of Action
This compound functions by initially stimulating the pituitary gland to release follicle-stimulating hormone (FSH) and luteinizing hormone (LH).[1] However, with continuous administration, it desensitizes the pituitary GnRH receptors, leading to a downregulation of gonadotropin secretion.[2] This, in turn, results in a hypogonadotropic, hypogonadal state, effectively reducing the levels of sex hormones like estrogen and testosterone that are implicated in the pathophysiology of conditions such as endometriosis and uterine fibroids.[2]
Endometriosis
This compound has demonstrated significant efficacy in the management of endometriosis, a condition characterized by the growth of endometrial-like tissue outside the uterus. Clinical trials have consistently shown its ability to alleviate key symptoms such as pelvic pain, dysmenorrhea, and dyspareunia.
Comparison with Danazol
Two large-scale, double-blind clinical trials compared the efficacy and safety of intranasal this compound (400 and 800 µg) with oral Danazol (600 and 800 mg). The results indicated that this compound was as effective as Danazol in reducing the severity of symptoms and laparoscopic scores.[3] While both treatments showed comparable efficacy, this compound presented a more favorable safety profile, with adverse effects primarily related to hypoestrogenemia (e.g., hot flashes), whereas Danazol was associated with androgenic and metabolic side effects like weight gain and negative impacts on lipid profiles.[3]
| Efficacy Parameter | This compound (400/800 µg) | Danazol (600/800 mg) |
| Reduction in Symptom Severity | Equivalent to Danazol | Equivalent to this compound |
| Reduction in Laparoscopic Score | Equivalent to Danazol | Equivalent to this compound |
| Pregnancy Rates | Equivalent to Danazol | Equivalent to this compound |
Table 1: Comparison of this compound and Danazol Efficacy in Endometriosis.[3]
Comparison with Leuprolide Acetate Depot
A multicenter, prospective, randomized, double-blind study compared intranasal this compound (200 µg twice daily) with intramuscular leuprolide acetate depot (3.75 mg monthly) for six months. Both treatments were equally effective in alleviating the symptoms and signs of endometriosis.[4] However, patients receiving leuprolide acetate depot experienced significantly more bone mineral density (BMD) loss, more days with subjective hot flushes, and more objectively measured hot flushes compared to those treated with this compound.[4] Estradiol levels were consistently higher in the this compound group, which may account for the difference in hypoestrogenic side effects.[4]
| Outcome Measure | This compound (200 µg twice daily) | Leuprolide Acetate Depot (3.75 mg monthly) |
| Alleviation of Endometriosis Symptoms | As effective as Leuprolide | As effective as this compound |
| Bone Mineral Density (BMD) Loss | Less than Leuprolide | Significantly more than this compound |
| Days with Subjective Hot Flushes | Fewer than Leuprolide | More than this compound |
| Objectively Measured Hot Flushes | Fewer than Leuprolide | More than this compound |
Table 2: Comparison of this compound and Leuprolide Acetate Depot in Endometriosis.[4]
Duration of Treatment
A prospective, randomized, double-blind multicenter trial investigated the effectiveness of a 3-month versus a 6-month course of this compound for endometriosis-associated pelvic pain. Both treatment durations resulted in a significant drop in pain scores by the end of treatment, with no significant difference in efficacy noted between the two groups.[5] Although symptoms gradually returned in both groups during the 12-month follow-up, pain scores remained below baseline.[5] This suggests that a 3-month course of this compound can provide effective symptom relief.[5]
Uterine Fibroids (Leiomyomas)
This compound has been shown to be an effective treatment for symptomatic uterine fibroids, primarily by reducing their size and controlling associated bleeding.
A review of six clinical trials involving 602 patients who received intranasal this compound (50-400 µg twice daily for three to six months) demonstrated consistent suppression of estrogen production, leading to a reduction in both leiomyoma and uterine size and control of menorrhagia.[6] This reduction in uterine bleeding was associated with a significant rise in mean hemoglobin concentrations.[6]
In one placebo-controlled, double-blind study, 107 pre-menopausal women with uterine fibroids, menometrorrhagia, or pelvic pain received this compound (200 µg twice daily) for three months before abdominal hysterectomy. Compared to placebo, this compound led to a 5.5 g/l rise in blood hemoglobin and a 23.7% decrease in uterine volume.[7]
| Outcome Measure | This compound Treatment |
| Reduction in Leiomyoma Volume | 31% to 59% |
| Reduction in Uterine Volume | 23.7% (vs. placebo) |
| Improvement in Hemoglobin | Significant increase |
Table 3: Efficacy of this compound in the Treatment of Uterine Fibroids.[6][7][8]
Central Precocious Puberty (CPP)
This compound has been utilized in the treatment of gonadotropin-dependent central precocious puberty (CPP). A study involving 15 girls with CPP who received this compound acetate (800 to 1200 µ g/day ) intranasally for six months showed a decrease in estradiol and urinary gonadotropin levels, as well as a reduction in growth velocity.[9] While effective, daily intranasal administration can present compliance challenges, and longer-acting depot formulations of other GnRH agonists are often preferred as first-line treatment.[10]
Assisted Reproductive Technology (ART)
In the context of in vitro fertilization (IVF), a meta-analysis of nine randomized controlled trials including 1,014 women found that the efficacy of this compound was equivalent to that of other GnRH agonists (buserelin, triptorelin, and leuprolide) in terms of pregnancy rates per embryo transfer.[11][12] Notably, women treated with this compound required fewer ampoules of human menopausal gonadotrophin (HMG)/FSH for ovarian stimulation and fewer days of stimulation.[11][12][13]
| IVF Outcome | This compound | Other GnRH Agonists (Buserelin, Triptorelin, Leuprolide) |
| Pregnancy Rate per Embryo Transfer | Equivalent | Equivalent |
| Fertilization Rate | Comparable | Comparable |
| Number of Oocytes Retrieved | Comparable | Comparable |
| HMG/FSH Ampoules Required | Significantly fewer | More than this compound |
| Days of Ovarian Stimulation | Significantly fewer | More than this compound |
Table 4: Efficacy of this compound in Assisted Reproductive Technology.[11][12][13]
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to assess the efficacy and safety of this compound.
Key Methodological Components:
-
Study Design: The majority of the pivotal trials were multicenter, prospective, randomized, and often double-blind to minimize bias.[3][4][5] Some studies employed a double-dummy design to maintain blinding when comparing different formulations (e.g., nasal spray vs. injection).[4]
-
Patient Population: Inclusion criteria were specific to the condition being studied, often requiring laparoscopic confirmation for endometriosis or defined criteria for uterine fibroids or CPP.[3][4][5][6][9]
-
Interventions: Dosages and routes of administration for this compound and comparator drugs were clearly defined. For instance, in endometriosis trials, this compound was typically administered as a 200 µg or 400 µg intranasal spray twice daily.[3][4]
-
Outcome Measures: Primary and secondary efficacy endpoints were pre-specified and included patient-reported outcomes (e.g., pain scores), objective measurements (e.g., laparoscopic scores, uterine volume via ultrasound or MRI), and hormonal assays.[3][4][5][7] Safety assessments included monitoring of adverse events, bone mineral density, and clinical laboratory tests.[3][4][6]
Conclusion
The body of clinical evidence robustly supports the efficacy of this compound in the management of endometriosis and uterine fibroids, demonstrating comparable efficacy to other GnRH agonists and Danazol but often with a more favorable side effect profile, particularly concerning bone mineral density loss and androgenic effects. In the realm of assisted reproductive technology, this compound is an effective agent for pituitary downregulation, with the potential benefit of reducing the required dosage and duration of gonadotropin stimulation. While also effective for central precocious puberty, the daily administration schedule may be a limiting factor compared to long-acting formulations of other GnRH agonists. The well-designed clinical trials underpinning these findings provide a solid foundation for its continued use in appropriate patient populations.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. GnRH agonists for uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of this compound in the treatment of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound vs. leuprolide acetate depot for endometriosis. Changes in bone mineral density and vasomotor symptoms. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prospective randomized double-blind trial of 3 versus 6 months of this compound therapy for endometriosis associated pelvic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical use of this compound in the treatment of leiomyomas. A review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decrease in symptoms, blood loss and uterine size with this compound acetate before abdominal hysterectomy: a placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical use of this compound in the treatment of leiomyomas: a review of the literature - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Intranasal this compound: an LH-RH analogue treatment of gonadotropin-dependent precocious puberty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term effects and significant adverse drug reactions (ADRs) associated with the use of gonadotropin-releasing hormone analogs (GnRHa) for central precocious puberty: a brief review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of this compound in assisted reproductive technology: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy of this compound in assisted reproductive technology: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
Nafarelin Nasal Spray vs. Injectable GnRH Agonists: A Comparative Analysis of Patient Compliance
For researchers and drug development professionals navigating the landscape of Gonadotropin-Releasing Hormone (GnRH) agonist therapies, understanding the nuances of patient compliance is critical for clinical trial design and real-world efficacy. This guide provides an objective comparison of Nafarelin, a nasally administered GnRH agonist, with its injectable counterparts, such as leuprolide, goserelin, and triptorelin, focusing on patient compliance and supported by experimental data.
Executive Summary
The choice between a daily nasal spray and a long-acting injection for GnRH agonist therapy presents a trade-off between convenience and the potential for non-adherence. While injectable formulations offer the advantage of infrequent administration, potentially leading to higher compliance rates, this compound's nasal delivery provides a less invasive option that may be preferred by some patients. Clinical data suggests that while overall compliance is high for both modalities in controlled trial settings, discontinuation rates and reasons for non-adherence can differ.
Comparative Analysis of Patient Compliance
Patient compliance in the context of GnRH agonist therapy is a multifaceted issue influenced by the drug's administration route, side-effect profile, and the patient's underlying condition.
Quantitative Compliance Data
The following table summarizes key compliance metrics from comparative studies of this compound and injectable GnRH agonists in the treatment of endometriosis.
| Metric | This compound (Nasal Spray) | Leuprolide (Injection) | Goserelin (Injection) | Triptorelin (Injection) |
| Discontinuation Rate (Adverse Events) | 7%[1] | 13%[1] | 8% | Data Not Available |
| Discontinuation Rate (Overall) | 14% | 59.6% (without add-back therapy)[2][3][4] | Data Not Available | Data Not Available |
| Non-Compliance Exclusion Rate (Clinical Trial) | 2/105 patients (1.9%)[1] | 0/103 patients (0%)[1] | Data Not Available | Data Not Available |
| Adherence (MPR ≥ 80%) | Data Not Available | 31.5% (without add-back therapy)[2][3][4] | Data Not Available | Data Not Available |
| Persistence (Time to Discontinuation) | Data Not Available | Lower persistence without add-back therapy[2][3][4] | Data Not Available | Data Not Available |
MPR: Medication Possession Ratio
Key Observations:
-
In a head-to-head trial, a lower percentage of patients discontinued this compound due to adverse events compared to leuprolide.[1]
-
A separate study comparing this compound to goserelin showed a higher overall discontinuation rate for this compound.
-
A study on leuprolide demonstrated that adherence and persistence are significantly influenced by the use of add-back therapy to manage side effects.[2][3][4]
Patient-Reported Outcomes and Preferences
Patient experience and preference are crucial components of compliance.
-
Nasal Irritation: In a comparative study, 35% of patients treated with this compound reported nasal irritation, compared to 15% in the goserelin group.
-
Injection Site Reactions: The goserelin group reported local symptoms at the injection site.
-
Vasomotor Symptoms: One study found that this compound was associated with fewer days of moderate or severe hot flashes compared to leuprolide.[5][6]
-
Patient Preference: Some patients may prefer the non-invasive nature of a nasal spray over injections.[7] However, the daily dosing schedule of this compound can be a barrier for some, and concerns about adherence have been noted, particularly in the pediatric population with central precocious puberty.[8]
Experimental Protocols
Understanding the methodologies used to assess patient compliance in clinical trials is essential for interpreting the data.
Assessment of Compliance in this compound vs. Leuprolide Trial for Endometriosis
Study Design: A 12-month, single-blind, placebo-controlled, parallel, randomized study involving 208 women with endometriosis.[1]
Compliance Monitoring:
-
Exclusion for Non-Compliance: Patients were excluded from the efficacy analysis if they were deemed non-compliant. In the treatment phase, only two patients in the this compound group were excluded for this reason.[1]
-
Drug Accountability: An evaluation of the drug delivery method for both active drug and placebo was conducted. This involved tracking missed doses. For the this compound group, it was recorded if a patient missed the nasal spray dose for more than three consecutive days. For the leuprolide group, failure to keep the injection schedule within the specified treatment window was noted.[1]
Assessment of Adherence and Persistence in Leuprolide Trial for Endometriosis
Study Design: A retrospective database study of 3,114 women with endometriosis treated with leuprolide acetate.[2][3][4]
Compliance Metrics:
-
Adherence: Measured by the Medication Possession Ratio (MPR) , calculated as the total days' supply of medication divided by the number of days in the observation period. Patients were considered adherent if their MPR was ≥ 80%.[2][3]
-
Persistence: Defined as the time from initiation to discontinuation of therapy. Discontinuation was identified by a gap of more than 60 days in medication supply.[2][3]
GnRH Agonist Signaling Pathway
GnRH agonists exert their therapeutic effect by initially stimulating and then downregulating the GnRH receptors in the pituitary gland. This leads to a decrease in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), ultimately suppressing gonadal steroid production.
Caption: GnRH agonist signaling pathway in pituitary gonadotropes.
Conclusion
The decision between this compound nasal spray and injectable GnRH agonists is not straightforward and depends on a variety of factors including patient preference, lifestyle, and the specific clinical context. While injectable formulations may offer a theoretical advantage in terms of adherence due to their long-acting nature, the available data does not conclusively demonstrate superior compliance over this compound in all situations. In fact, in a direct comparison with leuprolide, this compound was associated with a lower rate of discontinuation due to adverse events.
The convenience of a nasal spray may be offset by the need for daily administration and the potential for local irritation. Conversely, the infrequent dosing of injectables may be preferred by some, but injection-site reactions and the need for healthcare provider administration can be drawbacks.
For researchers and drug development professionals, it is crucial to consider these factors when designing clinical trials and to incorporate robust methods for assessing patient compliance, including both quantitative measures like MPR and qualitative data on patient-reported outcomes and preferences. Further research is warranted to directly compare the long-term adherence and persistence of this compound with a broader range of injectable GnRH agonists across different patient populations using standardized, objective measures.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. jmcp.org [jmcp.org]
- 3. Analysis of Adherence, Persistence, and Surgery Among Endometriosis Patients Treated with Leuprolide Acetate Plus Norethindrone Acetate Add-Back Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Adherence, Persistence, and Surgery Among Endometriosis Patients Treated with Leuprolide Acetate Plus Norethindrone Acetate Add-Back Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound vs. leuprolide acetate depot for endometriosis. Changes in bone mineral density and vasomotor symptoms. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of this compound and leuprolide for endometriosis on quality of life and subjective clinical measures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Reviews & Ratings - Drugs.com [drugs.com]
- 8. drugs.com [drugs.com]
Evaluating the Cost-Effectiveness of Nafarelin in Research Settings: A Comparative Guide
For researchers in reproductive science, oncology, and endocrinology, the selection of appropriate chemical tools is critical for experimental success. Gonadotropin-releasing hormone (GnRH) agonists are vital for manipulating the hypothalamic-pituitary-gonadal axis in various research models. Nafarelin, a potent GnRH agonist administered via a nasal spray, presents a distinct alternative to injectable counterparts like leuprolide, buserelin, and triptorelin. This guide provides a comparative analysis of this compound's cost-effectiveness in a research context, supported by available data on drug pricing, administration protocols, and mechanism of action.
Mechanism of Action: The GnRH Receptor Signaling Pathway
This compound, like other GnRH agonists, functions by binding to and initially stimulating the GnRH receptor on pituitary gonadotrophs.[1] This leads to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] However, continuous stimulation results in receptor desensitization and downregulation, leading to a profound suppression of gonadotropin release and subsequent hypogonadism.[1] This controlled suppression is the basis for its use in research models of endometriosis, uterine fibroids, precocious puberty, and certain hormone-dependent cancers.[2][3][4]
The binding of a GnRH agonist like this compound to its G-protein coupled receptor (GPCR) initiates a cascade of intracellular signaling events.[5][6] The primary pathway involves the activation of the Gq/11 protein, which stimulates phospholipase C (PLC).[7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5] These events ultimately lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades, which regulate the transcription of gonadotropin subunit genes.[1][5]
Comparative Analysis of GnRH Agonists
The primary distinction of this compound in a research setting is its intranasal route of administration, which contrasts with the subcutaneous or intramuscular injections required for leuprolide, buserelin, and triptorelin. This can be a significant factor in the context of animal studies, potentially reducing animal stress and handling time.
| Feature | This compound (Synarel®) | Leuprolide (Lupron Depot®) | Buserelin (Suprefact®) | Triptorelin (Trelstar®/Decapeptyl®) |
| Administration | Intranasal Spray[8][9][10] | Intramuscular/Subcutaneous Injection[11][12][13] | Subcutaneous Injection[14][15] | Intramuscular Injection[16][17][18] |
| Typical Clinical Dosage | 400-800 µ g/day (2-4 sprays)[8][10] | 3.75 mg/month or 11.25 mg/3 months[11][13] | 5.5 mg/5.5ml vial for injection[14][15] | 3.75 mg/month or 11.25 mg/3 months[16][19] |
| Generic Available | No[8][20] | Yes[11][21][22] | Yes | Yes[16][17] |
| Reported Efficacy | Equivalent to other GnRH agonists[6] | Standard of care | Equivalent to other GnRH agonists | Equivalent to other GnRH agonists |
Cost-Effectiveness Evaluation
Direct cost comparisons are challenging due to variations in pricing by location, supplier, and formulation. The following table provides an estimated cost overview based on publicly available online pharmacy prices. These prices are for informational purposes only and will vary. Researchers should obtain specific quotes from their institutional suppliers.
| Drug | Formulation | Estimated Price (USD) | Source (Example) |
| This compound (Synarel®) | 2 mg/mL (8mL nasal spray) | ~$2,900 - $3,012[8][20][23] | GoodRx, Drugs.com |
| This compound (Synarel®) | 2 mg/mL (8mL nasal spray) | ~$80 - $296[9][24] | Dock Pharmacy, IVFPharmacy |
| Leuprolide (Generic) | 11.25 mg/3 months injection | ~$103 - $233[11][21] | GoodRx, PharmacyChecker |
| Leuprolide (Lupron Depot®) | 3.75 mg/month injection | ~$1,728 - $1,731[13][25] | PharmacyChecker, GoodRx |
| Buserelin | 1 mg/mL (5.5mL vial) | ~$84[14] | Glen Shields Pharmacy |
| Triptorelin (Generic) | 3.75 mg/month injection | ~$158 - $200[16][17] | GenuineDrugs123, PharmacyChecker |
| Triptorelin (Trelstar®) | 3.75 mg/month injection | ~$900[18] | Drugs.com |
Key Considerations for Research Budgeting:
-
Acquisition Cost: Generic injectable formulations of leuprolide and triptorelin are often significantly cheaper upfront than brand-name this compound (Synarel®). However, prices for this compound from international pharmacies can be competitive.
-
Administration Costs: While the drug itself may be a primary cost, consider the associated labor and materials. Injections in animal models require skilled personnel, syringes, and needles. Intranasal administration may reduce handling time and the need for sharps disposal.
-
Dosing Frequency: Depot injections (e.g., leuprolide, triptorelin) offer the advantage of infrequent dosing (monthly or quarterly), which is highly beneficial for long-term studies. This compound requires daily administration, which could increase labor costs and potential for missed doses in a research setting.
-
Animal Welfare: For animal studies, the non-invasive nature of a nasal spray may be preferable from an ethical standpoint and could reduce stress-induced variables in experimental outcomes.
Experimental Protocols and Workflow
While specific protocols are highly dependent on the research question and model system, a general workflow for utilizing a GnRH agonist in an in vivo animal study is outlined below.
Methodology for In Vitro Studies:
For in vitro experiments using pituitary cell lines (e.g., LβT2, αT3-1), this compound would be reconstituted in a suitable sterile solvent (e.g., sterile water or buffer) and added to the cell culture medium at desired concentrations. Key experimental steps would include:
-
Cell Culture: Maintain pituitary cell lines under standard conditions.
-
Treatment: Starve cells of serum if necessary, then treat with varying concentrations of this compound for defined time courses (e.g., minutes for signaling studies, hours or days for gene expression studies).
-
Lysis and Analysis: Lyse cells to collect protein or RNA.
-
Endpoint Measurement: Analyze protein phosphorylation (e.g., Western Blot for p-ERK), gene expression (e.g., qPCR for LHβ, FSHβ), or hormone secretion (e.g., ELISA for LH/FSH in the medium).
Conclusion
The choice between this compound and injectable GnRH agonists in a research setting is not solely a matter of acquisition cost. While generic injectable options like leuprolide and triptorelin may offer a lower upfront price, this compound's unique intranasal delivery system presents potential advantages in terms of ease of use, reduced animal handling stress, and decreased labor for daily dosing protocols. However, for long-term studies, the convenience of monthly or quarterly depot injections is a significant factor favoring alternatives.
Ultimately, the most cost-effective option will depend on the specific experimental design. For short-term studies or protocols where daily animal handling is already required, this compound could be a viable and less invasive option. For long-term suppression models, the reduced labor and animal stress associated with depot injections may outweigh their higher per-unit cost. Researchers are encouraged to perform a thorough cost analysis based on their specific protocols, factoring in not just the drug price but also the associated costs of personnel time and materials.
References
- 1. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wellrx.com [wellrx.com]
- 3. medindia.net [medindia.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. KEGG PATHWAY: map04912 [genome.jp]
- 8. Synarel (this compound): Uses, Side Effects, FAQs & More - GoodRx [goodrx.com]
- 9. ivfpharmacy.com [ivfpharmacy.com]
- 10. Buy Synarel Nasal Spray from a Canadian Pharmacy. [canpharm.com]
- 11. Generic Lupron Depot Prices (Leuprolide Acetate Depot Injection) - U.S. & International | PharmacyChecker.com [pharmacychecker.com]
- 12. drugs.com [drugs.com]
- 13. Lupron Prices - U.S. & International | PharmacyChecker.com [pharmacychecker.com]
- 14. glenshieldspharmacy.com [glenshieldspharmacy.com]
- 15. Buy Buserelin Injection 5.5ml (1) | IVF Prescription Medication | from Fertility2U [fertility2u.com]
- 16. 💊 Buy Trelstar / Triptorelin Online @ Lowest Price & Express Delivery. [genuinedrugs123.com]
- 17. Triptorelin Prices - U.S. & International | PharmacyChecker.com [pharmacychecker.com]
- 18. drugs.com [drugs.com]
- 19. ivfpharmacy.com [ivfpharmacy.com]
- 20. drugs.com [drugs.com]
- 21. goodrx.com [goodrx.com]
- 22. drugssquare.com [drugssquare.com]
- 23. Synarel 2025 Prices, Coupons & Savings Tips - GoodRx [goodrx.com]
- 24. dockpharmacy.com [dockpharmacy.com]
- 25. Popular Gonadotropin Releasing Hormone Agonists List, Drug Prices and Medication Information - GoodRx [goodrx.com]
A Long-Term Comparative Analysis of Nafarelin and Leuprolide in Clinical Applications
A comprehensive review of long-term follow-up studies assessing the efficacy, safety, and mechanistic profiles of Nafarelin and Leuprolide in the management of endometriosis, uterine fibroids, and central precocious puberty.
This guide provides a detailed comparison of two prominent gonadotropin-releasing hormone (GnRH) agonists, this compound and Leuprolide, based on long-term clinical data. It is intended for researchers, scientists, and drug development professionals seeking an objective analysis of these therapeutic agents. The following sections present quantitative data from key comparative studies, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Comparative Efficacy and Safety
Long-term studies directly comparing this compound and Leuprolide have predominantly focused on the treatment of endometriosis. For other indications, such as uterine fibroids and central precocious puberty, direct long-term comparative data is limited. This guide presents a combination of direct and indirect comparisons to provide a comprehensive overview.
Endometriosis
A multicenter, prospective, randomized, double-placebo, double-blind study provides the most robust long-term comparative data for this compound and Leuprolide in the management of endometriosis.[1] Both drugs were found to be equally effective in alleviating the symptoms and signs of endometriosis.[1] However, notable differences were observed in their side-effect profiles.
| Outcome Measure | This compound (200 µg twice daily, intranasal) | Leuprolide Acetate Depot (3.75 mg monthly, intramuscular) | Key Findings |
| Efficacy | |||
| Alleviation of Endometriosis Symptoms (dysmenorrhea, dyspareunia, pelvic pain) | Clinically comparable to Leuprolide[2] | Clinically comparable to this compound[2] | Both treatments were equally effective in reducing endometriosis-associated pain. |
| Safety | |||
| Bone Mineral Density (BMD) Loss (at 6 months) | Less significant loss | Significantly more BMD loss | This compound-treated subjects experienced less bone loss.[1] |
| Hot Flushes (Subjective) | Fewer days with hot flushes | More days with subjective hot flushes | Patients on this compound reported a lower incidence of hot flushes.[1] |
| Hot Flushes (Objective) | Fewer objectively measured hot flushes | More objectively measured hot flushes | Objective measurements confirmed fewer hot flushes with this compound.[1] |
| Circulating Estradiol Concentrations | Consistently higher than Leuprolide group | Lower than this compound group | Significant differences in estradiol levels were observed by the third month of dosing.[1] |
| Adverse Events | 90% of patients reported adverse events | 88% of patients reported adverse events | The overall incidence of adverse events was similar between the two groups. |
| Study Discontinuation due to Adverse Events | 7% of patients | 13% of patients | A higher percentage of patients in the Leuprolide group discontinued treatment due to adverse events. |
Uterine Fibroids
This compound: A retrospective study on long-term (median 28 months) adjusted low-dose this compound acetate therapy for uterine fibroids and adenomyosis demonstrated cessation of menstruation in all patients and a significant increase in hemoglobin levels.[3] While there was no significant reduction in fibroid size, the treatment prevented an increase in size.[3] The average rate of bone density change over 6 months was -1.23% in the lumbar spine and -1.12% in the femoral neck.[3]
Leuprolide: Controlled clinical trials have shown that Leuprolide acetate depot (3.75 mg monthly) for 3 to 6 months significantly decreases uterine and fibroid volume, leading to relief of clinical symptoms.[4][5] Mean uterine volume decreased by 41% and myoma volume by 37% at the final visit.[4] The majority of patients experienced resolution or improvement in fibroid-related symptoms, with 95% becoming amenorrheic.[4] However, upon cessation of treatment, uterine volume generally returns to pre-treatment size. Side effects related to hypoestrogenism, such as hot flushes, are common.[5]
Central Precocious Puberty (CPP)
Direct long-term comparative follow-up studies between this compound and Leuprolide for CPP are scarce. Most long-term data focuses on GnRH agonists as a class or on Leuprolide specifically.
Leuprolide: Long-term follow-up studies on Leuprolide acetate for CPP have shown it to be effective in suppressing the hypothalamic-pituitary-gonadal axis, preventing the progression of secondary sexual characteristics, and preserving final adult height.[6][7] Treatment with Leuprolide has been shown to improve adult height and have no adverse effects on the recovery of reproductive function after discontinuation.[7][8] Long-term studies indicate that Leuprolide treatment does not negatively affect body mass index (BMI) or the onset of menstrual puberty in the long term.[9]
This compound: While less long-term data is available specifically for this compound in CPP, as a GnRH agonist, it is expected to have a similar mechanism of action and efficacy profile to Leuprolide in this indication.
Experimental Protocols
The following section details the methodologies of key experiments cited in this guide, providing a deeper understanding of the data presented.
Comparative Study of this compound and Leuprolide in Endometriosis
-
Study Design: A multicenter, prospective, randomized, double-placebo, double-blind study.[1]
-
Participants: 192 women with symptoms and signs of endometriosis and bone mineral density (BMD) within the age-appropriate normal range.[10]
-
Treatment Arms:
-
This compound Group (n=99): Received intranasal this compound (200 micrograms twice daily) and a placebo injection once monthly for 6 months.[1]
-
Leuprolide Group (n=93): Received intramuscular Leuprolide Acetate (LA) depot injections (3.75 mg once monthly) and a placebo nasal spray twice daily for 6 months.[1]
-
-
Follow-up: Subjects were followed throughout the 6-month treatment period and for an additional 6 months after treatment completion.[1]
-
Main Outcome Measures:
-
Changes in endometriosis symptoms and signs (dysmenorrhea, dyspareunia, pelvic pain).
-
Bone Mineral Density (BMD) measurements.
-
Subject-reported and objectively measured hot flushes.
-
Circulating estradiol concentrations.[1]
-
Signaling Pathways and Experimental Workflows
To visualize the biological mechanisms and experimental processes discussed, the following diagrams are provided in DOT language.
GnRH Agonist Signaling Pathway
Caption: GnRH Agonist Signaling Pathway.
Experimental Workflow for a Comparative Clinical Trial
Caption: Workflow of a double-blind comparative trial.
References
- 1. This compound vs. leuprolide acetate depot for endometriosis. Changes in bone mineral density and vasomotor symptoms. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. A study on the efficacy and safety of long-term adjusted low-dose gonadotropin-releasing hormone agonist therapy for uterine fibroids and adenomyosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Clinical development of the GnRH agonist leuprolide acetate depot - PMC [pmc.ncbi.nlm.nih.gov]
- 6. namikkemalmedj.com [namikkemalmedj.com]
- 7. Results of long-term follow-up after treatment of central precocious puberty with leuprorelin acetate: evaluation of effectiveness of treatment and recovery of gonadal function. The TAP-144-SR Japanese Study Group on Central Precocious Puberty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Long-Term Efficacy and Safety of Leuprorelin Treatment in Children with Central Precocious Puberty: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of this compound and leuprolide for endometriosis on quality of life and subjective clinical measures - PubMed [pubmed.ncbi.nlm.nih.gov]
Meta-analysis of Nafarelin's Performance in Assisted Reproductive Technology: A Comparative Guide
This guide provides a comprehensive meta-analysis of Nafarelin's performance in assisted reproductive technology (ART) compared to other gonadotropin-releasing hormone (GnRH) agonists. The information is intended for researchers, scientists, and drug development professionals, offering a detailed comparison supported by experimental data from a key meta-analysis.
Comparative Efficacy of this compound and Other GnRH Agonists
A systematic review and meta-analysis of nine randomized controlled trials, encompassing 1,014 women, compared the efficacy of this compound with other GnRH agonists, including buserelin, triptorelin, and leuprolide, in in-vitro fertilization (IVF) protocols.[1][2][3][4] The analysis revealed that the overall efficacy of this compound is equivalent to that of other GnRH agonists in terms of pregnancy rates per embryo transfer.[1][2][3]
Intermediate IVF outcomes were also comparable, with no statistically significant differences in the number of oocytes retrieved, peak estradiol concentrations, or cycle cancellation rates between this compound and other agonists.[1][2][3] However, the meta-analysis indicated that women treated with this compound required significantly fewer ampoules of human menopausal gonadotropin (hMG)/follicle-stimulating hormone (FSH) for ovarian stimulation and had a shorter duration of stimulation.[1][2][5]
Notably, in a subset of older patients (mean age > 32 years), the fertilization rate was significantly higher with this compound compared to other GnRH agonists.[5][6] Adverse effects associated with this compound were generally mild and within the accepted tolerance range, with the most common being hypoestrogenic symptoms such as hot flushes and headaches.[1][2][6]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the meta-analysis comparing this compound with other GnRH agonists in ART.
Table 1: Primary and Secondary IVF Outcomes
| Outcome | This compound | Other GnRH Agonists (Buserelin, Triptorelin, Leuprolide) | Odds Ratio (95% CI) | Significance |
| Pregnancy Rate per Embryo Transfer | 32% (of 184 cycles) | 32% (of 133 cycles) | 0.93 (0.57, 1.51) | Not Significant[5] |
| Cycle Cancellation Rate | 5% (of 385 women) | 6% (of 312 women) | 0.88 (0.44, 1.79) | Not Significant[5] |
| Mean Number of Oocytes Retrieved | 77% | 72% | 1.05 (0.90, 1.23) | Not Significant[5][6] |
| Fertilization Rate (Overall) | - | - | - | Not Significant |
| Fertilization Rate (Women >32 years) | 85% | 82% | 1.28 (1.02, 1.61) | p < 0.05[5][6] |
Table 2: Ovarian Stimulation Parameters
| Parameter | This compound | Other GnRH Agonists | Mean Effect Size (95% CI) / Absolute Difference | Significance |
| Days of hMG/FSH Treatment | 9.9 days | 10.5 days | -0.49 (-0.70, -0.28) | Significant[5][6] |
| Ampoules of hMG Required | 28.9 ampoules | 34.8 ampoules | -5.9 ampoules | Significant[5] |
Experimental Protocols
The studies included in the meta-analysis utilized both long and short GnRH agonist protocols for ovarian stimulation. The general methodologies for these protocols are described below.
Long GnRH Agonist Protocol (Downregulation)
The long protocol is a standard approach in ART that involves pituitary downregulation prior to ovarian stimulation.
-
Pituitary Downregulation: Administration of a GnRH agonist, such as this compound, is initiated in the mid-luteal phase (around day 21) of the preceding menstrual cycle.[5][7] This leads to an initial "flare-up" of FSH and luteinizing hormone (LH), followed by desensitization and downregulation of the pituitary gonadotrophs. This process prevents a premature LH surge during ovarian stimulation.
-
Confirmation of Downregulation: After approximately 10-14 days, downregulation is confirmed by measuring serum estradiol and observing the absence of ovarian cysts via ultrasound.
-
Ovarian Stimulation: Once downregulation is achieved, daily injections of gonadotropins (hMG or recombinant FSH) are started to stimulate the growth of multiple ovarian follicles. The GnRH agonist is continued at a reduced dose.
-
Monitoring: Follicular growth is monitored through transvaginal ultrasound and measurement of serum estradiol levels.
-
hCG Trigger: When the lead follicles reach a mature size (typically 17-22 mm in diameter), a single injection of human chorionic gonadotropin (hCG) is administered to trigger final oocyte maturation.
-
Oocyte Retrieval: Oocyte retrieval is performed via transvaginal ultrasound-guided aspiration 34-36 hours after the hCG trigger.
Short GnRH Agonist Protocol (Flare-up)
The short protocol is often used for patients who are expected to have a poor ovarian response.
-
Initiation of GnRH Agonist: The GnRH agonist is started on day 1 or 2 of the menstrual cycle.[2]
-
Ovarian Stimulation: Gonadotropin injections are initiated on day 2 or 3 of the cycle, taking advantage of the initial "flare" effect of the GnRH agonist, which causes a release of endogenous FSH and LH, thereby augmenting the response to exogenous gonadotropins.[2]
-
Monitoring and Triggering: The subsequent steps of monitoring follicular development, hCG triggering, and oocyte retrieval are similar to the long protocol.
Visualizations
GnRH Agonist Signaling Pathway
GnRH agonists, like this compound, bind to GnRH receptors on pituitary gonadotroph cells. This binding activates a Gq-protein coupled signaling cascade, leading to the initial stimulation and subsequent downregulation of gonadotropin release.
Caption: GnRH agonist signaling pathway in a pituitary gonadotroph cell.
ART Experimental Workflow with GnRH Agonist (Long Protocol)
The following diagram illustrates the typical workflow of an ART cycle using the long GnRH agonist protocol.
Caption: Typical workflow of an ART cycle using a long GnRH agonist protocol.
References
- 1. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. eugonia.com.gr [eugonia.com.gr]
- 3. firattipdergisi.com [firattipdergisi.com]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of this compound in assisted reproductive technology: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Nafarelin: A Guide for Laboratory Professionals
The safe and compliant disposal of nafarelin, a potent synthetic gonadotropin-releasing hormone (GnRH) agonist, is critical for ensuring personnel safety and preventing environmental contamination. Due to its hormonal activity and potential reproductive toxicity, this compound waste must be managed with specific procedures that adhere to federal, state, and local regulations. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound waste streams.
Regulatory Framework
The disposal of pharmaceutical waste in a laboratory or research setting is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and may also be subject to regulations from the Drug Enforcement Administration (DEA) for controlled substances.[1] this compound is classified as toxic to reproduction and has limited evidence of being a carcinogenic agent, necessitating careful handling and disposal to avoid environmental release.[2] Therefore, as a best management practice, it should be managed as a hazardous pharmaceutical waste.[3]
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe segregation, containment, and disposal of this compound.
1. Hazard Assessment and Segregation:
-
Treat all unused, expired, or contaminated this compound as potentially hazardous pharmaceutical waste.
-
Segregate this compound waste from general laboratory trash, infectious waste, and radioactive waste at the point of generation.
2. Personal Protective Equipment (PPE):
-
Before handling this compound waste, personnel must wear appropriate PPE as indicated by the Safety Data Sheet (SDS).[2] This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
Laboratory coat
-
3. Waste Containment:
-
Place all materials contaminated with this compound, including unused solutions, empty vials or nasal sprayers, and contaminated labware (e.g., pipette tips, absorbent pads), into a designated hazardous waste container.[2][4]
-
In accordance with EPA guidelines, use a container specifically designated for RCRA hazardous pharmaceutical waste, which is typically a black container.[1]
-
Ensure the container is leak-proof, has a secure lid, and is clearly labeled as "Hazardous Waste - Pharmaceuticals."
4. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.[4]
-
Wearing appropriate PPE, contain the spill using an absorbent material.[2][4]
-
Collect the absorbent material and place it into the designated black hazardous pharmaceutical waste container.[2]
-
Thoroughly clean and decontaminate the spill area.
5. Final Disposal:
-
Do not dispose of this compound waste down the drain or in regular trash.[1][5] Flushing pharmaceuticals is prohibited for hazardous waste and can lead to environmental contamination.[1]
-
Arrange for the collection and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management contractor.
-
The standard and required method for destroying hazardous pharmaceutical waste is high-temperature incineration.
-
Ensure that all disposal activities are documented using a hazardous waste manifest to maintain a chain of custody from generation to final disposal.[6]
Summary of this compound Waste Management
The following table provides a summary of the recommended procedures for different types of this compound waste.
| Waste Type | Recommended Container | Container Color Code | Final Disposal Method | Key Regulations |
| Unused/Expired this compound Solution | RCRA Hazardous Waste Container | Black [1] | High-Temperature Incineration | EPA (RCRA) |
| Empty this compound Vials/Sprayers | RCRA Hazardous Waste Container | Black [1] | High-Temperature Incineration | EPA (RCRA) |
| Contaminated Labware (pipettes, gloves) | RCRA Hazardous Waste Container | Black [1] | High-Temperature Incineration | EPA (RCRA) |
| Spill Cleanup Debris | RCRA Hazardous Waste Container | Black [1] | High-Temperature Incineration | EPA (RCRA) |
Experimental Protocols
Specific experimental protocols for the chemical disposal of this compound are not standard practice in a laboratory setting. Disposal is a regulated waste management process, not an experimental procedure. The definitive protocol is to follow the hazardous waste disposal guidelines outlined above, which are mandated by regulatory agencies to ensure safety and environmental protection.
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a research or laboratory environment.
Caption: Workflow for the compliant disposal of this compound waste.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. msdsdigital.com [msdsdigital.com]
- 3. luriechildrens.org [luriechildrens.org]
- 4. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 5. This compound Nasal Spray: MedlinePlus Drug Information [medlineplus.gov]
- 6. mcfenvironmental.com [mcfenvironmental.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
